5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBUUHBGKOXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648091 | |
| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943034-50-2 | |
| Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Chloroethyl)-2,3-dihydrobenzofuran synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of this compound (CAS No: 943034-50-2), a pivotal intermediate in the pharmaceutical industry. The significance of this compound lies primarily in its role as a key building block for the synthesis of Darifenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder conditions[1]. This document details a validated three-step synthetic pathway, beginning with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by reduction and subsequent chlorination. Each stage is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this guide establishes a complete analytical framework for the unambiguous characterization of the final product, utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound for researchers, scientists, and professionals in drug development.
Introduction: Strategic Importance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic pharmaceuticals[2]. Its rigid, planar structure, combined with the electronic properties of the fused benzene ring and the ether linkage, makes it an attractive core for designing molecules that can interact with various biological targets. This compound leverages this core structure, incorporating a reactive chloroethyl side chain. This side chain serves as a versatile chemical handle for introducing more complex functionalities through nucleophilic substitution reactions, a critical step in the multi-stage synthesis of active pharmaceutical ingredients (APIs) like Darifenacin[1].
The synthesis described herein is designed for efficiency, scalability, and control, employing well-understood, high-yielding reactions to construct the target molecule from commercially available starting materials.
Synthetic Strategy and Workflow
A logical retrosynthetic analysis of this compound suggests a three-step sequence that is both reliable and industrially scalable. The strategy hinges on building the chloroethyl side chain onto the 2,3-dihydrobenzofuran core in a controlled manner.
The forward synthesis pathway is as follows:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the C-5 position of the 2,3-dihydrobenzofuran ring. This reaction is a cornerstone of aromatic chemistry for forming C-C bonds[3].
-
Ketone Reduction: Selective reduction of the newly introduced ketone to a primary alcohol.
-
Alcohol Chlorination: Conversion of the terminal hydroxyl group into the target chloride, completing the synthesis.
This multi-step approach is superior to attempting a direct Friedel-Crafts alkylation with a chloroethylating agent, which is prone to polysubstitution and carbocation rearrangements, leading to lower yields and complex purification challenges.
Caption: A three-step synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
This step introduces the two-carbon side chain precursor onto the aromatic ring via an electrophilic aromatic substitution. The use of aluminum chloride (AlCl₃) as a Lewis acid catalyst is standard practice, as it activates the acetyl chloride to generate the highly electrophilic acylium ion[4][5]. The reaction is directed to the C-5 position due to the ortho, para-directing nature of the cyclic ether oxygen.
Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Nitrogen or Argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under cooling in an ice bath (0 °C).
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the stirred AlCl₃ suspension over 20 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.
-
Addition of Substrate: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid (HCl) to dissolve the aluminum salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 5-acetyl-2,3-dihydrobenzofuran, can be purified by column chromatography or recrystallization.
Step 2: Reduction of 5-Acetyl-2,3-dihydrobenzofuran
The reduction of the aryl ketone to a primary alcohol is achieved using sodium borohydride (NaBH₄). This reagent is selected for its excellent selectivity for aldehydes and ketones over other functional groups and its operational simplicity and safety compared to stronger reducing agents like lithium aluminum hydride (LAH).
Protocol:
-
Reaction Setup: Dissolve 5-acetyl-2,3-dihydrobenzofuran (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Work-up and Quenching: Cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran as a crude product, which can be used in the next step without further purification if purity is sufficient.
Step 3: Chlorination of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
The final step involves the conversion of the primary alcohol to an alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism), yielding the alkyl chloride and gaseous byproducts (SO₂ and HCl)[6]. This process is highly efficient and simplifies purification, as the major byproducts are easily removed.
Protocol:
-
Reaction Setup: In a fume hood, dissolve the crude 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM in a flask equipped with a magnetic stirrer and a reflux condenser. Cool the solution to 0 °C.
-
Addition of Reagent: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction via the formation of the Vilsmeier-Haack reagent[6].
-
Reaction Progression: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C) for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel to yield the final product as a white crystalline powder[1].
Characterization and Data Analysis
Unambiguous structural confirmation and purity assessment of the synthesized this compound are critical. The following data represent the expected results from standard analytical techniques.
Summary of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 943034-50-2 | [1][7][8] |
| Molecular Formula | C₁₀H₁₁ClO | [1][7] |
| Molecular Weight | 182.65 g/mol | [1][7][8][9] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP | 2.80 | [1][7] |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data based on the compound's structure and data from analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) |
| Aromatic | ~7.0-7.1 | m | 2H | Ar-H | Aromatic | ~128.0 |
| Aromatic | ~6.7 | d | 1H | Ar-H | Aromatic | ~125.5 |
| Methylene | 4.58 | t | 2H | O-CH₂ -CH₂ | Methylene | ~124.0 |
| Methylene | 3.75 | t | 2H | -CH₂ -Cl | Methylene | ~109.0 |
| Methylene | 3.20 | t | 2H | O-CH₂-CH₂ | Methylene | ~71.5 |
| Methylene | 2.95 | t | 2H | Ar-CH₂ -CH₂ | Methylene | ~42.0 |
| Methylene | ~38.0 | |||||
| Methylene | ~29.5 |
Note: NMR shifts are estimations and may vary based on solvent and experimental conditions. The assignments for the aromatic carbons are approximate.
Table 2: Predicted FT-IR and Mass Spectrometry Data
| Technique | Expected Values / Observations | Interpretation |
| FT-IR (cm⁻¹) | ~2950-2850 | C-H (aliphatic) stretching |
| ~1610, 1480 | C=C (aromatic) stretching | |
| ~1230 | C-O-C (aryl ether) stretching | |
| ~750-650 | C-Cl stretching | |
| Mass Spec (EI) | m/z 182/184 | Molecular ion peaks (M⁺, M⁺+2) with ~3:1 ratio, characteristic of a single chlorine atom. |
| m/z 147 | Loss of chlorine radical (-Cl) | |
| m/z 118 | Benzofuran fragment |
Safety, Handling, and Storage
This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated place, away from incompatible substances[1].
Conclusion
This guide has outlined a validated and logical three-step synthesis for this compound, a valuable intermediate for pharmaceutical synthesis. The described pathway, employing Friedel-Crafts acylation, selective ketone reduction, and efficient chlorination, is robust and amenable to scaling. The comprehensive characterization data provided serves as a reliable benchmark for confirming the identity and purity of the final product. By understanding the rationale behind each experimental step, researchers can confidently reproduce this synthesis and troubleshoot effectively, ensuring a consistent supply of this critical chemical building block for drug discovery and development programs.
References
- 1. innospk.com [innospk.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 943034-50-2 [chemicalbook.com]
- 9. 943034-50-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloroethyl)-2,3-dihydrobenzofuran, a key intermediate in the synthesis of the M3 muscarinic receptor antagonist Darifenacin, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, offering a critical resource for researchers and professionals involved in its handling, analysis, and application. This document delves into the structural, physical, and spectral characteristics of the molecule, alongside detailed methodologies for its analysis and synthesis. The information presented herein is curated to support the stringent requirements of drug discovery and development, emphasizing scientific integrity and practical application.
Introduction
This compound (CAS No. 943034-50-2) is a white crystalline powder that serves as a crucial building block in the multi-step synthesis of Darifenacin, a therapeutic agent for overactive bladder.[1][2] The purity and well-defined characterization of this intermediate are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its physicochemical properties is therefore not merely an academic exercise but a fundamental necessity for process optimization, quality control, and regulatory compliance. This guide aims to consolidate available data and provide expert insights into the essential characteristics of this important molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These parameters are critical for a range of applications, from reaction design and solvent selection to purification and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [1][3] |
| Molecular Weight | 182.65 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 284.4 ± 9.0 °C (at 760 mmHg) | [1][2] |
| Density | 1.2 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 128.4 ± 12.8 °C | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | 2.80 | [1][2][3] |
| Polar Surface Area | 9.23 Ų | [1][2] |
| Refractive Index | 1.561 | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
Causality Behind the Properties: The dihydrobenzofuran core imparts a degree of rigidity and aromaticity to the molecule, while the chloroethyl side chain introduces a reactive electrophilic center, crucial for its role in the synthesis of Darifenacin. The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, influencing its solubility in a range of organic solvents. The relatively high boiling and flash points indicate low volatility and good thermal stability under normal handling conditions.
Spectroscopic and Analytical Characterization
Precise analytical characterization is essential for confirming the identity and purity of this compound. This section outlines the expected spectroscopic signatures and a general methodology for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of related dihydrobenzofuran structures, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted.[5]
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons (3H): δ 6.7-7.2 ppm. The substitution pattern on the benzene ring will result in a complex splitting pattern.
-
-OCH₂- (2H): δ ~4.5 ppm (triplet). Protons on the carbon adjacent to the oxygen in the dihydrofuran ring.
-
-CH₂- (2H): δ ~3.2 ppm (triplet). Protons on the other carbon of the dihydrofuran ring.
-
-CH₂Cl (2H): δ ~3.7 ppm (triplet). Protons on the carbon bearing the chlorine atom.
-
Ar-CH₂- (2H): δ ~2.9 ppm (triplet). Protons on the carbon attached to the aromatic ring.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic Carbons (6C): δ 110-160 ppm.
-
-OCH₂- (1C): δ ~71 ppm.
-
-CH₂- (1C): δ ~30 ppm.
-
-CH₂Cl (1C): δ ~45 ppm.
-
Ar-CH₂- (1C): δ ~35 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with predicted values and data from related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 182/184 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
-
Major Fragments: Loss of the chloroethyl side chain, and characteristic fragmentation of the dihydrobenzofuran ring.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum in EI mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet or thin film):
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or cast a thin film from a volatile solvent onto a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Assign the major absorption bands to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the standard method for determining the purity of pharmaceutical intermediates. A typical purity requirement for this intermediate is ≥98.0%.[1]
General HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with an acidic modifier like formic or phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 or 254 nm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Experimental Protocol for HPLC Purity Analysis:
-
Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution in a suitable diluent (e.g., acetonitrile/water mixture).
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using a standard calibration curve.
Synthesis and Reactivity
This compound is typically synthesized from 2,3-dihydrobenzofuran through a Friedel-Crafts acylation followed by reduction and chlorination, or from a suitable substituted phenol. The chloroethyl group is a key reactive handle for the subsequent alkylation of the secondary amine in the pyrrolidine moiety of the Darifenacin precursor.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic route to this compound and its subsequent use in the synthesis of Darifenacin.
Safety and Handling
GHS Hazard Statements for Related Compounds:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a molecule of significant industrial and pharmaceutical importance. A thorough understanding of its physicochemical properties is essential for its effective and safe use. This guide has provided a detailed overview of its known and predicted characteristics, along with standardized methodologies for its analysis. By adhering to the principles of scientific integrity and leveraging the data and protocols outlined herein, researchers and drug development professionals can confidently work with this key intermediate to advance the synthesis of vital medicines.
References
Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the muscarinic receptor antagonist Darifenacin, which is used to treat overactive bladder.[1] The precise molecular structure and purity of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering insights into the interpretation of the spectra and the experimental protocols for data acquisition.
Molecular Structure and Properties:
-
Chemical Formula: C₁₀H₁₁ClO[1]
-
Molecular Weight: 182.65 g/mol [1]
-
Appearance: White crystalline powder[1]
-
CAS Number: 943034-50-2[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.0 | m | 2H | Aromatic CH |
| ~6.7 | d | 1H | Aromatic CH |
| ~4.5 | t | 2H | O-CH₂ |
| ~3.7 | t | 2H | Ar-CH₂-CH₂ -Cl |
| ~3.2 | t | 2H | Ar-CH₂ -CH₂-Cl |
| ~3.1 | t | 2H | CH₂ -CH₂-O |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (~6.7-7.1 ppm): The signals in this region correspond to the three protons on the benzene ring of the dihydrobenzofuran moiety. The multiplicity of these signals (e.g., multiplets and doublets) arises from spin-spin coupling between adjacent protons and can be used to determine the substitution pattern on the aromatic ring.
-
Dihydrofuran Ring Protons (~3.1 and ~4.5 ppm): The two triplet signals are characteristic of the two methylene groups in the dihydrofuran ring. The downfield shift of the triplet at ~4.5 ppm is due to the deshielding effect of the adjacent oxygen atom.
-
Chloroethyl Side Chain Protons (~3.2 and ~3.7 ppm): The two triplets correspond to the two methylene groups of the 2-chloroethyl side chain. The triplet at ~3.7 ppm is further downfield due to the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~159 | Aromatic C-O |
| ~130 | Aromatic C-C |
| ~128 | Aromatic CH |
| ~125 | Aromatic C-CH₂ |
| ~109 | Aromatic CH |
| ~71 | O-CH₂ |
| ~42 | Ar-CH₂-C H₂-Cl |
| ~36 | Ar-C H₂-CH₂-Cl |
| ~30 | C H₂-CH₂-O |
Note: The predicted chemical shifts are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (~109-159 ppm): The signals in this region correspond to the six carbon atoms of the benzene ring. The quaternary carbons (C-O and C-C) will have different chemical shifts from the carbons bearing hydrogen atoms (CH).
-
Dihydrofuran Ring Carbons (~30 and ~71 ppm): The signal at ~71 ppm is assigned to the carbon atom bonded to the oxygen (O-CH₂), while the signal at ~30 ppm corresponds to the other methylene carbon of the dihydrofuran ring.
-
Chloroethyl Side Chain Carbons (~36 and ~42 ppm): The two signals in the aliphatic region are assigned to the two carbon atoms of the chloroethyl side chain. The carbon atom directly attached to the chlorine atom (C-Cl) will be more deshielded and appear at a lower field (~42 ppm).
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1610, 1480 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (asymmetric) |
| ~1050 | Strong | C-O-C stretching (symmetric) |
| ~750-650 | Strong | C-Cl stretching |
Interpretation of the IR Spectrum:
-
C-H Stretching: The bands in the 3000-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds in the dihydrofuran ring and the chloroethyl side chain. Aromatic C-H stretching bands may also be observed above 3000 cm⁻¹.
-
Aromatic C=C Stretching: The absorptions around 1610 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
-
C-O-C Stretching: The strong absorption bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) are indicative of the ether linkage in the dihydrobenzofuran ring.
-
C-Cl Stretching: The presence of a strong band in the 750-650 cm⁻¹ region confirms the existence of the carbon-chlorine bond.
Experimental Protocol for IR Data Acquisition
A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z 182 and 184 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.
-
Major Fragmentation Pathways:
-
Loss of the chloroethyl side chain: Cleavage of the bond between the aromatic ring and the ethyl group, leading to a fragment at m/z 119.
-
Loss of a chlorine radical: Fragmentation resulting in a cation at m/z 147.
-
Benzylic cleavage: Loss of a CH₂Cl radical, which is a common fragmentation for alkylbenzenes.
-
Interpretation of the Mass Spectrum:
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak is a key indicator of the presence of chlorine. The fragmentation pattern provides valuable information about the different structural units of the molecule. The relative abundance of the fragment ions can help to deduce the most likely fragmentation pathways.
Experimental Protocol for Mass Spectrometry Data Acquisition
A typical protocol for acquiring an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.
Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its structural confirmation and purity assessment. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and quality control of this important pharmaceutical intermediate, ensuring the integrity of the final drug product. The detailed protocols and interpretation guidelines presented here facilitate a thorough understanding of the molecule's spectroscopic characteristics.
References
A Senior Application Scientist's Guide to the Biological Screening of Novel Dihydrobenzofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry.[1] This heterocyclic framework is a core component in a multitude of natural products and synthetic compounds, including several approved drugs.[2][3] Its structural rigidity, combined with its capacity for diverse functionalization, makes it an ideal starting point for exploring a wide range of biological activities.[2][3][4][5][6][7] Researchers have successfully leveraged this scaffold to develop potent agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10][11]
This guide is designed not as a rigid set of instructions, but as a strategic framework for the biological evaluation of a novel library of dihydrobenzofuran derivatives. We will delve into the causality behind experimental choices, providing field-proven insights to construct a robust, self-validating screening cascade that moves logically from high-throughput screening to validated, data-rich leads.
Chapter 1: Designing the Screening Cascade: A Strategy for Efficient Discovery
The journey from a library of novel compounds to a promising drug candidate is a process of systematic filtration. A well-designed screening cascade maximizes efficiency and resource allocation by employing a tiered approach. It begins with broad, high-throughput assays to identify initial "hits" and progressively uses more complex, biologically relevant assays to refine and validate these leads.[12][13] The primary goal is to fail unpromising compounds early and focus resources on those with the highest potential.
The logic of a typical screening cascade is to first identify activity (primary screening), then confirm it and determine potency (secondary screening/dose-response), and finally, to characterize its drug-like properties and preliminary mechanism of action (tertiary screening/lead profiling).
Caption: A generalized workflow for a drug discovery screening cascade.
Chapter 2: Targeting Malignancy: Anticancer Screening
The benzofuran and dihydrobenzofuran cores are present in numerous compounds demonstrating significant anticancer activity.[14][15] These derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit tubulin polymerization, making them a promising class for oncology drug discovery.[8][15][16]
Primary Assay: High-Throughput Cell Viability Screening
The initial step is to identify compounds that reduce the viability of cancer cells. Tetrazolium reduction assays like MTT and MTS are the workhorses for this purpose.[17] They measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[18][19]
Rationale for Method Selection: We recommend the MTS assay over the traditional MTT assay. The MTS reagent is reduced by cellular dehydrogenases to a water-soluble formazan product, eliminating the need for a separate solubilization step with DMSO or SDS.[18][19][20] This simplifies the protocol, reduces potential errors from cell loss, and makes it more amenable to high-throughput automation.[18]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Prepare the MTS reagent solution according to the manufacturer's instructions (often combined with an electron coupling reagent like PES). Add 20 µL of the MTS solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, 5% CO₂. Protect the plates from light.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 490-500 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For secondary screening, plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: In Vitro Anticancer Activity
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dihydrobenzofuran Lignan | Oral (CAL-27) | 48.52 | [16] |
| Dihydrobenzofuran Lignan | Lung (NCI H460) | 53.24 | [16] |
| Benzofuran Hybrid (12) | Cervical (SiHa) | 1.10 | [14] |
| Benzofuran Hybrid (12) | Cervical (HeLa) | 1.06 | [14] |
| Fluorinated Dihydrobenzofuran | Colorectal (HCT116) | ~70% inhibition | [8] |
| Benzofuran-Thiazole (32a) | Liver (HePG2) | 8.49 | [14] |
Secondary Assay & Mechanism Insight: Apoptosis Induction
Active compounds from the primary screen should be investigated for their ability to induce programmed cell death (apoptosis). Fluorinated benzofuran derivatives, for instance, have been shown to inhibit the anti-apoptotic protein Bcl-2 and induce cleavage of PARP-1, a key event in the apoptotic cascade.[8] This can be assessed via flow cytometry (Annexin V/PI staining) or Western blotting for key apoptotic markers.
Caption: Simplified intrinsic apoptosis pathway targeted by some anticancer agents.
Chapter 3: Quelling Inflammation: Anti-inflammatory Screening
Chronic inflammation is a driver of numerous diseases, including cancer and autoimmune disorders.[8][21] Dihydrobenzofuran derivatives have shown promise as potent anti-inflammatory agents by inhibiting the production of key inflammatory mediators.[8][11]
Primary Assay: Inhibition of Inflammatory Mediators
A robust and common method for screening anti-inflammatory compounds is to use macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. The assay then measures the ability of the test compounds to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines (e.g., IL-6, CCL2).[8][11]
Rationale for Method Selection: Measuring NO production via the Griess assay is a simple, rapid, and cost-effective colorimetric method suitable for high-throughput screening. It provides a reliable readout of the inflammatory response, as NO is a key product of the inducible nitric oxide synthase (iNOS or NOS2) enzyme, which is upregulated during inflammation.[8]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to each well and incubate for another 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production relative to the LPS-only control. Calculate IC₅₀ values from dose-response curves.
-
Self-Validation: It is crucial to run a parallel cell viability assay (e.g., MTS) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.
-
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound Class | Mediator | IC₅₀ (µM) | Reference |
| Fluorinated Dihydrobenzofuran | Interleukin-6 (IL-6) | 1.2 - 9.04 | [8][11] |
| Fluorinated Dihydrobenzofuran | Nitric Oxide (NO) | 2.4 - 5.2 | [8][11] |
| Fluorinated Dihydrobenzofuran | Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 | [8][11] |
| Fluorinated Dihydrobenzofuran | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [8][11] |
Chapter 4: Combating Pathogens: Antimicrobial Screening
The search for new antimicrobial agents is a global health priority. Both natural and synthetic compounds are being explored to combat infectious diseases and the rise of antimicrobial resistance.[22] Dihydrobenzofuran derivatives represent a valuable chemical space for this endeavor.[10]
Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. This assay is versatile and can be used to test compounds against a range of bacteria.[22]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of each test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum). A known antibiotic (e.g., Ampicillin) can be used as a reference control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A colorimetric indicator (e.g., resazurin) can also be added to aid in determining viability.
-
Data Analysis: The results are reported as the MIC value in µg/mL or µM.
Chapter 5: Early Assessment of "Druggability": In Vitro ADMET Profiling
A biologically potent compound is useless if it cannot reach its target in the body. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage drug attrition.[24][25][26] These assays help project teams make informed decisions and guide structure-activity relationship (SAR) studies.[25]
Rationale for Early Screening: Integrating ADMET profiling early allows for the parallel optimization of biological activity and pharmacokinetic properties.[25] Identifying liabilities like poor solubility, low permeability, or rapid metabolism early on saves significant time and resources.[24]
Key Early-Stage ADMET Assays
-
Kinetic Solubility: Measures the solubility of a compound in a buffered solution, which is critical for absorption and for ensuring reliable results in other biological assays.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a high-throughput, non-cell-based method to predict passive membrane permeability, a key factor in oral absorption.[24]
-
Metabolic Stability: Typically assessed using liver microsomes, this assay measures how quickly a compound is metabolized by key drug-metabolizing enzymes (like Cytochrome P450s). High metabolic instability can lead to poor bioavailability and short duration of action.[27]
-
Plasma Protein Binding: Determines the fraction of a compound that binds to plasma proteins. Only the unbound fraction is free to interact with its target, so high protein binding can reduce efficacy.[24]
Caption: Decision-making workflow based on early in vitro ADMET profiling.
Chapter 6: Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the initial biological screening of novel dihydrobenzofuran derivatives. By systematically evaluating compounds for anticancer, anti-inflammatory, and antimicrobial activity, and by concurrently profiling their fundamental ADMET properties, researchers can efficiently identify and prioritize lead compounds.
The hits validated through this cascade provide a solid foundation for more advanced studies. The next critical steps involve detailed Mechanism of Action (MoA) elucidation to understand precisely how these compounds exert their biological effects at a molecular level.[28][29][30] This knowledge is paramount for optimizing lead compounds and ultimately developing a successful therapeutic agent.
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- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mechanism of Action of Chloroethylated Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroethylated benzofurans represent a promising class of cytotoxic agents currently under investigation for their potential as anticancer therapeutics. This technical guide provides a comprehensive overview of their mechanism of action, with a focus on their role as DNA alkylating agents. We will delve into the chemical biology of the chloroethyl moiety, the formation of DNA adducts and interstrand crosslinks, and the subsequent cellular responses, including cell cycle arrest and apoptosis. Furthermore, this guide will explore other potential mechanisms of action of the benzofuran scaffold, such as the inhibition of tubulin polymerization and receptor tyrosine kinases. Finally, we will provide detailed experimental protocols for researchers to investigate the mechanisms described herein.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran core is a privileged heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities.[1] In the realm of oncology, benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][3] The versatility of the benzofuran scaffold allows for chemical modifications that can enhance potency and selectivity, leading to the development of novel therapeutic candidates.[4][5]
This guide focuses on a specific class of these compounds: chloroethylated benzofurans. The incorporation of a chloroethyl group is a strategic design element aimed at imparting DNA alkylating capabilities, a well-established mechanism for inducing cancer cell death.[6][7] Understanding the precise molecular mechanisms by which these compounds exert their cytotoxic effects is paramount for their rational development as effective and safe anticancer drugs.
The Primary Mechanism: DNA Alkylation by the Chloroethyl Group
The hallmark of chloroethylated benzofurans' anticancer activity lies in their ability to covalently modify DNA through alkylation. This process is primarily driven by the reactive chloroethyl moiety, which functions as an electrophile, targeting nucleophilic sites on DNA bases.[8][9]
Formation of the Aziridinium Ion
The chloroethyl group is not intrinsically reactive but undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion intermediate. This conversion is a critical step in the activation of the molecule for DNA alkylation.
Caption: Formation of the reactive aziridinium ion.
DNA Adduct Formation and Interstrand Crosslinking
Once formed, the aziridinium ion readily reacts with nucleophilic centers in DNA, primarily the N7 and O6 positions of guanine, and to a lesser extent, the N3 of adenine and N3 of cytosine.[9][10] The initial reaction results in the formation of a monoadduct, where the chloroethyl group is covalently attached to a single DNA base.
A crucial event for the potent cytotoxicity of these agents is the subsequent conversion of this monoadduct into an interstrand crosslink (ICL). This occurs when the terminal chlorine atom of the attached ethyl group is displaced by a nucleophilic site on the opposite DNA strand, typically the N1 of guanine or N3 of cytosine.[6][7][11] These ICLs form a covalent bridge between the two strands of the DNA double helix, which is a highly toxic lesion.[6][12]
Caption: Pathway of DNA damage by chloroethylated benzofurans.
Cellular Consequences of DNA Alkylation
The formation of ICLs poses a significant challenge to the cell's machinery for DNA replication and transcription. The covalent linkage of the two DNA strands prevents their separation, effectively halting these fundamental cellular processes.[6] This leads to the activation of DNA damage response pathways, resulting in cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[1][13] If the damage is too extensive to be repaired, the cell is triggered to undergo programmed cell death, or apoptosis.[6][12]
Synergistic Anticancer Mechanisms of the Benzofuran Scaffold
While DNA alkylation is the primary cytotoxic mechanism, the benzofuran moiety itself can contribute to the overall anticancer activity of these compounds through various other mechanisms.
Inhibition of Tubulin Polymerization
Several benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[1][3][5][14][15] By disrupting microtubule dynamics, these compounds can arrest cells in the M phase of the cell cycle and induce apoptosis. The benzofuran scaffold can be designed to interact with the colchicine binding site on tubulin, preventing its polymerization into microtubules.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways of angiogenesis. Certain benzofuran derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the pro-angiogenic signals and inhibiting tumor growth.[16][17][18][19][20]
Modulation of Key Signaling Pathways
Benzofuran derivatives have also been reported to modulate critical intracellular signaling pathways involved in cell survival and proliferation.
-
p53-Dependent Apoptosis: Some benzofuran compounds can induce apoptosis through a p53-dependent pathway.[13][21][22][23][24] They can increase the expression of the tumor suppressor p53, which in turn activates downstream targets that promote apoptosis.
-
NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting inflammation and cell survival, and its aberrant activation is common in many cancers. Certain benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[13][25][26][27][28][29]
Experimental Protocols for Mechanistic Validation
To elucidate the precise mechanism of action of a novel chloroethylated benzofuran, a series of well-defined experiments are necessary.
DNA Alkylation Assays
-
Comet Assay (Single Cell Gel Electrophoresis): This assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which are indicative of DNA damage.[30]
-
Protocol:
-
Embed single cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye and visualize under a microscope. Damaged DNA with strand breaks will migrate further, forming a "comet tail."
-
-
-
Mass Spectrometry-Based Adduct Quantification: This technique allows for the direct identification and quantification of specific DNA adducts.[31]
-
Protocol:
-
Treat cancer cells with the chloroethylated benzofuran.
-
Isolate genomic DNA and digest it into individual nucleosides.
-
Analyze the nucleoside mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the chloroethyl-guanine adducts.
-
-
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: This is a standard method to determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Treat cancer cells with the test compound for various time points.
-
Harvest the cells and fix them in ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Analyze the stained cells by flow cytometry. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assays
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[32]
-
Protocol:
-
Treat cells with the chloroethylated benzofuran.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
-
-
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Their activity can be measured using colorimetric or fluorometric assays.[2][4]
-
Protocol:
-
Lyse the treated cells to release cellular proteins.
-
Incubate the cell lysate with a caspase-specific substrate that is conjugated to a chromophore or fluorophore.
-
Measure the absorbance or fluorescence to quantify caspase activity.
-
-
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome for an Active Chloroethylated Benzofuran |
| Comet Assay | DNA strand breaks | Increased comet tail length |
| LC-MS | Chloroethyl-guanine adducts | Detection and quantification of specific adducts |
| Flow Cytometry (PI) | Cell cycle distribution | Accumulation of cells in the G2/M phase |
| Annexin V/PI Assay | Apoptotic cell population | Increase in Annexin V positive cells |
| Caspase-3/7 Assay | Caspase activity | Increased enzymatic activity |
Conclusion
Chloroethylated benzofurans are a promising class of anticancer agents that exert their primary cytotoxic effect through DNA alkylation, leading to the formation of lethal interstrand crosslinks. This activity is further enhanced by the multifaceted biological effects of the benzofuran scaffold, which can include inhibition of tubulin polymerization, VEGFR-2 signaling, and modulation of key pathways like p53 and NF-κB. The experimental protocols outlined in this guide provide a robust framework for researchers to dissect the intricate mechanisms of action of these compounds, paving the way for the development of novel and effective cancer therapies.
References
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- 3. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB* | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 32. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the In Silico Modeling of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran, a pivotal intermediate in the synthesis of the muscarinic receptor antagonist, Darifenacin.[1] Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, causality-driven narrative that underpins the strategic choices in a modern computational workflow. We will dissect the entire modeling cascade, from initial system preparation and molecular docking to the dynamic validation of interactions through molecular dynamics simulations and the quantitative rigor of binding free energy calculations. A crucial focus is placed on the nuanced handling of the chloroethyl moiety, a feature that necessitates specialized approaches to accurately capture the physics of halogen bonding.[2][3] By integrating field-proven insights with authoritative methodologies, this guide serves as a self-validating blueprint for elucidating the molecular interactions of this, and similar, halogenated pharmacophores.
Part 1: The Subject Molecule and its Biological Context
Physicochemical Profile
This compound (CAS: 943034-50-2) is a white crystalline powder.[1] Its identity and key properties, essential for parameterization in molecular modeling, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [1][4] |
| Molecular Weight | 182.65 g/mol | [1][4] |
| LogP (Octanol-Water) | ~2.8 | [1][4] |
| Polar Surface Area | 9.23 Ų | [1][4] |
| IUPAC Name | 5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | [4] |
Biological Significance: A Precursor to Muscarinic Antagonism
The primary pharmacological relevance of this compound stems from its role as a key building block for Darifenacin, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1] Darifenacin is clinically used to treat overactive bladder.[1] Therefore, a primary objective for modeling this compound is to understand its potential interactions with the M3 receptor's binding site, providing a structural rationale for its utility in the Darifenacin scaffold.
The Benzofuran Scaffold: A Privileged Structure
Beyond its specific role as an intermediate, the 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry.[5] This means the scaffold is capable of binding to a variety of biological targets. Benzofuran derivatives have been investigated for a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7] This polypharmacological potential makes in silico modeling a valuable tool for hypothesis generation, allowing researchers to explore potential off-target effects or repurposing opportunities by screening against other relevant proteins.
Part 2: The In Silico Modeling Strategy
Rationale for a Computational Approach
A robust computational strategy allows us to dissect the molecular interactions of this compound at an atomic level, a feat unattainable through purely experimental means. The core objectives are:
-
Predict Binding Modes: To determine the most probable orientation and conformation of the ligand within a target protein's binding site.
-
Assess Stability: To evaluate whether the predicted binding pose is stable over time in a dynamic, solvated environment.
-
Quantify Affinity: To estimate the binding free energy, providing a quantitative measure of the interaction strength.
-
Guide Synthesis: To use the structural insights gained to rationally design novel derivatives with improved potency or altered selectivity.
The Integrated Modeling Workflow
The power of in silico modeling lies not in a single technique, but in a sequential, multi-stage workflow where each step validates and refines the last. This integrated approach ensures the final model is both structurally and energetically plausible.
A Critical Consideration: Modeling Halogen Bonds
The chlorine atom in this compound is not merely a bulky hydrophobic substituent. Halogen atoms exhibit a phenomenon known as "halogen bonding," where they can act as electrophilic species and form favorable, highly directional interactions with Lewis bases like backbone carbonyl oxygens or carboxylate side chains.[2][3] This is due to an anisotropic charge distribution, creating a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite the C-Cl bond. Standard molecular mechanics force fields and docking scoring functions, which often treat atoms as simple, isotropic spheres, can fail to capture this crucial interaction.[2] Therefore, the choice of tools must explicitly account for halogen bonding to achieve predictive accuracy.[8]
Part 3: Step-by-Step Methodologies and Protocols
This section details the core experimental protocols. The trustworthiness of any in silico model is built upon a meticulous and well-documented preparation phase.
System Preparation: The Self-Validating Foundation
Expertise & Experience: The adage "garbage in, garbage out" is paramount in computational chemistry. Minor errors in ligand protonation or protein structure can lead to dramatically incorrect results. This preparation phase is the most critical checkpoint for ensuring the physical and chemical validity of the starting system.
-
Obtain 2D Structure: Source the canonical SMILES string for this compound from a reliable database like PubChem (CID: 24964746).[4]
-
Convert to 3D: Use a chemistry informatics toolkit (e.g., RDKit or Open Babel) to convert the 2D representation into an initial 3D conformation.
-
Determine Protonation State: At physiological pH (~7.4), the molecule is neutral. This step is crucial for molecules with ionizable groups.
-
Generate Conformers: Explore the conformational space of the flexible ethyl sidechain using a method like the ETKDG algorithm.
-
Geometry Optimization & Charge Assignment: Perform a quantum mechanical geometry optimization at a modest level of theory (e.g., B3LYP/6-31G*) to obtain a low-energy conformation. Assign partial atomic charges using a method like RESP or AM1-BCC, which are compatible with common molecular dynamics force fields (e.g., AMBER, CHARMM).
-
Acquire Structure: Download the experimentally determined structure of the target protein from the Protein Data Bank (PDB). For the M3 receptor, a suitable entry would be PDB ID: 4DAJ (human M3 receptor in complex with an antagonist).
-
Initial Cleanup: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands (unless being used as a reference), and any buffer molecules.
-
Handle Missing Residues/Loops: Inspect the structure for missing residues, which are common in flexible loop regions. If these are far from the binding site, they can often be ignored. If they are near the active site, they must be modeled using tools like MODELLER or Rosetta.[9]
-
Protonation and Tautomerization: Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (His, Asp, Glu, Lys) at the chosen pH. This can be performed with tools like H++ or PROPKA.
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process, while keeping the backbone atoms fixed to preserve the experimental conformation.
Molecular Docking: Predicting the Binding Pose
The Causality of Choice: The goal of docking is to sample a vast number of ligand poses and rank them using a scoring function. As discussed in Part 2.3, for a halogenated compound, a scoring function that explicitly accounts for the anisotropic nature of halogen bonding is superior. Tools like AutoDock Vina can be effective, but specialized versions or scoring functions (e.g., AutoDock-XB) may provide more accurate results for halogenated ligands.[8]
-
Identify the binding pocket. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined as a grid box centered on and encompassing this ligand.
-
If no ligand is present, use site-finding algorithms (e.g., SiteMap, CASTp) or information from homologous structures to locate the putative binding cavity.
-
The grid box size should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, typically 20-25 Å in each dimension.
-
Load the prepared protein receptor and ligand files into the docking software.
-
Configure the docking parameters. Set the coordinates and dimensions of the grid box defined previously.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases computational time but improves the chances of finding the optimal pose.
-
If using a halogen-bond aware program, ensure the specific scoring term is enabled.
-
Launch the docking calculation.
-
The output will be a series of binding poses ranked by their predicted binding energy (docking score).
-
Visually inspect the top-ranked poses. A plausible pose should exhibit sensible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and have minimal internal steric strain.
-
Look for the formation of a halogen bond between the ligand's chlorine atom and a Lewis basic acceptor on the protein.
-
Cluster the poses based on root-mean-square deviation (RMSD). The most populated low-energy cluster often represents the most probable binding mode. Select the top-scoring pose from this cluster for further analysis.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Expertise-Driven Rationale: Molecular docking provides a static snapshot of a potential interaction. However, biological systems are dynamic. MD simulation provides a "computational microscope" to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, thus validating the stability of the docked pose.[10][11]
-
Take the selected protein-ligand complex from docking.
-
Place the complex in the center of a periodic box of a chosen shape (e.g., cubic or truncated octahedron).
-
Fill the box with explicit water molecules (e.g., TIP3P or OPC water models).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).
-
Perform a multi-stage energy minimization of the solvated system. First, minimize the positions of water and ions, keeping the protein-ligand complex fixed. Then, minimize the entire system to remove any remaining steric clashes.
-
Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds with restraints on the protein and ligand (NVT ensemble).
-
Run a further equilibration phase at constant pressure and temperature (NPT ensemble) to allow the system density to relax to the correct value. This phase may last for several nanoseconds.
-
Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), remove all restraints.
-
Run the production simulation for a duration sufficient to observe the stability of the binding. Typical production runs for binding pose validation range from 50 to 200 nanoseconds.
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it is not diffusing out of the binding pocket.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) identified in the docking pose throughout the simulation. The persistence of these interactions is a strong indicator of a stable binding mode.
Binding Free Energy Calculation: Quantifying Affinity
Choosing the Right Tool: While MD simulations provide qualitative stability, methods like MM/PBSA and MM/GBSA offer a quantitative estimate of the binding free energy (ΔG), which can be correlated with experimental values like Ki or IC50.[9][12] These "end-point" methods are a computationally efficient compromise between simple docking scores and highly demanding alchemical free energy methods like FEP or TI.[13][14]
-
From the stable portion of the MD trajectory, extract a set of snapshots (e.g., 100-500 frames).
-
For each snapshot, calculate the free energy of three species: the protein-ligand complex, the isolated protein, and the isolated ligand.
-
The total free energy for each species is calculated as a sum of terms:
-
ΔE_MM: The molecular mechanics energy (bonds, angles, electrostatics, van der Waals).
-
ΔG_solv: The solvation free energy, which is split into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA).
-
-
The binding free energy is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Average the ΔG_bind values over all snapshots to obtain the final estimate and standard error.
| Method | Computational Cost | Relative Accuracy | Key Use Case |
| Docking Score | Low | Low (Ranking) | High-throughput virtual screening, pose prediction. |
| MM/PBSA & MM/GBSA | Medium | Medium (Ranking & Estimation) | Re-ranking docked poses, estimating binding affinity. |
| FEP & TI | High | High (Quantitative) | Accurate prediction of ΔG for a few high-priority ligands. |
Part 4: Data Interpretation and Predictive Insights
Synthesizing the results from this multi-stage workflow provides a powerful, multi-faceted view of the molecular interaction.
-
Docking provides the initial hypothesis of the binding pose.
-
MD Simulation tests the temporal stability of that hypothesis in a dynamic environment.
-
MM/PBSA provides a quantitative score for the validated stable pose.
A successful modeling campaign will show convergence: the top-ranked docking pose remains stable during the MD simulation, maintaining key interactions, and this stable complex yields a favorable binding free energy. Visual analysis of the MD trajectory can reveal crucial water-mediated interactions or conformational changes that are invisible in the static docked structure. These validated models can then be used with high confidence to screen virtual libraries of novel benzofuran derivatives, prioritizing the most promising candidates for chemical synthesis and experimental validation.
References
- 1. innospk.com [innospk.com]
- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quadrupole correction for halogen bonding description in virtual screening and molecular docking (2016) | O. I. Titov | 5 Citations [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. bioinfopublication.org [bioinfopublication.org]
An In-depth Technical Guide to the Exploratory Synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran Analogs
This guide provides a comprehensive overview of the synthetic strategies for preparing 5-(2-Chloroethyl)-2,3-dihydrobenzofuran and its analogs. This class of molecules holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of the 2,3-dihydrobenzofuran scaffold in a variety of biologically active compounds.[1] The target compound, this compound, is a key intermediate in the synthesis of pharmaceuticals such as Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2] This document details plausible synthetic routes, step-by-step experimental protocols, and the underlying chemical principles that guide the selection of reagents and reaction conditions.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic system found in numerous natural products and synthetic molecules with a broad spectrum of therapeutic properties.[1] Its structural rigidity and potential for diverse functionalization make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a 2-chloroethyl side chain at the 5-position provides a reactive handle for further molecular elaboration, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound, starting from the readily available 2,3-dihydrobenzofuran. The choice between these routes may depend on reagent availability, scalability, and desired purity of the final product.
Route 1: Friedel-Crafts Acylation Followed by Reduction
This is a classical and direct approach that involves the introduction of a two-carbon chain onto the aromatic ring, followed by the reduction of the carbonyl group.
Route 2: Acylation, Reduction to an Alcohol, and Subsequent Chlorination
This alternative pathway offers a different set of intermediate compounds and may provide advantages in terms of selectivity and milder reaction conditions for the reduction step.
Visualizing the Synthetic Workflow
The following diagrams illustrate the proposed synthetic pathways.
Caption: Synthetic Route 1: Friedel-Crafts Acylation and Reduction.
Caption: Synthetic Route 2: Multi-step approach via an alcohol intermediate.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and can be adapted for the synthesis of the target compound and its analogs.
Protocol 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
This procedure describes the introduction of the chloroacetyl group at the 5-position of the 2,3-dihydrobenzofuran ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from chloroacetyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring.[3]
Materials:
-
2,3-Dihydrobenzofuran
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Under an inert atmosphere, charge a dry three-necked round-bottom flask with anhydrous aluminum chloride (1.2 eq.).
-
Add anhydrous DCM to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C.
-
Prepare a solution of 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow, careful addition of crushed ice, followed by 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 5-(2-chloroacetyl)-2,3-dihydrobenzofuran.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Aryl Ketone
The reduction of the carbonyl group in 5-(2-chloroacetyl)-2,3-dihydrobenzofuran to a methylene group can be achieved using several methods. The choice of method depends on the presence of other functional groups in the molecule.
The Clemmensen reduction is effective for aryl-alkyl ketones and is carried out in strongly acidic conditions.[2][4][5][6]
Materials:
-
5-(2-Chloroacetyl)-2,3-dihydrobenzofuran
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution, followed by decanting the aqueous solution and washing the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, and toluene.
-
Add the 5-(2-chloroacetyl)-2,3-dihydrobenzofuran to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and decant the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Wolff-Kishner reduction is suitable for compounds that are sensitive to acidic conditions.[7][8][9][10][11][12]
Materials:
-
5-(2-Chloroacetyl)-2,3-dihydrobenzofuran
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-(2-chloroacetyl)-2,3-dihydrobenzofuran, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
-
Add powdered KOH to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Combine the organic extracts, wash with dilute HCl and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis via 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
This alternative route involves the reduction of an acetic acid derivative to the corresponding alcohol, followed by chlorination. A known procedure for the synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran involves the reduction of (2,3-dihydrobenzofuran-5-yl)acetic acid with lithium aluminum hydride.[13]
Step 3a: Synthesis of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
Materials:
-
(2,3-Dihydrobenzofuran-5-yl)acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous sodium hydroxide
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C, add a solution of (2,3-dihydrobenzofuran-5-yl)acetic acid (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 10% aqueous sodium hydroxide, and then water again.
-
Filter the resulting suspension and wash the inorganic salts with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.
Step 3b: Chlorination of 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
Materials:
-
5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran
-
Thionyl chloride (SOCl₂) or Triphenylphosphine (PPh₃) and Carbon tetrachloride (CCl₄)
-
Anhydrous DCM or other suitable solvent
Procedure (using Thionyl Chloride):
-
Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq.) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography.
Data Presentation
The following table summarizes key data for the target compound and its precursors. Yields are estimated based on analogous reactions reported in the literature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 5-(2-Chloroacetyl)-2,3-dihydrobenzofuran | C₁₀H₉ClO₂ | 196.63 | 70-85 | Solid |
| This compound | C₁₀H₁₁ClO | 182.65 | 60-80 | White Crystalline Powder[2] |
| 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran | C₁₀H₁₂O₂ | 164.20 | 80-90 | Oil[13] |
Physicochemical Properties of this compound: [2]
-
Molecular Formula: C₁₀H₁₁ClO
-
Molecular Weight: 182.647 g/mol
-
Boiling Point: 284.4 ± 9.0 °C at 760 mmHg
-
Flash Point: 128.4 ± 12.8 °C
-
Density: 1.2 ± 0.1 g/cm³
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide a robust framework for the exploratory synthesis of this compound and its analogs. The choice of a specific pathway will be dictated by the specific goals of the research program, including the desired scale of the synthesis and the tolerance of other functional groups on the dihydrobenzofuran scaffold. The Friedel-Crafts acylation followed by a ketone reduction represents a direct and efficient approach. The multi-step route through the corresponding alcohol offers alternative intermediates that may be useful for the synthesis of other derivatives. Further optimization of reaction conditions for each step will be crucial for maximizing yields and purity. The chloroethyl moiety serves as a versatile anchor for the introduction of various nucleophiles, opening up a vast chemical space for the development of novel compounds with potential therapeutic applications.
References
- 1. innospk.com [innospk.com]
- 2. Clemmensen reduction [unacademy.com]
- 3. benchchem.com [benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Wolff-Kishner Reduction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. prepchem.com [prepchem.com]
Navigating the Nuances of cGMP Signaling: A Technical Guide to PF-04447943, a Selective PDE9A Inhibitor
A Note on Chemical Identification: Initial database inquiries for CAS number 943034-50-2 may point to the pharmaceutical intermediate 5-(2-chloroethyl)-2,3-dihydro-1-benzofuran.[1][2][3][4][5] However, the profile of a high-impact research tool for drug development professionals aligns with the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943 . This compound is definitively identified by CAS number 1082744-20-4 .[6][7][8][] This guide will focus exclusively on the chemical properties and applications of PF-04447943.
Executive Summary
The landscape of neurological and cognitive disorder therapeutics is continually evolving, with a growing emphasis on targeting specific enzymatic pathways that govern synaptic function. Among these, the cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a critical modulator of synaptic plasticity, a fundamental process for learning and memory. Phosphodiesterase 9A (PDE9A), an enzyme that selectively degrades cGMP, represents a key node of intervention. This technical guide provides an in-depth exploration of PF-04447943, a potent, selective, and brain-penetrant PDE9A inhibitor. We will delve into its chemical architecture, mechanism of action, preclinical efficacy in enhancing cognitive function, and detailed protocols for its application in both in vitro and in vivo research settings. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive impairment.
Chemical and Physical Properties of PF-04447943
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. PF-04447943 is a pyrazolo[3,4-d]pyrimidinone derivative with a complex and specific stereochemistry that is crucial for its high-affinity binding to the PDE9A active site.[10]
| Property | Value | Source(s) |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | [] |
| CAS Number | 1082744-20-4 | [6][8] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | [6] |
| Molecular Weight | 395.46 g/mol | [7] |
| Appearance | Off-white solid | [10] |
| Solubility | DMSO: ≥54.6 mg/mL (138.07 mM), DMF: 25 mg/mL, Ethanol: 12.5 mg/mL | [6][11] |
| Storage | Store at -20°C, protect from light. | [10] |
| Stability | ≥ 4 years when stored properly. | [6] |
Mechanism of Action: Potent and Selective PDE9A Inhibition
PF-04447943 exerts its biological effects through the highly selective inhibition of the phosphodiesterase 9A (PDE9A) enzyme.[12] PDE9A is responsible for the specific hydrolysis of cyclic guanosine monophosphate (cGMP), a critical second messenger in various cellular signaling cascades, particularly in neuronal tissues.
The efficacy of PF-04447943 is rooted in its high affinity for the PDE9A catalytic site. This interaction prevents the degradation of cGMP, leading to its localized accumulation within the cell. This elevation of cGMP levels subsequently modulates the activity of downstream effectors, such as protein kinase G (PKG) and cyclic nucleotide-gated ion channels, ultimately influencing synaptic plasticity and neuronal function.
The selectivity of PF-04447943 is a key attribute, minimizing off-target effects. It exhibits significantly lower potency against other phosphodiesterase families.
| Enzyme | Kᵢ (nM) - Human | Selectivity vs. PDE9A |
| PDE9A | 2.8 | - |
| PDE1C | >1000 | >357x |
| Other PDEs (1-8, 10, 11) | >1000 | >357x |
Data compiled from multiple sources.[11][13]
Biological Effects and Therapeutic Potential
Preclinical studies have demonstrated the significant impact of PF-04447943 on neuronal structure and function, highlighting its therapeutic potential for cognitive disorders, including Alzheimer's disease.
4.1. Enhancement of Synaptic Plasticity and Neurite Outgrowth
In vitro studies using cultured hippocampal neurons have shown that PF-04447943, at concentrations ranging from 30-100 nM, significantly increases neurite outgrowth and the formation of synapses.[12] This is a critical finding, as synaptic loss is a key pathological hallmark of neurodegenerative diseases. Furthermore, at a concentration of 100 nM, PF-04447943 has been shown to facilitate hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, when evoked by a weak tetanic stimulus.[12]
4.2. In Vivo Cognitive Enhancement
The pro-cognitive effects of PF-04447943 have been validated in multiple rodent models. Oral administration of PF-04447943 has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid, confirming its ability to cross the blood-brain barrier and engage its target in the central nervous system.[12]
Key findings from in vivo studies include:
-
Novel Object Recognition: In rats with scopolamine-induced memory deficits, PF-04447943 (at a dose of 1 mg/kg) significantly improved performance in the novel object recognition test.[6]
-
Spatial Memory: In the Morris water maze, a test of spatial learning and memory, PF-04447943 (3.2 mg/kg) improved performance in mice.[6]
-
Social Recognition Memory: PF-04447943 has also been shown to enhance social recognition memory in mice.[12]
These findings collectively suggest that by inhibiting PDE9A and elevating cGMP, PF-04447943 can bolster synaptic plasticity and improve cognitive function in models of memory impairment.
Experimental Protocols
The following are example protocols for the use of PF-04447943 in common preclinical assays. These should be adapted and optimized for specific experimental conditions.
5.1. In Vitro Neurite Outgrowth Assay
This protocol outlines a method to assess the effect of PF-04447943 on neurite outgrowth in primary hippocampal neurons.
-
Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated plates.
-
Compound Preparation: Prepare a stock solution of PF-04447943 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations of 30 nM, 100 nM, and 300 nM.
-
Treatment: After 24 hours in culture, replace the medium with the prepared treatment media.
-
Incubation: Incubate the neurons for 48-72 hours.
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for a neuronal marker (e.g., β-III tubulin) and a synaptic marker (e.g., synapsin 1).
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify neurite length and synapse density using appropriate image analysis software.
5.2. In Vivo Novel Object Recognition (NOR) Test
This protocol describes a behavioral assay to evaluate the effect of PF-04447943 on recognition memory in rodents.
-
Animal Acclimation: Acclimate rodents to the testing room and open-field arena for several days prior to the experiment.
-
Drug Administration: Administer PF-04447943 (e.g., 1 mg/kg, p.o.) or vehicle control 30 minutes before the training session.
-
Training Session (Familiarization): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 24 hours).
-
Test Session: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection and Analysis: Record the time spent exploring each object. Calculate a discrimination index to determine preference for the novel object. An increased discrimination index in the PF-04447943-treated group indicates enhanced recognition memory.
Conclusion
PF-04447943 has been established as a highly potent, selective, and orally bioavailable inhibitor of PDE9A. Its ability to elevate cGMP levels in the central nervous system and subsequently enhance synaptic plasticity and cognitive function in preclinical models makes it an invaluable tool for neuropharmacological research. For drug development professionals, PF-04447943 serves as a benchmark compound for the development of novel therapeutics targeting the cGMP signaling pathway for the treatment of cognitive disorders. The detailed chemical, mechanistic, and methodological information provided in this guide is intended to facilitate and accelerate further research in this promising area.
References
- 1. innospk.com [innospk.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. CAS 943034-50-2: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran [cymitquimica.com]
- 4. 943034-50-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. PF 04447943 | 1082744-20-4 | HTB74420 | Biosynth [biosynth.com]
- 8. PF-04447943 | CAS 1082744-20-4 | Cayman Chemical | Biomol.com [biomol.com]
- 10. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]
- 11. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
Reactivity Profile of the Chloroethyl Group on the Dihydrobenzofuran Scaffold
An In-depth Technical Guide
Abstract
The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] Its utility is often expanded by introducing reactive functional groups that allow for further molecular elaboration. This guide provides an in-depth technical analysis of the reactivity profile of the chloroethyl group appended to the dihydrobenzofuran scaffold, a common synthetic intermediate. We will explore the primary reaction pathways, including nucleophilic substitution and elimination, explain the mechanistic rationale behind experimental choices, and provide field-proven protocols. The discussion is grounded in the practical application of this chemistry, with a particular focus on its role as a key intermediate in the synthesis of pharmaceutical agents like Darifenacin.[2]
Introduction: The Strategic Importance of a Versatile Intermediate
The dihydrobenzofuran moiety is a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[3][4][5] The functionalization of this scaffold is therefore a critical task for medicinal chemists. The introduction of a chloroethyl group (-CH₂CH₂Cl) provides a robust and versatile electrophilic handle for downstream synthetic transformations.
This group's reactivity is dominated by the polarized carbon-chlorine bond, making the terminal carbon an excellent target for nucleophilic attack. However, the adjacent β-protons introduce the potential for a competing elimination pathway. Understanding and controlling the balance between these two pathways is paramount for achieving desired synthetic outcomes. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the chloroethyl-dihydrobenzofuran scaffold in their synthetic campaigns.
Caption: Core components of the title compound.
Core Reactivity Profile: Substitution vs. Elimination
The chloroethyl group, as a primary alkyl halide, primarily undergoes two fundamental reaction types: bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). The choice of reagents and reaction conditions dictates which pathway prevails.
Nucleophilic Substitution (S_N2): The Workhorse Reaction
The most common and synthetically valuable transformation of the chloroethyl group is the S_N2 reaction. In this pathway, a nucleophile directly displaces the chloride ion in a single, concerted step.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Pharmacological Targets of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a key chemical intermediate, most notably in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist.[1] While its primary role to date has been as a structural precursor, the inherent features of this molecule—namely the 2,3-dihydrobenzofuran scaffold and the reactive 2-chloroethyl side chain—suggest a broader, intrinsic pharmacological potential. The 2,3-dihydrobenzofuran core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[2][3][4] Concurrently, the chloroethyl group is a known electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, a mechanism utilized by various anticancer agents.[5][6][7] This guide provides a comprehensive analysis of the potential pharmacological targets of this compound, moving beyond its role as a synthetic intermediate to explore its standalone therapeutic possibilities. We will delve into the scientific rationale for investigating its activity at muscarinic receptors, inflammatory enzymes, and cannabinoid receptors, and propose detailed experimental workflows for the validation of these potential targets.
Introduction: Beyond a Synthetic Intermediate
This compound (Molecular Formula: C10H11ClO) is a white crystalline powder primarily utilized in the pharmaceutical industry.[1] Its most prominent application is as a key building block in the multi-step synthesis of Darifenacin, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor used in the treatment of overactive bladder.[8][9][10]
While this synthetic utility is well-established, the intrinsic bioactivity of the molecule itself remains largely unexplored in the public domain. This guide posits that the structural alerts within this compound warrant a dedicated investigation into its own pharmacological profile.
-
The Privileged Scaffold: The 2,3-dihydrobenzofuran moiety is a recurring motif in numerous biologically active compounds, demonstrating a wide range of activities including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][11][12] This suggests that the core structure is well-suited for interaction with multiple biological targets.
-
The Reactive Moiety: The 2-chloroethyl group is a potential alkylating agent. Such groups can react with nucleophilic amino acid residues (e.g., cysteine, histidine) on proteins, leading to irreversible, covalent inhibition.[5][6][13] This mechanism is a hallmark of certain classes of therapeutic agents, offering the potential for prolonged duration of action.
This document will, therefore, explore the following potential pharmacological target classes for this compound, providing the scientific rationale and detailed experimental protocols for their validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H11ClO | --INVALID-LINK-- |
| Molecular Weight | 182.65 g/mol | --INVALID-LINK-- |
| CAS Number | 943034-50-2 | --INVALID-LINK-- |
| LogP | 2.80 | --INVALID-LINK-- |
Primary Hypothesized Target: Muscarinic Acetylcholine Receptors
Given its role as a direct precursor to Darifenacin, the most logical starting point for investigation is the muscarinic acetylcholine receptor (mAChR) family, particularly the M3 subtype.[9][10][14]
Scientific Rationale
Darifenacin is a competitive antagonist with high affinity and selectivity for the M3 receptor.[8][9] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins.[2][15][16] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in smooth muscle cells, leads to contraction.[11][16] By blocking this receptor in the bladder's detrusor muscle, Darifenacin reduces involuntary contractions.[9][14]
The 2,3-dihydrobenzofuran core of this compound provides the foundational structure for Darifenacin's interaction with the M3 receptor. It is plausible that this precursor possesses some degree of affinity for the M3 receptor, or other muscarinic subtypes (M1-M5), albeit likely lower than the final, more complex drug molecule.
Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Potential Inhibition.
Experimental Validation Workflow
A tiered approach is recommended to characterize the interaction of this compound with muscarinic receptors.
Tier 1: Radioligand Binding Assays
-
Objective: To determine if the compound binds to any of the five muscarinic receptor subtypes (M1-M5) and to quantify its affinity (Ki).
-
Protocol:
-
Source of Receptors: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand: Use a non-selective, high-affinity muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Setup: Perform competitive binding assays. Incubate the cell membranes with a fixed concentration of [3H]-NMS and increasing concentrations of the test compound (this compound).
-
Controls: Include a known non-selective antagonist (e.g., atropine) and a selective M3 antagonist (e.g., Darifenacin) as positive controls.
-
Detection: After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[17]
-
Tier 2: Functional Assays (Calcium Flux)
-
Objective: To determine if the compound acts as an antagonist (or agonist/allosteric modulator) at the M3 receptor by measuring its effect on agonist-induced calcium mobilization.
-
Protocol:
-
Cell Line: Use a cell line endogenously or recombinantly expressing the human M3 receptor (e.g., CHO-M3 or HEK293-M3).
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Procedure:
-
Measure baseline fluorescence.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a known M3 agonist (e.g., carbachol or acetylcholine) at its EC80 concentration.
-
Continuously measure the fluorescence signal using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: Quantify the peak fluorescence response. For antagonist activity, plot the percentage inhibition of the carbachol response against the log concentration of the test compound to determine the IC50.
-
Caption: Experimental Workflow for M3 Receptor Functional Antagonism Assay.
Secondary Hypothesized Targets: Enzymes of the Inflammatory Cascade
The 2,3-dihydrobenzofuran scaffold is present in molecules that exhibit potent anti-inflammatory activity.[12][18] This suggests that this compound could target key enzymes in inflammatory pathways, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).
Scientific Rationale
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. Its synthesis is catalyzed by cyclooxygenase (COX) enzymes and terminal prostaglandin synthases. mPGES-1 is an inducible enzyme that is functionally coupled with COX-2 and is responsible for the increased production of PGE2 at sites of inflammation.[19][20] Inhibiting mPGES-1 is a promising therapeutic strategy for treating inflammation with potentially fewer side effects than traditional NSAIDs that inhibit COX enzymes.[19][21]
Studies have identified 2,3-dihydrobenzofuran derivatives as a class of mPGES-1 inhibitors.[2][3][4] This provides a strong rationale for investigating this compound as a potential inhibitor of this enzyme.
Experimental Validation Workflow
Tier 1: Cell-Free mPGES-1 Enzyme Assay
-
Objective: To directly measure the inhibitory activity of the compound on mPGES-1.
-
Protocol:
-
Enzyme Source: Use microsomes isolated from IL-1β-stimulated A549 cells or a recombinant human mPGES-1 enzyme.[19][21]
-
Substrate: The substrate for mPGES-1 is Prostaglandin H2 (PGH2).
-
Assay Procedure:
-
Pre-incubate the enzyme source with various concentrations of this compound or a known mPGES-1 inhibitor (e.g., AF-3485).
-
Initiate the reaction by adding PGH2.
-
Incubate for a short period (e.g., 60 seconds) at the appropriate temperature.
-
Stop the reaction by adding a stop solution (e.g., containing SnCl2).
-
-
Detection: Measure the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition relative to vehicle-treated controls and determine the IC50 value from the dose-response curve.
-
Tier 2: Cell-Based Assay for PGE2 Production
-
Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.
-
Protocol:
-
Cell Line: Use a whole-cell model, such as A549 human lung carcinoma cells or primary macrophages.
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce COX-2 and mPGES-1 expression.
-
Incubate for a longer period (e.g., 24 hours) to allow for PGE2 synthesis and release into the supernatant.
-
-
Detection: Collect the cell culture supernatant and measure the PGE2 concentration using an EIA kit.
-
Data Analysis: Determine the IC50 for the inhibition of PGE2 production. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to rule out cytotoxicity as the cause of reduced PGE2 levels.
-
Exploratory Targets Based on Structural Features
Cannabinoid Receptor 2 (CB2)
-
Rationale: The 2,3-dihydrobenzofuran scaffold has been used to design potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[22] The CB2 receptor is primarily expressed in immune cells and is an attractive therapeutic target for inflammatory and neuropathic pain, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor.
-
Validation Workflow:
-
Binding Assay: Perform radioligand binding assays using membranes from cells expressing human CB2 receptors and a high-affinity CB2 radioligand (e.g., [3H]-CP-55,940).
-
Functional Assay (cAMP Accumulation): The CB2 receptor is Gi-coupled, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Use a cAMP detection assay (e.g., HTRF or LANCE) in CB2-expressing cells. Stimulate the cells with a CB2 agonist (e.g., JWH-133) in the presence and absence of the test compound to check for antagonist activity. To test for agonist activity, treat the cells with the test compound after stimulating adenylyl cyclase with forskolin and measure the reduction in cAMP.[23]
-
Potential for Covalent Inhibition
-
Rationale: The 2-chloroethyl group is an electrophilic moiety that can act as a "warhead" for covalent inhibitors.[5][6][24] It can undergo nucleophilic attack by amino acid side chains like cysteine, leading to irreversible inactivation of the target protein. This mode of action can provide a prolonged pharmacodynamic effect.
-
Validation Workflow:
-
Time-Dependent Inhibition Assay: In the enzymatic or functional assays described above (e.g., mPGES-1 or M3 receptor assays), pre-incubate the target (enzyme or receptor) with the test compound for varying lengths of time before initiating the reaction or adding the agonist. A progressive increase in inhibition with longer pre-incubation times is indicative of covalent binding.
-
Washout Experiment: In cell-based functional assays, treat cells with a high concentration of the compound, then wash it out thoroughly. If the inhibitory effect persists after washout, it suggests irreversible binding.
-
Mass Spectrometry: For a purified protein target, incubation with the compound followed by LC-MS/MS analysis can identify the specific amino acid residue that has been covalently modified, confirming the mechanism and binding site.
-
Conclusion
This compound stands at an interesting crossroads of synthetic chemistry and pharmacology. While its role as a precursor to Darifenacin firmly links it to M3 muscarinic receptors, its structural composition suggests a much richer potential pharmacology. The privileged 2,3-dihydrobenzofuran scaffold points towards targets in the inflammatory and cannabinoid systems, while the reactive chloroethyl group introduces the intriguing possibility of covalent inhibition. The experimental workflows detailed in this guide provide a clear and robust roadmap for researchers to systematically investigate these hypotheses. Elucidating the direct biological activities of this compound could unveil novel therapeutic leads and provide a deeper understanding of the structure-activity relationships within the versatile dihydrobenzofuran class of molecules.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors [iris.unict.it]
- 5. Anti-cancer action of derivatives of 2-chloroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some Biological and Clinical Results from the Investigations of the Chloroethylamines as Anti-Tumour Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 10. Darifenacin - Wikipedia [en.wikipedia.org]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. urology-textbook.com [urology-textbook.com]
- 15. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 23. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Darifenacin via N-Alkylation with 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Abstract
This technical guide provides a detailed protocol for the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist, utilizing 5-(2-Chloroethyl)-2,3-dihydrobenzofuran as a key alkylating agent. This application note is designed for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into the synthetic pathway, experimental procedures, mechanistic details, and analytical characterization. The document emphasizes practical considerations for maximizing yield and purity while discussing the formation and control of potential impurities.
Introduction to Darifenacin
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, which is predominantly responsible for the contraction of the detrusor muscle in the urinary bladder.[1] Marketed under trade names such as Enablex®, it is clinically indicated for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[2][3] By blocking M3 receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the debilitating symptoms of OAB.[2]
The chemical structure of Darifenacin is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide. Its synthesis involves the crucial step of coupling the pyrrolidine core with the 2,3-dihydrobenzofuran moiety. This guide focuses on a robust and widely employed synthetic route involving the N-alkylation of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with this compound.
Synthetic Strategy Overview
The synthesis of Darifenacin via the targeted pathway can be logically divided into two primary stages: the preparation of the key electrophile, this compound, and its subsequent reaction with the nucleophilic pyrrolidine derivative.
References
Protocol for alkylation reaction with 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
An Application Note and Protocol for the Strategic Alkylation of Nucleophiles using 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for performing alkylation reactions with this compound. This key synthetic intermediate is notable for its role in the synthesis of pharmacologically active molecules, most prominently the M3 muscarinic receptor antagonist, Darifenacin.[1][2] This document elucidates the underlying chemical principles, offers step-by-step experimental procedures for N-alkylation and O-alkylation, and discusses critical parameters for reaction optimization and safety. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 943034-50-2) is a white crystalline powder with the molecular formula C₁₀H₁₁ClO.[1][3] Its structure features a dihydrobenzofuran scaffold, a recurring and valuable motif in medicinal chemistry, connected to a reactive 2-chloroethyl side chain.[1] This side chain is the cornerstone of the molecule's utility, acting as a potent electrophile for forging new carbon-heteroatom bonds.
The primary application of this reagent is as a key building block in the synthesis of Darifenacin, a medication used to treat overactive bladder.[1][4] The chloroethyl group provides a reliable handle for introducing the dihydrobenzofuran moiety onto a nucleophilic partner, typically a secondary amine, via a nucleophilic substitution reaction. Understanding the principles of this alkylation is crucial for leveraging this versatile intermediate in drug discovery and process development.
The Chemistry of Alkylation: Mechanism and Causality
The alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom adjacent to the chlorine, and the chloride ion is simultaneously displaced as a leaving group.
Key Components of the Reaction:
-
Electrophile: this compound. The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the chlorine atom, making it susceptible to nucleophilic attack.
-
Nucleophile: A species with a lone pair of electrons, typically an amine (for N-alkylation) or an alkoxide/phenoxide (for O-alkylation). The strength of the nucleophile is a key determinant of reaction rate.
-
Base: A base is essential for two primary reasons. First, for nucleophiles like amines or phenols, the base deprotonates them to generate a more potent anionic nucleophile. Second, it neutralizes the HCl that may be formed during the reaction, preventing unwanted side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[4][5]
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal. These solvents can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
Caption: Generalized SN2 mechanism for alkylation.
Careful control of stoichiometry is critical to prevent side reactions. For instance, using a large excess of the amine nucleophile can lead to the formation of dimer by-products where a second molecule of the alkylating agent reacts with the newly formed tertiary amine.
Experimental Protocols
Safety Precaution: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol is adapted from procedures used in the synthesis of Darifenacin and is suitable for alkylating secondary amines, such as pyrrolidine derivatives.[4][5]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| This compound | 943034-50-2 | 182.65 | 183 mg | 1.0 |
| Secondary Amine (e.g., (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide) | 134002-25-8 | 280.36 | 308 mg | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 415 mg | 3.0 |
| Anhydrous Acetonitrile (ACN) | 75-05-8 | - | 10 mL | - |
| Ethyl Acetate | 141-78-6 | - | As needed | - |
| Deionized Water | 7732-18-5 | - | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.1 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of acetonitrile and add it to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃) and wash the solid residue with a small amount of ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Partition the resulting residue between ethyl acetate (25 mL) and deionized water (25 mL).
-
Washing: Separate the organic layer, and wash it sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol 2: O-Alkylation of a Phenolic Compound
This protocol outlines a general procedure for the Williamson ether synthesis using a substituted phenol as the nucleophile.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Molar Eq. |
|---|---|---|---|---|
| This compound | 943034-50-2 | 182.65 | 183 mg | 1.0 |
| Substituted Phenol (e.g., p-Cresol) | 106-44-5 | 108.14 | 119 mg | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | - | 8 mL | - |
| Diethyl Ether | 60-29-7 | - | As needed | - |
| 1M Sodium Hydroxide (NaOH) | 1310-73-2 | - | As needed | - |
| Deionized Water | 7732-18-5 | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.1 eq) in anhydrous DMF (8 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80°C and stir for 12-18 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (30 mL).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Caption: General experimental workflow for alkylation.
References
- 1. innospk.com [innospk.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
The Versatile Role of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran, a key building block in medicinal chemistry. Primarily recognized for its role in the synthesis of Darifenacin, this document delves into the broader applications, synthetic protocols, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. We will explore not only its established use but also the untapped potential of this versatile scaffold.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Moiety
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules.[1][2][3] Its structural rigidity and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. The incorporation of a reactive 2-chloroethyl group at the 5-position, as seen in this compound, provides a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.[4] This strategic placement of a reactive electrophile on a biologically relevant scaffold is a cornerstone of its utility in drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.[4][5]
| Property | Value | Source |
| CAS Number | 943034-50-2 | [4][5] |
| Molecular Formula | C₁₀H₁₁ClO | [4][5] |
| Molecular Weight | 182.65 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [4] |
| Flash Point | 128.4 ± 12.8 °C | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
| LogP | 2.80 | [4][5] |
Storage and Handling: this compound should be stored in a cool, well-ventilated area, away from moisture and incompatible substances to maintain its purity and integrity.[4] Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.
Core Application: Synthesis of Darifenacin, a Selective M₃ Receptor Antagonist
The most prominent application of this compound is as a pivotal intermediate in the industrial synthesis of Darifenacin.[4] Darifenacin is a selective M₃ muscarinic receptor antagonist used for the treatment of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence.[6][7][8]
Mechanism of Action of Darifenacin
The therapeutic effect of Darifenacin stems from its high affinity for the M₃ muscarinic receptors, which are primarily responsible for mediating the contraction of the detrusor muscle in the bladder.[8] By competitively antagonizing the binding of acetylcholine to these receptors, Darifenacin leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[6]
The signaling pathway initiated by acetylcholine at the M₃ receptor involves the Gq protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which, along with DAG-mediated activation of protein kinase C (PKC), results in smooth muscle contraction. Darifenacin effectively blocks this cascade at its inception.
Figure 1: Simplified signaling pathway of the M₃ muscarinic receptor and the inhibitory action of Darifenacin.
Synthetic Protocol for Darifenacin
The synthesis of Darifenacin involves the nucleophilic substitution of the chlorine atom in this compound with the secondary amine of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. While many literature examples utilize the bromo-analogue, the chloro-analogue undergoes a similar reaction, often requiring slightly more forcing conditions.
Workflow for Darifenacin Synthesis:
Figure 2: General workflow for the synthesis of Darifenacin.
Detailed Experimental Protocol:
Reaction: (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Darifenacin)
Materials:
-
This compound
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (1.1 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude Darifenacin by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white solid.
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the nucleophilic substitution reaction, driving the equilibrium towards the product. It is a cost-effective and moderately strong base, suitable for this transformation.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Its boiling point allows for the reaction to be conducted at an elevated temperature, increasing the reaction rate.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the C-Cl bond cleavage and the formation of the new C-N bond.
Broader Applications in Medicinal Chemistry
While the synthesis of Darifenacin is its most notable application, the inherent reactivity of this compound makes it a valuable precursor for a range of other bioactive molecules. The benzofuran core is associated with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][9]
Potential as an Alkylating Agent in Cancer Research
The chloroethyl group is a well-known pharmacophore in alkylating agents used in chemotherapy. This functional group can form a reactive aziridinium ion, which can then alkylate nucleophilic sites on DNA, leading to cytotoxicity. A study by Mahesh and Murugan described the synthesis of benzofuranone derivatives fused with a nitrogen mustard moiety, (Z)-2-(2-(2-(bis(2-chloroethyl)amino)ethoxy)benzylidene)-5-chloro-6-methylbenzofuran-3(2H)-one, which demonstrated promising cytotoxic activity against human lung carcinoma (A-549) and breast cancer (MCF-7) cell lines.[9] This highlights the potential for developing novel anticancer agents by coupling the this compound scaffold with other cytotoxic fragments.
Elaboration to Other Bioactive Scaffolds
The chloroethyl group can be readily converted into other functional groups, further expanding the synthetic utility of this intermediate. For instance, it can be transformed into an azide for click chemistry, a nitrile for the synthesis of tetrazoles, or an amine for further derivatization. These modifications open up avenues for the exploration of a wide range of chemical space in the search for new drug candidates.
Synthesis of this compound
A robust and scalable synthesis of the starting material is crucial for its application in drug development. This compound is typically prepared from 2-(2,3-dihydrobenzofuran-5-yl)ethanol.
Synthetic Pathway for the Starting Material:
Figure 3: Synthesis of this compound.
Detailed Experimental Protocol:
Reaction: this compound
Materials:
-
2-(2,3-Dihydrobenzofuran-5-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(2,3-dihydrobenzofuran-5-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) to the stirred solution, followed by a catalytic amount of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify by vacuum distillation or column chromatography to yield pure this compound.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure.
-
Pyridine (catalytic): Pyridine acts as a catalyst by reacting with thionyl chloride to form a more reactive intermediate and also serves to neutralize the HCl produced.
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can react with thionyl chloride. Therefore, the use of anhydrous solvents and reagents is crucial for achieving a high yield.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary role in the synthesis of Darifenacin underscores its importance in the pharmaceutical industry. The presence of a reactive chloroethyl group on a privileged dihydrobenzofuran scaffold provides a platform for the development of a wide array of other potential therapeutic agents. Future research in this area could focus on leveraging this building block to create libraries of novel compounds for screening against various biological targets, including those implicated in cancer and inflammatory diseases. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important molecule.
References
- 1. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
- 2. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. innospk.com [innospk.com]
- 5. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 9. ijpsr.com [ijpsr.com]
Title: A Robust HPLC-MS Method for Real-Time Monitoring of Reactions Involving the Pharmaceutical Intermediate 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative monitoring of reactions involving 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably Darifenacin.[1] The ability to accurately track the consumption of this reactant and the formation of products and impurities in real-time is paramount for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient (API). The protocol herein provides a comprehensive, step-by-step guide for researchers and drug development professionals, covering sample preparation, instrument configuration, data acquisition, and analysis. The method utilizes reversed-phase chromatography for robust separation and a sensitive mass spectrometer for definitive identification and quantification.
Introduction: The Rationale for Precise Reaction Monitoring
This compound (Molecular Formula: C₁₀H₁₁ClO, Molecular Weight: 182.65 g/mol ) is a key building block in synthetic organic chemistry.[1][2] Its primary industrial application is as a precursor in the multi-step synthesis of Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[1] The efficiency of the synthetic steps that utilize this intermediate directly impacts the overall yield and cost-effectiveness of the API production.
Monitoring the progress of a chemical reaction provides invaluable data. It allows chemists to:
-
Determine reaction endpoints accurately, preventing unnecessary heating or extended reaction times that can lead to side-product formation.
-
Understand reaction kinetics to identify rate-limiting steps.
-
Identify and profile impurities, which is a critical aspect of drug development and regulatory compliance.
-
Optimize reaction conditions (e.g., temperature, catalyst loading, reagent stoichiometry) for improved yield and purity.
HPLC coupled with MS is the gold standard for this application due to its high separation efficiency, sensitivity, and specificity. It allows for the simultaneous monitoring of reactants, intermediates, products, and by-products in a complex reaction matrix.
Analyte Properties & A Representative Reaction Context
Understanding the physicochemical properties of the target analyte is crucial for method development. This compound is a moderately hydrophobic compound (LogP ≈ 2.8), making it an ideal candidate for reversed-phase HPLC.[1]
A common reaction involves the alkylation of a secondary amine with this compound to form a more complex intermediate. This serves as a practical example for which this monitoring method is designed. The goal is to track the disappearance of the starting material and the appearance of the desired product.
Caption: Generalized reaction scheme monitored by the HPLC-MS method.
Principles of the HPLC-MS Method
This method is built on the complementary strengths of liquid chromatography and mass spectrometry.
-
Chromatography (The Separation): We employ a reversed-phase C18 column. The nonpolar stationary phase retains the moderately nonpolar analyte, while a polar mobile phase, consisting of a gradient of water and acetonitrile, elutes the compounds. Adding a small amount of formic acid to the mobile phase serves two purposes: it acidifies the eluent to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the column, and it provides a source of protons to facilitate efficient ionization in the MS source.[3]
-
Mass Spectrometry (The Detection):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used. ESI is a soft ionization technique ideal for polar and semi-polar molecules, which minimizes in-source fragmentation and preserves the molecular ion.[3] In the acidic mobile phase, the analyte readily accepts a proton to form the protonated molecule, [M+H]⁺.
-
Detection Modes:
-
Full Scan: The mass spectrometer scans a wide mass range (e.g., m/z 100-500) to capture all ions eluting from the column. This is invaluable for identifying unknown impurities and confirming the identity of known compounds. For this compound, we expect to see ions at m/z 183.06 (for the ³⁵Cl isotope) and m/z 185.06 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is a characteristic signature for a monochlorinated compound.
-
Selected Ion Monitoring (SIM): For quantitative analysis, the mass spectrometer is set to monitor only the specific m/z values of the target analytes ([M+H]⁺ of the reactant and product). This dramatically increases sensitivity and reduces chemical noise, allowing for precise quantification even at low concentrations.
-
-
Detailed Application Protocol
This protocol is designed for a UPLC/UHPLC system coupled to a quadrupole mass spectrometer but can be adapted for standard HPLC systems.
Instrumentation and Reagents
-
LC System: Waters ACQUITY UPLC H-Class System or equivalent.[4]
-
MS System: Waters Xevo TQD or equivalent single quadrupole or tandem mass spectrometer.
-
Column: CORTECS UPLC C18, 1.6 µm, 2.1 x 100 mm or equivalent.
-
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
This compound reference standard (≥98.0% purity).[1]
-
Standard and Sample Preparation
Causality: Accurate quantification relies on a well-defined external calibration curve. The "quench and dilute" step for reaction samples is critical to halt the reaction instantly and bring the analyte concentration into the linear range of the detector.
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standards (0.1 - 10 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution into a 50:50 acetonitrile:water mixture. This range should bracket the expected sample concentrations.
-
Reaction Sample Preparation:
-
At specified time points, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by adding it to a pre-filled vial containing a large volume of cold diluent (e.g., 950 µL of 50:50 acetonitrile:water). This provides a 20x dilution and stops the reaction.
-
Vortex the sample for 15 seconds.
-
If necessary, perform a further dilution to bring the concentration into the calibration range.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS Method Parameters
The following tables summarize the optimized instrumental parameters.
Table 1: HPLC Method Parameters
| Parameter | Value | Justification |
|---|---|---|
| Column | CORTECS UPLC C18, 1.6 µm, 2.1 x 100 mm | Sub-2-µm particles provide high resolution and speed. C18 is ideal for this analyte's polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase. Formic acid aids ionization and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. Formic acid ensures pH consistency. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and good sensitivity. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B over 0.5 min, hold for 1.5 min | A gradient is essential to elute the starting material and potentially more nonpolar products/impurities within a short run time. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume prevents column overloading and peak distortion. |
| Total Run Time | 8 minutes | Allows for rapid sample throughput. |
Table 2: Mass Spectrometer Method Parameters
| Parameter | Value | Justification |
|---|---|---|
| Ionization Mode | ESI Positive | Analyte readily forms a protonated [M+H]⁺ ion. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and efficient ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI to assist in desolvation without causing thermal degradation. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets to form gas-phase ions. |
| Cone Gas Flow | 50 L/Hr | Helps prevent solvent clusters from entering the mass analyzer. |
| Desolvation Gas Flow | 800 L/Hr | High flow of nitrogen gas aids in the desolvation process. |
| Acquisition Mode 1 | Full Scan: m/z 100-500 | For qualitative analysis and impurity identification. |
| Acquisition Mode 2 | SIM: m/z 183.1 & 185.1 (+ product m/z) | For highly sensitive and specific quantification of target compounds. |
Experimental Workflow
Caption: Workflow from reaction sampling to final data analysis.
Data Analysis and Interpretation
-
Peak Identification: The peak corresponding to this compound is identified by its characteristic retention time (determined by injecting a pure standard) and its mass spectrum, which must show the [M+H]⁺ ions at m/z 183.1 and 185.1 with a ~3:1 isotopic ratio. The product peak is identified similarly based on its expected mass.
-
Calibration Curve: A calibration curve is generated by plotting the peak area (from SIM data) of the reference standards against their known concentrations. A linear regression analysis is performed, and the curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.
-
Quantification: The concentration of the reactant in the reaction samples is calculated by inputting its measured peak area into the linear equation derived from the calibration curve.
-
Reaction Profile: By plotting the calculated concentration of the reactant and the relative area of the product against reaction time, a clear profile of the reaction's progress can be visualized.
Conclusion
The HPLC-MS method detailed in this note provides a fast, robust, and highly sensitive tool for monitoring chemical reactions involving this compound. By implementing this protocol, process chemists and researchers can gain critical insights into reaction kinetics and impurity formation, facilitating the development of more efficient, controlled, and high-purity synthetic processes essential in the pharmaceutical industry. The method's reliance on standard reversed-phase chromatography and ESI-MS makes it readily deployable in most modern analytical laboratories.
References
Application Notes and Protocols: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran as a Versatile Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
The 2,3-dihydrobenzofuran motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] This versatility makes it a highly sought-after scaffold in drug discovery. Within this class, 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No: 943034-50-2) stands out as a particularly valuable research chemical intermediate. Its structure combines the stable, biologically relevant dihydrobenzofuran core with a reactive 2-chloroethyl side chain—a potent electrophilic handle for synthetic elaboration.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and handling of this intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. The focus is on providing robust, self-validating methodologies for the use of this compound in synthesizing advanced pharmaceutical intermediates (APIs) and exploring new chemical space.
Physicochemical Properties and Safe Handling
A thorough understanding of a chemical's properties is fundamental to its safe and effective use. This compound is a white crystalline powder under standard conditions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 943034-50-2 | [2][3] |
| Molecular Formula | C₁₀H₁₁ClO | [2][3] |
| Molecular Weight | 182.65 g/mol | [2][3] |
| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| LogP | 2.80 | [2][3] |
| Flash Point | 128.4 ± 12.8 °C | [2] |
Critical Safety and Handling Protocol
The 2-chloroethyl group is an alkylating agent, which necessitates careful handling to avoid unwanted reactivity and potential health risks.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles. All handling of the solid and its solutions must be performed inside a certified chemical fume hood.[4][5]
-
Dispensing and Weighing: To prevent inhalation of the crystalline powder, dispense the material in an area with low air turbulence within the fume hood. Use anti-static weighing paper or weigh directly into the reaction vessel.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2]
-
Waste Disposal: Dispose of all waste materials (including contaminated gloves and empty containers) in accordance with local, state, and federal regulations for hazardous chemical waste.[4]
Core Application: Synthesis of Pharmaceutical Scaffolds
The primary utility of this compound is its function as an electrophile in nucleophilic substitution reactions. This allows for the covalent attachment of the dihydrobenzofuran moiety to a wide range of nucleophilic partners.
Application Focus 1: Synthesis of Darifenacin Precursors
A prominent application of this intermediate is in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2] The key synthetic step involves the N-alkylation of an amine-containing precursor with the 2-chloroethyl side chain.
The reaction is a classical bimolecular nucleophilic substitution (Sₙ2). The secondary amine acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom, a good leaving group, is subsequently displaced. A non-nucleophilic base is essential to neutralize the HCl generated in situ, driving the reaction to completion. To enhance the reaction rate, a catalytic amount of sodium or potassium iodide can be added. The iodide, being a better nucleophile and a better leaving group than chloride, can reversibly form a more reactive 2-iodoethyl intermediate via the Finkelstein reaction, accelerating the overall process.
Caption: Workflow for the Sₙ2 alkylation reaction.
Objective: To couple this compound with a generic secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Pyrrolidine, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration relative to the limiting reagent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the secondary amine (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting chloroethyl compound is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
Self-Validation and Characterization: The success of the synthesis is confirmed by spectroscopic analysis of the purified product.
Table 2: Expected Analytical Data for N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine
| Analysis | Expected Result |
| ¹H NMR | Disappearance of the triplet around 3.6 ppm (Cl-CH₂). Appearance of new signals corresponding to the pyrrolidine ring protons. The two ethyl bridge triplets will shift upfield compared to the starting material. |
| ¹³C NMR | Disappearance of the signal around 42 ppm (Cl-CH₂). Appearance of new signals for the pyrrolidine carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 232.1696 for C₁₅H₂₁NO |
| Purity (HPLC) | ≥98.0% |
Application Focus 2: Scaffolding for Serotonin (5-HT) Receptor Ligands
The dihydrobenzofuran scaffold is present in selective agonists for the serotonin 2C (5-HT₂C) receptor, a target for treating obesity and psychiatric disorders.[6][7][8] The 2-chloroethyl group serves as a convenient entry point for introducing nitrogen-containing functionalities, which are common in CNS-active compounds. A key transformation is the conversion of the chloride to an azide, a versatile intermediate that can be readily reduced to a primary amine or used in cycloaddition ("click") chemistry.
The conversion of an alkyl chloride to an alkyl azide is a straightforward Sₙ2 reaction using sodium azide (NaN₃). The azide anion is an excellent nucleophile. The resulting alkyl azide is a stable, isolable intermediate. It serves as a synthetic precursor to a primary amine via clean reduction methods (e.g., catalytic hydrogenation with Pd/C or Staudinger reduction with PPh₃/H₂O), avoiding the over-alkylation issues common in direct amination reactions.
Caption: Synthetic utility of the azide intermediate.
Objective: To convert the alkyl chloride to an alkyl azide, creating a versatile intermediate for further functionalization.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard reaction, work-up, and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with extreme care and appropriate containment.
-
Reaction Execution: Heat the mixture to 60-70°C and stir. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography on silica gel.
Self-Validation and Characterization: The successful formation of the azide is readily confirmed by IR spectroscopy.
Table 3: Expected Analytical Data for 5-(2-Azidoethyl)-2,3-dihydrobenzofuran
| Analysis | Expected Result |
| IR (Infrared) | Appearance of a strong, sharp characteristic azide (N₃) stretch at ~2100 cm⁻¹. |
| ¹H NMR | Disappearance of the triplet at ~3.6 ppm (Cl-CH₂). Appearance of a new triplet at a slightly upfield position (~3.4 ppm) for the N₃-CH₂ protons. |
| ¹³C NMR | Disappearance of the signal around 42 ppm (Cl-CH₂). Appearance of a new signal around 51 ppm for the N₃-CH₂ carbon. |
| Mass Spec (ESI+) | Expected [M+Na]⁺ = 212.0845 for C₁₀H₁₁N₃ONa (Azides often show sodium adducts) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction (Protocol 1) | 1. Inactive base (absorbed moisture).2. Poor quality solvent.3. Low reaction temperature.4. Sterically hindered amine. | 1. Use freshly opened or properly dried K₂CO₃.2. Use anhydrous grade solvent.3. Ensure the reaction reaches reflux.4. Increase reaction time, switch to a higher boiling solvent (e.g., DMF), or increase the amount of KI catalyst. |
| Formation of Side Products | 1. Elimination (E2) reaction competing with substitution (Sₙ2).2. Over-alkylation if the nucleophile has multiple reactive sites. | 1. Use a less hindered base or lower the reaction temperature if possible.2. Use appropriate protecting groups on the nucleophile before alkylation. |
| Incomplete Reaction (Protocol 2) | 1. Poor solubility of NaN₃.2. Insufficient temperature. | 1. Ensure vigorous stirring. Consider switching to a more polar solvent if solubility is a major issue.2. Confirm the internal reaction temperature is at the target of 60-70°C. |
| Difficulty Removing DMF (Work-up) | DMF is a high-boiling, water-miscible solvent. | Perform multiple, thorough aqueous washes during the extraction step to partition the DMF into the aqueous layer. |
Conclusion
This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its dual nature—a biologically relevant privileged core and a synthetically versatile reactive arm—provides a reliable and efficient pathway to complex molecular architectures. The protocols detailed herein for N-alkylation and functional group interconversion demonstrate its utility in constructing precursors for established drugs like Darifenacin and for exploring novel therapeutics targeting the serotonin system. By understanding the principles behind these reactions and adhering to safe handling practices, researchers can fully leverage the potential of this valuable intermediate to accelerate drug discovery programs.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
Introduction: Unlocking the Potential of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold present in a multitude of natural products and pharmacologically active molecules.[1] Its unique structural and electronic properties make it a valuable building block in drug discovery and materials science. The functionalization of its aromatic ring is crucial for modulating biological activity and tuning material properties.
Among the various C-C bond-forming reactions, the Friedel-Crafts acylation stands as a powerful and classic tool for introducing a keto group onto an aromatic ring.[2] This reaction, when applied to 2,3-dihydrobenzofuran, provides a direct route to valuable intermediates for more complex molecular architectures. This guide provides a comprehensive, field-proven protocol for the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. We will delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization and troubleshooting, ensuring a reproducible and successful synthesis.
Mechanistic Rationale and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The success of this protocol hinges on understanding the electronic nature of the 2,3-dihydrobenzofuran ring system.
-
Generation of the Electrophile : The reaction is initiated by the activation of an acylating agent (e.g., acetyl chloride) with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This interaction generates a highly electrophilic acylium ion (CH₃CO⁺), the key attacking species.[4]
-
Electrophilic Attack : The oxygen atom of the dihydrofuran ring is an electron-donating group, activating the fused benzene ring towards electrophilic attack. Through resonance, it increases the electron density at the ortho and para positions (C7 and C5, respectively).
-
Regioselectivity : While both the C5 and C7 positions are electronically activated, the electrophilic attack occurs preferentially at the C5 (para) position . This regioselectivity is primarily governed by sterics. The C7 position is sterically hindered by the adjacent dihydrofuran ring, making the C5 position more accessible to the bulky acylium ion-Lewis acid complex.
-
Rearomatization : The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to restore the aromaticity of the benzene ring, yielding the final acylated product.[3]
Because the product ketone is also a Lewis base, it forms a stable complex with the AlCl₃ catalyst.[5] Consequently, a stoichiometric amount (or slight excess) of the Lewis acid is required for the reaction to proceed to completion.[5]
Caption: Reaction mechanism for the Friedel-Crafts acylation of 2,3-dihydrobenzofuran.
Detailed Experimental Protocol
This protocol details the synthesis of 5-acetyl-2,3-dihydrobenzofuran. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid by atmospheric moisture.[4]
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 | 20.0 | 1.0 | 2.40 g (2.33 mL) |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 24.0 | 1.2 | 3.20 g |
| Acetyl Chloride | CH₃COCl | 78.50 | 22.0 | 1.1 | 1.73 g (1.57 mL) |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~80 mL |
| Hydrochloric Acid (1 M HCl) | HCl | 36.46 | - | - | ~50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | ~30 mL |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed |
Experimental Workflow
Caption: High-level experimental workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure
-
Reaction Setup : To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.20 g, 24.0 mmol) under a positive flow of nitrogen. Add anhydrous DCM (40 mL) to create a suspension.[6]
-
Formation of the Electrophile : Cool the suspension to 0 °C using an ice-water bath. In a separate dry flask, prepare a solution of acetyl chloride (1.57 mL, 22.0 mmol) in anhydrous DCM (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 20 minutes.[4]
-
Addition of Substrate : Prepare a solution of 2,3-dihydrobenzofuran (2.33 mL, 20.0 mmol) in anhydrous DCM (10 mL). Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[6]
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Quenching : Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. CAUTION : The quenching process is highly exothermic. Very slowly and carefully, add crushed ice to the reaction mixture portion-wise with vigorous stirring. Once the initial exothermic reaction subsides, add 1 M HCl (30 mL) to dissolve the remaining aluminum salts.[4]
-
Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (20 mL each). Combine all organic layers.
-
Washing : Wash the combined organic layers sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL).[3] The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Alternatively, the product can often be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.
Characterization and Data Analysis
The final product, 5-acetyl-2,3-dihydrobenzofuran, should be a solid at room temperature. A typical yield for this reaction is in the range of 70-85%.
Spectroscopic Data
The structure and regiochemistry of the product are confirmed by spectroscopic analysis. The key diagnostic signals in the NMR spectra are the shifts and coupling patterns of the aromatic protons.
| Data Type | Expected Values for 5-acetyl-2,3-dihydrobenzofuran |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.75 (dd, J = 8.4, 2.0 Hz, 1H, H-6), ~7.68 (d, J = 2.0 Hz, 1H, H-4), ~6.80 (d, J = 8.4 Hz, 1H, H-7), ~4.65 (t, J = 8.8 Hz, 2H, H-2), ~3.25 (t, J = 8.8 Hz, 2H, H-3), ~2.55 (s, 3H, -COCH₃).[7] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~196.8 (C=O), ~163.5 (C-7a), ~131.0 (C-5), ~130.5 (C-4), ~128.5 (C-6), ~125.0 (C-3a), ~109.0 (C-7), ~72.0 (C-2), ~29.5 (C-3), ~26.5 (-COCH₃).[8] |
| Mass Spec. (EI) m/z | 162.07 [M]⁺, 147.04 [M-CH₃]⁺, 119.05 [M-COCH₃]⁺. |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
The key to confirming the C5 substitution is the aromatic proton splitting pattern. The H-7 proton appears as a simple doublet coupled only to H-6. Protons H-6 and H-4 show more complex splitting, confirming the 1,2,4-trisubstitution pattern on the benzene ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive AlCl₃ due to moisture exposure. 2. Insufficient amount of AlCl₃. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere. 2. Use at least 1.2 equivalents. |
| Multiple Products | 1. Reaction temperature too high, leading to side reactions. 2. Polyacylation (less common for acylation).[9] | 1. Maintain low temperature (0 °C) during the addition of reagents. 2. Ensure no more than 1.1 eq. of the acylating agent is used. |
| Starting Material Unchanged | Reaction time too short or temperature too low. | Allow the reaction to stir longer at room temperature. If still no reaction, gentle heating (to ~40 °C) can be attempted, but may increase side products.[10] |
| Difficult Purification | Product complexed with aluminum salts. | During workup, ensure the aqueous layer is acidic (pH ~1) by adding sufficient 1 M HCl to break up the product-AlCl₃ complex. Vigorous stirring is essential. |
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Must be handled in a fume hood.
-
Dichloromethane (DCM): A volatile organic solvent. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts reaction: Significance and symbolism [wisdomlib.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]
- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
Derivatization of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran for biological assays
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 5-(2-Chlorethyl)-2,3-dihydrobenzofuran für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) von 5-(2-Chlorethyl)-2,3-dihydrobenzofuran, einer wichtigen Ausgangsverbindung in der medizinischen Chemie. Das zentrale reaktive Zentrum, die 2-Chlorethyl-Seitenkette, ermöglicht eine Vielzahl von chemischen Umwandlungen, insbesondere durch nukleophile Substitutionsreaktionen.[1] Solche Derivatisierungen sind entscheidend für die Erstellung von Substanzbibliotheken, die für das Screening auf neue biologische Aktivitäten unerlässlich sind. Der 2,3-Dihydrobenzofuran-Kern ist ein bekanntes "privilegiertes Gerüst" in der Arzneimittelentwicklung, das in zahlreichen biologisch aktiven Molekülen vorkommt.[2][3] Dieses Dokument beschreibt validierte Protokolle zur Synthese einer diversifizierten Bibliothek von Analoga und stellt detaillierte Methoden für deren anschließende Evaluierung in relevanten biologischen Assays vor, darunter Zytotoxizitäts-, Enzymhemmungs- und G-Protein-gekoppelte Rezeptor (GPCR)-Screening-Assays.
Einleitung: Das chemische und biologische Potenzial von 2,3-Dihydrobenzofuranen
Der 2,3-Dihydrobenzofuran-Kern ist ein heterozyklisches Gerüst, das in einer Vielzahl von Naturstoffen und synthetischen Verbindungen mit bemerkenswerten pharmakologischen Eigenschaften vorkommt.[4][5][6] Moleküle, die dieses Gerüst enthalten, haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter entzündungshemmende, krebsbekämpfende, antioxidative und antivirale Wirkungen.[4][5][7] Die "privilegierte" Natur dieses Gerüsts macht es zu einer attraktiven Ausgangsbasis für die Entwicklung neuer Therapeutika.
5-(2-Chlorethyl)-2,3-dihydrobenzofuran (CAS: 943034-50-2) ist ein besonders wertvolles Zwischenprodukt.[8][9] Seine chemische Struktur kombiniert den stabilen Dihydrobenzofuran-Kern mit einer reaktiven Chlorethyl-Seitenkette. Diese Seitenkette ist anfällig für nukleophile Substitutionsreaktionen, was die einfache Anbindung einer Vielzahl von funktionellen Gruppen ermöglicht.[1] Diese strategische Funktionalisierung ist der Schlüssel zur Erforschung des chemischen Raums um das Dihydrobenzofuran-Gerüst und zur Identifizierung neuer Leitstrukturen in der Arzneimittelforschung. Ein prominentes Beispiel für seine Anwendung ist die Synthese von Darifenacin, einem Muskarinrezeptor-Antagonisten zur Behandlung der überaktiven Blase, was die Relevanz dieses Moleküls für GPCR-zielgerichtete Therapien unterstreicht.[8]
Strategie zur Derivatisierung: Erstellung einer fokussierten Substanzbibliothek
Die primäre Strategie zur Derivatisierung von 5-(2-Chlorethyl)-2,3-dihydrobenzofuran nutzt die Reaktivität der Alkylchloridgruppe. Durch nukleophile Substitutionsreaktionen (SN) kann das Chloratom durch eine Vielzahl von Nukleophilen ersetzt werden, um eine Bibliothek von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften zu erstellen.
Allgemeiner Reaktionsmechanismus
Die Reaktion folgt typischerweise einem SN2-Mechanismus, bei dem ein Nukleophil das Kohlenstoffatom angreift, das an das Chloratom gebunden ist, was zur Verdrängung des Chloridions führt. Die Wahl des Lösungsmittels, der Temperatur und der Base (falls erforderlich, um das Nukleophil zu deprotonieren) sind entscheidend für den Erfolg der Reaktion.
References
- 1. (2-Chloroethyl)benzene | 622-24-2 | Benchchem [benchchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijsdr.org [ijsdr.org]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
An Application Note for the Scalable Synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Abstract
This comprehensive application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, a key intermediate in the manufacturing of various pharmaceutical compounds, most notably Darifenacin.[1] The synthesis commences with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to yield 5-acetyl-2,3-dihydrobenzofuran. This intermediate is subsequently reduced to 5-(1-hydroxyethyl)-2,3-dihydrobenzofuran, which is then converted to the final product via chlorination with thionyl chloride. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, process optimization strategies, and critical safety protocols to ensure a reproducible and scalable synthesis.
Introduction: Significance and Synthetic Strategy
This compound (CAS No. 943034-50-2) is a crucial building block in medicinal chemistry.[1] Its primary utility lies in its role as a precursor for the synthesis of Darifenacin, a muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] The structural features of the molecule, including the dihydrobenzofuran core and the reactive chloroethyl side chain, make it an ideal starting point for constructing more complex molecular architectures.
The synthetic strategy detailed herein is a robust and well-established three-step sequence designed for efficiency and scalability. The chosen pathway ensures high yields and purity while utilizing readily available starting materials.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages, each producing a key intermediate leading to the final product.
References
Application Note: High-Performance Analytical Strategies for the Quantification of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Abstract and Introduction
5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No. 943034-50-2) is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for Darifenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder.[1] Given its role in active pharmaceutical ingredient (API) synthesis, the purity and accurate quantification of this intermediate are paramount to ensuring the safety, efficacy, and quality of the final drug product. The presence of unreacted starting materials or process-related impurities can have significant implications for the impurity profile of the API.
This application note provides detailed, validated protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for robustness and accuracy, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[2][3][4] This document serves as a comprehensive guide for researchers, quality control analysts, and process chemists in the pharmaceutical industry.
Chemical and Physical Properties:
-
Molecular Formula: C₁₀H₁₁ClO[1]
-
Appearance: White crystalline powder[1]
-
Boiling Point: 284.4 ± 9.0 °C at 760 mmHg[1]
-
LogP: 2.80[1]
The compound's moderate hydrophobicity and thermal stability make it amenable to both HPLC and GC analysis. The choice between these techniques often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
Recommended Analytical Technique: HPLC-UV
Reverse-phase HPLC with UV detection is the workhorse method for quality control of pharmaceutical intermediates due to its robustness, precision, and wide applicability. For this compound, its aromatic benzofuran ring provides a strong chromophore, making UV detection highly suitable.
Principle of HPLC-UV Quantification
The method employs a C18 stationary phase, which retains the moderately non-polar analyte through hydrophobic interactions. An isocratic mobile phase of acetonitrile and water provides consistent elution, and the analyte is quantified by its absorbance of UV light at a specific wavelength, which is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
0.45 µm syringe filters for sample preparation.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | Provides optimal retention and peak shape for an analyte with a LogP of 2.8. |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Industry-standard stationary phase for non-polar to moderately polar analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and retention time stability. |
| Detection Wavelength | 282 nm | The benzofuran moiety exhibits strong absorbance in this region. A DAD should be used initially to confirm the λmax. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any closely related impurities. |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative technique that provides both quantification and structural confirmation. Its high sensitivity and specificity make it ideal for trace-level analysis or as an orthogonal method to confirm HPLC results. The compound's boiling point of ~284°C allows for volatilization without degradation, a prerequisite for GC analysis.[1]
Principle of GC-MS Quantification
The analyte is vaporized in a heated injector and separated from other components on a capillary column based on its boiling point and interaction with the stationary phase. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification, while the intensity of a specific ion is used for quantification.
Experimental Protocol: GC-MS
Instrumentation and Consumables:
-
GC system with a split/splitless injector and a Mass Spectrometric detector (MSD).
-
DB-5ms or HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity Helium as carrier gas.
-
GC vials with septa.
-
Appropriate solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for separation from lower-boiling impurities and ensures the analyte elutes with good peak shape. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Scan (m/z 50-350) and SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) of the molecular ion (m/z 182) and a key fragment ion is used for sensitive quantification. |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC protocol, but use a GC-compatible solvent like ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the same solvent.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range and transfer to a GC vial.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for quantification by GC-MS.
Method Validation Protocol (ICH Q2(R1))
To ensure an analytical method is suitable for its intended purpose, a validation process must be undertaken.[4][6] The following protocols are based on ICH Q2(R1) guidelines and apply to the HPLC-UV method, but the principles are transferable to the GC-MS method.[2][3]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak is pure (via DAD or MS) and well-resolved from impurities/degradants (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval providing suitable linearity, accuracy, and precision. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test result to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified reliably. | Signal-to-Noise ratio of 10:1; with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters (e.g., tailing factor, theoretical plates) remain within limits. |
Step-by-Step Validation Experiments
-
Specificity:
-
Analyze a blank (diluent), a placebo (if applicable), a reference standard solution, and a test sample.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample to generate potential impurities and degradants.
-
Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradation peaks. Use a DAD to assess peak purity.
-
-
Linearity:
-
Prepare a minimum of five concentrations across the desired range (e.g., for an impurity, this might be from the LOQ to 120% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Amount / Spiked Amount) * 100.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six individual test samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies to assess inter-day/inter-analyst variability.
-
-
LOD & LOQ:
-
These can be determined based on the signal-to-noise ratio of the chromatogram or from the standard deviation of the response and the slope of the calibration curve. For the S/N method, analyze progressively more dilute solutions until the average S/N ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
-
Robustness:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Monitor system suitability parameters (retention time, peak tailing, efficiency) to ensure they remain within acceptable limits.
-
General Analytical Workflow and Validation Logic
Caption: Logical flow from method development to routine use.
Conclusion
This document provides two robust and reliable analytical methods for the quantification of this compound, a key pharmaceutical intermediate. The primary HPLC-UV method is suitable for routine quality control, while the confirmatory GC-MS method offers enhanced specificity and sensitivity. Both protocols are presented with a clear rationale for the chosen parameters. Crucially, a detailed framework for method validation according to ICH Q2(R1) guidelines is provided to ensure that the implemented method is fit for its intended purpose, yielding consistently accurate and reliable data. Adherence to these protocols will support robust process control and contribute to the overall quality of the final pharmaceutical product.
References
- 1. innospk.com [innospk.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. particle.dk [particle.dk]
Development of novel compounds from 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
An In-Depth Guide to the Synthesis of Novel Compound Libraries from 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Application Note & Synthetic Protocols
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound as a versatile starting material for the generation of novel chemical entities. We will explore the inherent reactivity of this bifunctional molecule, presenting detailed, field-tested protocols for the elaboration of both its chloroethyl side chain and its dihydrobenzofuran core. The methodologies are designed to be robust and scalable, enabling the creation of diverse compound libraries for screening and lead optimization. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Part 1: Foundational Analysis of the Starting Material
The strategic development of new compounds begins with a deep understanding of the starting scaffold. This compound (CAS No: 943034-50-2) is a valuable building block primarily due to its dual reactive nature.[1] It features:
-
A 2,3-dihydrobenzofuran core : This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active natural products and synthetic drugs.[2][3] Its derivatives are known to possess a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
-
A 5-(2-chloroethyl) side chain : This is a highly versatile synthetic handle. The primary alkyl chloride is an excellent electrophile, susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide array of functional groups and pharmacophores.
Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₁ClO[1]
-
Molecular Weight: 182.65 g/mol [1]
-
Appearance: White crystalline powder[1]
-
Reactivity: The primary locus of reactivity is the terminal chlorine atom, which serves as a good leaving group in Sₙ2 reactions. The aromatic ring can undergo electrophilic substitution, guided by the activating, ortho-para directing ether oxygen.
A notable application of this scaffold is its use as a key intermediate in the synthesis of Darifenacin, a muscarinic receptor antagonist for treating overactive bladder, highlighting its industrial relevance.[1]
Part 2: Core Synthetic Strategies & Detailed Protocols
The following section details validated protocols for modifying this compound. The logic behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Strategy A: Functionalization via Nucleophilic Substitution
This is the most direct and high-yield strategy for diversification. The chloroethyl group can be readily converted into amines, ethers, thioethers, azides, and more, each opening new avenues for biological activity.
Protocol 1: Synthesis of Tertiary Amine Derivatives
Causality & Expertise: Tertiary amines are a cornerstone of medicinal chemistry, often crucial for modulating solubility and interacting with biological targets. This protocol uses a standard Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants but does not interfere with the reaction. Potassium carbonate is a mild, inexpensive base, sufficient to neutralize the HCl byproduct and drive the reaction to completion without causing significant side reactions.
Objective: To synthesize a library of N-substituted-2-(2,3-dihydrobenzofuran-5-yl)ethanamines.
Materials:
-
This compound
-
Desired secondary amine (e.g., morpholine, piperidine) (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Charge a round-bottom flask with this compound (1.0 eq.).
-
Add anhydrous acetonitrile (approx. 10 mL per mmol of starting material).
-
Add the selected secondary amine (1.2 eq.) and anhydrous K₂CO₃ (2.0 eq.) to the stirred solution.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure tertiary amine.
Strategy B: Introduction of a "Clickable" Handle
The azide functional group is a powerful tool in modern drug discovery, serving as a precursor for highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Synthesis of 5-(2-Azidoethyl)-2,3-dihydrobenzofuran
Causality & Expertise: This reaction is a classic Sₙ2 substitution. Sodium azide is a potent nucleophile. Dimethylformamide (DMF) is used as the solvent because its high polarity and aprotic nature effectively solvate the sodium cation while leaving the azide anion highly reactive. A moderately elevated temperature increases the reaction rate without causing decomposition.
Objective: To convert the chloroethyl group into an azidoethyl group.
Materials:
-
This compound
-
Sodium Azide (NaN₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether & Water for workup
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF (10 mL per mmol).
-
Add sodium azide (1.5 eq.) and stir the mixture at 60-70°C for 12 hours.
-
Trustworthiness Check: Monitor by TLC. The product will be less polar than the starting material.
-
After cooling, pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure.
-
The resulting 5-(2-azidoethyl)-2,3-dihydrobenzofuran is often pure enough for the next step.
Protocol 3: CuAAC "Click" Reaction to Form Triazoles
Causality & Expertise: The CuAAC reaction is a cornerstone of bioorthogonal chemistry. It forms a stable 1,4-disubstituted 1,2,3-triazole ring. We use a Cu(II) source (CuSO₄) with a reducing agent (sodium ascorbate) to generate the active Cu(I) catalyst in situ, which is more convenient and reliable than handling air-sensitive Cu(I) salts directly. A t-BuOH/H₂O solvent system is excellent for this reaction as it solubilizes both organic and inorganic reagents.
Objective: To couple the azide intermediate with a terminal alkyne.
Materials:
-
5-(2-Azidoethyl)-2,3-dihydrobenzofuran (1.0 eq.)
-
Terminal alkyne of choice (1.1 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq.)
-
Sodium Ascorbate (0.1 eq.)
-
tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)
Procedure:
-
In a flask, dissolve the azide (1.0 eq.) and the alkyne (1.1 eq.) in a 1:1 mixture of t-BuOH and water.
-
Add CuSO₄·5H₂O (0.05 eq.). The solution may turn pale blue.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.). The reaction mixture may change color as Cu(I) is formed.
-
Stir vigorously at room temperature for 8-24 hours.
-
Trustworthiness Check: Monitor by LC-MS. The product will have the combined mass of the azide and alkyne.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting triazole product by flash column chromatography.
Part 3: Data Presentation and Visualization
Table 1: Representative Library of Potential Derivatives
| Compound ID | Synthetic Strategy | R Group Introduced | Final Molecular Formula | Molecular Weight ( g/mol ) |
| DHF-AM1 | Protocol 1 | Morpholin-4-yl | C₁₄H₁₉NO₂ | 233.31 |
| DHF-AM2 | Protocol 1 | Piperidin-1-yl | C₁₅H₂₁NO | 231.34 |
| DHF-TR1 | Protocol 3 | 4-Phenyl-1H-1,2,3-triazol-1-yl | C₁₈H₁₇N₃O | 291.35 |
| DHF-TR2 | Protocol 3 | 4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl | C₁₃H₁₅N₃O₂ | 245.28 |
Diagrams of Synthetic Workflows
Caption: Synthetic pathways for side-chain modification.
Caption: Logic flow from starting material to lead development.
Part 4: Future Perspectives for Drug Development
The protocols described herein provide access to a vast chemical space originating from a single, strategic starting material. For drug development professionals, the synthesized libraries form the basis for a comprehensive discovery campaign:
-
High-Throughput Screening (HTS): The generated libraries can be screened against various biological targets (e.g., kinases, GPCRs, enzymes) to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Hits from the initial screen can be systematically optimized. For instance, if an amine derivative shows activity, a focused library of related amines can be synthesized using Protocol 1 to probe the SAR around that specific interaction.
-
ADMET Profiling: Promising compounds should be subjected to in vitro and in silico analysis of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with drug-like potential.
The 2,3-dihydrobenzofuran scaffold is a proven pharmacophore, and the ability to rapidly and efficiently introduce diverse functionalities via the chloroethyl side chain makes this a highly attractive and resource-efficient strategy for modern drug discovery.
References
- 1. innospk.com [innospk.com]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Welcome to the technical support center for the synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No. 943034-50-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. The compound is a key building block in the synthesis of pharmaceuticals such as Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder conditions.[1] Achieving high yield and purity (typically ≥98.0% by HPLC) is paramount for its use in downstream applications.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.
Section 1: Overview of the Primary Synthetic Pathway
The most common and scalable approach to synthesizing this compound involves a two-stage process starting from 2,3-dihydrobenzofuran.
-
Stage 1: Friedel-Crafts Acylation. 2,3-dihydrobenzofuran is reacted with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the ketone intermediate, 5-(2-chloroacetyl)-2,3-dihydrobenzofuran.
-
Stage 2: Carbonyl Group Reduction. The ketone functional group of the intermediate is reduced to a methylene group to yield the final product. While classic methods like the Wolff-Kishner or Clemmensen reductions are possible, a more controlled, two-step reduction is often preferred to avoid harsh conditions and improve yield.
The overall transformation is depicted below.
Caption: General two-stage synthetic route for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Friedel-Crafts Acylation Stage
Q1: My Friedel-Crafts acylation yield is very low, or the reaction is not proceeding at all. What are the common causes?
A: This is a frequent issue in Friedel-Crafts reactions and typically points to one of four areas:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will hydrolyze AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, the solvent (e.g., dichloromethane) is anhydrous, and the AlCl₃ is a fresh, free-flowing powder.
-
Incorrect Temperature Control: The initial formation of the acylium ion complex between AlCl₃ and chloroacetyl chloride is exothermic. The reaction should be started at a low temperature (0 °C) to control this exotherm and prevent side reactions.[2] Allowing the reaction to warm to room temperature too quickly can lead to degradation.
-
Reagent Quality: The purity of the starting 2,3-dihydrobenzofuran is crucial. Impurities can interfere with the catalyst or the reaction pathway. Similarly, chloroacetyl chloride can degrade over time; using a freshly opened bottle or distilled reagent is recommended.
-
Deactivated Aromatic Ring: While the ether oxygen in 2,3-dihydrobenzofuran is an activating group, if the ring has other, strongly deactivating substituents, the Friedel-Crafts reaction will fail.[3][4] For the unsubstituted starting material, this is not an issue.
Q2: I am observing multiple spots on my TLC plate after the acylation reaction. What are the likely side products and how can I minimize them?
A: The primary side products are typically regioisomers. While the ether oxygen is an ortho-, para- director and the 5-position (para to the oxygen) is sterically and electronically favored, a small amount of acylation at the 7-position (ortho) can occur.
-
Causality: The oxygen atom's lone pairs donate electron density into the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack. This stabilization is most effective at the positions ortho and para to the oxygen. The para-position (C5) is generally favored over the ortho-position (C7) due to reduced steric hindrance.
-
Minimization Strategy:
-
Temperature Control: Running the reaction at a controlled low temperature (0 °C) during the addition of the electrophile increases the selectivity for the thermodynamically favored 5-substituted product.
-
Solvent Choice: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Highly polar solvents can complex with the Lewis acid and reduce its efficacy.
-
Polyacylation: While acylation deactivates the ring to further substitution, preventing polyacylation, extremely harsh conditions (e.g., large excess of catalyst and high temperatures) could potentially force a second acylation.[5][6] This is rare but can be avoided by using the correct stoichiometry (see Q3).
-
Q3: How critical is the stoichiometry of the aluminum chloride (AlCl₃) catalyst?
A: The stoichiometry is critical. Although AlCl₃ is a catalyst, it is consumed during the reaction by complexing with the carbonyl oxygen of the product. This complex deactivates the catalyst. Therefore, slightly more than one equivalent of AlCl₃ per equivalent of chloroacetyl chloride is required to drive the reaction to completion. A common ratio is 1.1 to 1.2 equivalents. Using a large excess is wasteful and can lead to a more difficult work-up and potential side reactions.
Reduction Stage
Q4: My reduction of the intermediate ketone is incomplete. How can I improve this?
A: Incomplete reduction is common when using classic methods under suboptimal conditions.
-
For Clemmensen Reduction (Zn(Hg)/HCl): Ensure the zinc amalgam is freshly prepared and highly active. The reaction often requires vigorous stirring and a sufficient concentration of strong acid (HCl) to proceed.
-
For Wolff-Kishner Reduction (H₂NNH₂/KOH): This reaction requires high temperatures (often >180 °C) to be effective. Ensure your solvent (e.g., diethylene glycol) can reach this temperature and that all water is removed after the initial hydrazone formation.
-
For the Milder, Two-Step Alternative: If the initial reduction of the ketone to an alcohol with sodium borohydride (NaBH₄) is incomplete, you can add more NaBH₄ in portions. For the subsequent conversion of the alcohol to the chloride, ensure anhydrous conditions and sufficient time for the reaction with a chlorinating agent like thionyl chloride (SOCl₂) to go to completion.
Q5: Are there milder and higher-yielding alternatives to the Clemmensen or Wolff-Kishner reductions?
A: Yes. A highly effective and more controllable alternative is a two-step sequence. This approach avoids the harsh acidic or basic conditions of the classic reductions, which can be detrimental to other functional groups. A similar, high-yield process has been demonstrated for the bromo-analogue.[7]
-
Reduction to Alcohol: The intermediate ketone is first reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol). This reaction is typically fast, clean, and high-yielding.
-
Conversion to Chloroalkane: The resulting alcohol is then converted to the final chloroethyl product using a standard chlorinating agent such as thionyl chloride (SOCl₂) or triphenylphosphine/N-chlorosuccinimide. This step proceeds via an Sₙ2 or Sₙi mechanism and is also generally high-yielding.
This two-step method offers superior control, often results in a cleaner product profile, simplifies purification, and ultimately leads to a higher overall yield.
Purification Stage
Q6: What is the best method to purify the final this compound to >98% purity?
A: For pharmaceutical intermediates, high purity is essential.[1]
-
Flash Column Chromatography: This is the most effective method for removing regioisomers and other impurities. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate), is typically effective. Monitor the fractions by TLC to isolate the pure product.
-
Recrystallization: If the crude product is a solid and of reasonable purity after work-up, recrystallization from a suitable solvent system (e.g., heptane or an ethanol/water mixture) can be an efficient final purification step to achieve high crystalline purity.
-
Analytical Verification: The final purity should always be confirmed by analytical techniques such as HPLC (High-Performance Liquid Chromatography), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) spectroscopy.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for each stage of the synthesis? A: For the Friedel-Crafts acylation, anhydrous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal because they are inert to the reaction conditions and effectively dissolve the reagents. For the NaBH₄ reduction step, protic solvents like methanol or ethanol are preferred. For the subsequent chlorination with SOCl₂, an inert aprotic solvent like DCM is again a good choice.
Q2: How can I effectively monitor the progress of each reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) and visualize the spots under a UV lamp. For the acylation, you should see the consumption of the 2,3-dihydrobenzofuran starting material and the appearance of a new, lower Rf spot corresponding to the more polar ketone product. For the reduction, you will see the disappearance of the ketone spot and the appearance of the final product spot, which will have a slightly higher Rf than the intermediate alcohol if you are using the two-step method.
Q3: What are the most critical safety precautions for this synthesis? A:
-
Aluminum Chloride (AlCl₃): Reacts violently with water. Handle in a fume hood and avoid contact with skin. The quenching step is highly exothermic and releases HCl gas; perform it slowly in an ice bath.
-
Chloroacetyl Chloride & Thionyl Chloride (SOCl₂): Both are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure by handling it in a fume hood.
Section 4: Optimized Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
-
Reaction: 2,3-Dihydrobenzofuran + Chloroacetyl Chloride → 5-(2-chloroacetyl)-2,3-dihydrobenzofuran
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dihydrobenzofuran | 120.15 | 10.0 g | 83.2 mmol | 1.0 |
| Aluminum Chloride | 133.34 | 12.1 g | 91.5 mmol | 1.1 |
| Chloroacetyl Chloride | 112.94 | 9.4 g (6.9 mL) | 83.2 mmol | 1.0 |
| Anhydrous DCM | - | 200 mL | - | - |
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add aluminum chloride (12.1 g) and anhydrous DCM (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Add chloroacetyl chloride (6.9 mL) dropwise to the stirred suspension over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 20 minutes to allow for acylium ion formation.
-
Dissolve 2,3-dihydrobenzofuran (10.0 g) in anhydrous DCM (100 mL) and add it to the dropping funnel.
-
Add the dihydrobenzofuran solution dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by adding crushed ice, followed by the dropwise addition of 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
Protocol 2: Two-Step Reduction
-
Reaction: 5-(2-chloroacetyl)-2,3-dihydrobenzofuran → this compound
Step A: Reduction to Alcohol
-
Dissolve the crude ketone from Protocol 1 in methanol (250 mL) in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.9 g, 49.9 mmol) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC until the ketone is consumed.
-
Slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~5-6.
-
Remove most of the methanol via rotary evaporation. Add water and extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol intermediate.
Step B: Conversion to Chloride
-
Dissolve the crude alcohol from Step A in anhydrous DCM (200 mL) and cool to 0 °C.
-
Add thionyl chloride (SOCl₂) (7.3 mL, 100 mmol) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the alcohol is fully consumed as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and slowly pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to quench the excess SOCl₂.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude final product.
Protocol 3: Purification
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Dissolve the crude product from Protocol 2 in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of 0% to 10% ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product (visualized under UV light).
-
Evaporate the solvent to yield this compound as a purified product (often a white crystalline powder or a clear oil).[1]
Section 5: Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation stage.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Preparation of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran [cjph.com.cn]
Technical Support Center: Synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Introduction: The synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a critical multi-step process for professionals in pharmaceutical development, as this compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients such as Darifenacin.[1] Achieving high purity and yield is paramount, yet each step of the synthesis presents unique challenges and potential for impurity generation. This guide is designed to function as a dedicated technical support resource, addressing common issues encountered during synthesis through a practical, troubleshooting-focused Q&A format. We will delve into the mechanistic origins of common side products and provide field-proven strategies to mitigate their formation, ensuring the integrity of your synthesis.
Overall Synthetic Pathway
The most common and industrially relevant synthesis of this compound proceeds via a three-step sequence starting from 2,3-dihydrobenzofuran. Understanding this workflow is the first step in troubleshooting potential issues.
References
Technical Support Center: Purification of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Welcome to the technical support resource for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No. 943034-50-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical pharmaceutical intermediate, notably used in the synthesis of Darifenacin.[1] The purification of this compound presents unique challenges due to potential impurities from its synthesis and its inherent reactivity. This document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Section 1: Compound Profile and Impurity Analysis
A thorough understanding of the target compound's properties and the potential impurities is the foundation of an effective purification strategy. This compound is typically synthesized via a two-step process: a Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by a reduction of the resulting ketone intermediate.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate the appropriate handling, storage, and purification techniques.
| Property | Value | Source |
| CAS Number | 943034-50-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO | [1][2] |
| Molecular Weight | 182.65 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 284.4 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP | 2.80 | [1][2] |
| Storage | Sealed in a dry, cool place (2-8°C recommended) | [1][3] |
Synthesis Pathway and Potential Impurities
The typical synthesis route can introduce several impurities that may be carried through to the final product if not properly addressed.
Caption: Synthesis of this compound and sources of common impurities.
| Impurity ID | Name | Source | Polarity Comparison to Product | Removal Challenge |
| A | 2,3-Dihydrobenzofuran | Unreacted starting material | Lower | High volatility; easily separated by chromatography but can be missed in solvent evaporation. |
| B | 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)ethanone | Unreacted intermediate[4][5] | Higher | The carbonyl group significantly increases polarity, making separation by silica gel chromatography straightforward. |
| C | Isomeric Acylation Products | Friedel-Crafts side reaction[6][7] | Similar | Polarity is very close to the target product, making chromatographic separation difficult. |
| D | 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran | Over-reduction or hydrolysis of the chloride | Higher | The hydroxyl group makes it significantly more polar; easily separated by chromatography. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Issue: Persistent Impurities After Column Chromatography
Q: My NMR spectrum shows a persistent impurity with a very similar TLC Rf value to my product. I suspect it's an isomer from the Friedel-Crafts reaction. How can I resolve this?
A: This is a classic challenge in Friedel-Crafts chemistry.[6][7] Isomeric impurities often have nearly identical polarities to the desired product, making separation on silica gel difficult.
-
Causality: The directing effects of the dihydrofuran ring can allow for acylation at other positions on the benzene ring, leading to isomers that are structurally very similar to your target compound.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Switch Solvent System: Move from standard ethyl acetate/hexane systems to those with different selectivities. Try gradients involving dichloromethane (DCM) or toluene. For example, a toluene/acetone gradient can sometimes resolve isomers that co-elute in hexane/ethyl acetate.
-
Reduce Loading: Overloading the column is a primary cause of poor separation. Reduce the amount of crude material to 1-2% of the silica gel mass.
-
Use a Finer Mesh Silica: Switching from standard 60 Å (230-400 mesh) to a higher-grade 40-63 µm flash chromatography silica can significantly improve resolution.
-
-
Consider Recrystallization: If your product is sufficiently pure (>90-95%) after an initial column, recrystallization is an excellent method for removing small amounts of closely-related impurities. Test various solvent systems; a good starting point is isopropanol/water or toluene/heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in the mother liquor.
-
Derivative Chemistry (Advanced): In difficult cases, one could temporarily react the chloroethyl group to introduce a more significant polarity difference, perform a separation, and then reverse the reaction. This is complex and should be a last resort.
-
Issue: Product Discoloration and Degradation
Q: My final product is a yellow or brownish solid, not the white crystalline powder described in the literature.[1] What is causing this, and how can I fix it?
A: Discoloration is typically a sign of degradation or the presence of highly conjugated, colored impurities.
-
Causality:
-
Thermal Stress: The compound has a high boiling point, and prolonged exposure to heat during solvent evaporation or distillation can cause decomposition.[1]
-
Acidic Residues: Trace amounts of the Lewis acid (e.g., AlCl₃) from the Friedel-Crafts step can remain and catalyze degradation or polymerization reactions upon heating.
-
Oxidation: Benzofuran derivatives can be susceptible to air oxidation, especially in the presence of light and trace metals, forming colored byproducts.
-
-
Troubleshooting Steps:
-
Thorough Work-up: Ensure the reaction is properly quenched. A wash with dilute HCl followed by a sodium bicarbonate wash and finally a brine wash is critical to remove all acidic and basic residues.
-
Use Rotary Evaporation with Care: Avoid excessive temperatures. Keep the water bath temperature below 40°C. It is better to take longer at a lower temperature than to risk decomposition.
-
Activated Carbon Treatment: If discoloration is minor, you can try dissolving the crude product in a suitable solvent (like DCM or ethyl acetate), adding a small amount of activated carbon (charcoal), stirring for 15-30 minutes, and then filtering through a pad of Celite®. This is very effective at removing colored impurities.
-
Store Under Inert Atmosphere: After purification, store the final product in a sealed vial under nitrogen or argon, protected from light, and refrigerated at 2-8°C to maintain its integrity.[3]
-
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Flash Column Chromatography
This protocol is designed for purifying crude this compound containing a mix of starting materials, intermediates, and side-products.
1. Preparation and TLC Analysis:
- Dissolve a small sample of the crude material in DCM.
- Run a TLC plate using a 10% Ethyl Acetate (EtOAc) in Hexane solvent system. Visualize under UV light (254 nm).
- Identify the spots: The non-polar starting material (Impurity A) will have a high Rf. The polar ketone intermediate (Impurity B) will have a low Rf. Your product should be in between. Aim for a product Rf of ~0.3 for optimal separation. Adjust the EtOAc percentage as needed.
2. Column Packing:
- Select a column of appropriate size (aim for a crude load of ~1/50th the mass of the silica).
- Dry pack the column with silica gel (230-400 mesh).
- Saturate the column with the initial, low-polarity eluent (e.g., 2% EtOAc in Hexane).
3. Loading the Sample:
- Dissolve the crude product in a minimal amount of DCM.
- Add a small amount of silica gel to this solution to form a slurry.
- Evaporate the solvent from the slurry until a dry, free-flowing powder is obtained. This is "dry loading."
- Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
- Begin elution with the low-polarity solvent (e.g., 2% EtOAc/Hexane) to elute the non-polar impurities first.
- Gradually increase the polarity of the eluent (e.g., step-gradient to 5% EtOAc, then 10% EtOAc).
- Collect fractions and monitor them by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
Combine the pure fractions in a round-bottom flask.
Remove the solvent using a rotary evaporator at a temperature below 40°C.
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best analytical method to confirm the purity of the final product?
A: A combination of methods is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis (e.g., achieving ≥98.0% purity). [1]Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential to confirm the structure and identify any residual impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect volatile impurities and confirm the molecular weight.
Q: What are the primary safety hazards associated with this compound?
A: Based on GHS pictograms for this and related compounds, this compound should be handled with care. It is listed with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: My compound is an oil after purification, not a solid. Is this a problem?
A: While it is often described as a white crystalline solid, it may initially be isolated as a viscous oil or a low-melting solid, especially if trace solvent remains. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, dissolving it in a minimal amount of a non-polar solvent (like hexane) and then placing it in a freezer may help it solidify. The presence of minor impurities can also depress the melting point, preventing solidification. Re-check the purity via NMR or HPLC.
- Exploring 5-(2-Chloroethyl)-2,3-Dihydro-1-Benzofuran: Properties and Applications. (Source: Santa Cruz Biotechnology, Inc. or similar chemical supplier technical data). --INVALID-LINK--
- Synthesis of 5-chloro-2,3-dihydro-1-benzofuran. (Source: ChemicalBook). --INVALID-LINK--
- This compound Product Page. (Source: BLDpharm). --INVALID-LINK--
- This compound Compound Summary. (Source: PubChem, National Center for Biotechnology Information). --INVALID-LINK--
- Metabolism study of a related dihydrobenzofuran derivative. (Source: PubMed, National Library of Medicine). --INVALID-LINK--
- Friedel Crafts Acylation And Alkylation Reaction. (Source: BYJU'S). --INVALID-LINK--
- 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone Product Page. (Source: Sinfoo Biotech). --INVALID-LINK--
- This compound Safety Information. (Source: Sigma-Aldrich). --INVALID-LINK--
- 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE Substance Information. (Source: FDA Global Substance Registration System). --INVALID-LINK--
- 5-Chloro-2,3-dihydro-1-benzofuran GHS Classification. (Source: PubChem, National Center for Biotechnology Information). --INVALID-LINK--
- Friedel–Crafts reaction Overview. (Source: Wikipedia). --INVALID-LINK--
- Synthesis of benzofurans via Friedel–Crafts acylation. (Source: ResearchGate). --INVALID-LINK--
- Synthesis/Isolation of darifenacin hydrobromide by-products. (Source: ResearchGate). --INVALID-LINK--
- Friedel–Crafts Acylation. (Source: Sigma-Aldrich Technical Documents). --INVALID-LINK--
Friedel-Crafts Acylation with Practice Problems. (Source: Chemistry Steps). --INVALID-LINK--
References
- 1. innospk.com [innospk.com]
- 2. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 943034-50-2|this compound|BLD Pharm [bldpharm.com]
- 4. 2-chloro-1-(2,3-dihydro-benzofuran-5-yl)-ethanone,(CAS# 64089-34-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 2-CHLORO-1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHANONE [drugfuture.com]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Welcome to the technical support center for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. Understanding its degradation is critical for impurity profiling, process optimization, and ensuring the safety and stability of downstream active pharmaceutical ingredients (APIs) like Darifenacin[1]. This document provides in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols based on established metabolic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
Based on its chemical structure, this compound is expected to degrade via two primary metabolic routes: modification of the chloroethyl side chain and oxidation of the dihydrobenzofuran ring system.
-
Side-Chain Metabolism: The chloroethyl group is an electrophilic moiety susceptible to enzymatic attack. A key pathway involves its conversion to chloroethanol, followed by potential conjugation with glutathione. This is a common detoxification pathway for compounds containing a 1-(2-chloroethyl) group[2][3].
-
Aromatic Ring Metabolism: The dihydrobenzofuran core can undergo hydroxylation, a common Phase I metabolic reaction. Studies on analogous structures, including more complex molecules containing a dihydrobenzofuran moiety, have identified hydroxylation of this ring system as a significant metabolic step[4][5].
In environmental or microbial contexts, a more extensive degradation involving the opening of the furan ring, similar to the degradation of dibenzofurans, could also occur through the action of dioxygenase enzymes[6][7].
Q2: My compound appears unstable in solution before I even begin my experiment. What could be happening?
This suggests chemical instability rather than enzymatic degradation. This compound, while stable under controlled conditions, possesses reactive sites. The chloroethyl group can be susceptible to nucleophilic substitution by components in your buffer or solvent, especially at non-neutral pH or elevated temperatures. The benzofuran ring is also liable to oxidation. It is crucial to perform forced degradation studies (see Protocol 3 in the Troubleshooting Guide) to distinguish between chemical and metabolic instability.
Q3: Why is it critical to identify and characterize degradation products?
Characterizing degradation products is a cornerstone of drug development and chemical process control for several reasons:
-
Safety and Toxicology: Degradants can have their own pharmacological or toxicological profiles. Regulatory agencies require the identification and safety qualification of impurities above certain thresholds.
-
Process Optimization: Understanding how and why a compound degrades allows for the optimization of reaction conditions, storage, and formulation to minimize the formation of impurities.
-
Analytical Method Validation: Knowing the identity of potential degradants is essential for developing and validating stability-indicating analytical methods that can accurately separate and quantify the parent compound from its impurities.
Troubleshooting Guide: Investigating Degradation Pathways
This section addresses specific issues you may encounter during your experimental work.
Problem: I am not detecting any metabolites in my in vitro metabolism assay.
This is a common challenge that can often be resolved by systematically evaluating your experimental setup.
-
Possible Cause 1: Inappropriate Metabolic System. The enzymes responsible for metabolizing your compound may be absent or in low abundance in your chosen system. For instance, specific cytochrome P450 (CYP) isozymes are critical for many Phase I reactions[3].
-
Solution: For mammalian metabolism, the gold standard is to start with pooled Human Liver Microsomes (HLM), which contain a broad spectrum of CYP enzymes and UDP-glucuronosyltransferases (UGTs). If side-chain conjugation is expected, supplement your assay with S9 fractions or hepatocytes, which contain cytosolic enzymes like glutathione S-transferases (GSTs).
-
-
Possible Cause 2: Suboptimal Reaction Conditions. Enzyme activity is highly dependent on factors like incubation time, cofactor concentration, pH, and temperature.
-
Solution: Ensure your incubation includes an NADPH-regenerating system for CYP-mediated reactions and alamethicin for activating UGTs in microsomes. Run a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to find the optimal endpoint. Verify the pH of your buffer is maintained at ~7.4.
-
-
Possible Cause 3: Insufficient Analytical Sensitivity. The metabolites may be forming at concentrations below the limit of detection (LOD) of your analytical method.
-
Solution: Utilize a highly sensitive analytical technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Develop a method with Multiple Reaction Monitoring (MRM) to specifically target the predicted masses of potential metabolites (see Predicted Metabolite Summary Table).
-
Problem: I am observing an unexpected peak in my chromatogram. How do I proceed with its identification?
Identifying unknown metabolites requires a systematic approach. The workflow below outlines the key steps.
Caption: Workflow for Unknown Metabolite Identification.
-
Accurate Mass Measurement: Determine the monoisotopic mass of the unknown peak from the high-resolution full scan MS data. Use this mass to generate a list of possible elemental formulas.
-
Compare with Predictions: Check if the formula corresponds to a predicted transformation (e.g., +15.995 Da for hydroxylation, +305.068 Da for glutathione conjugation).
-
Analyze Fragmentation: Examine the MS/MS spectrum. The fragmentation pattern provides structural information. For example, a hydroxylated benzofuran metabolite would likely retain key fragments of the parent compound but show a mass shift in fragments containing the aromatic ring. A glutathione conjugate will show characteristic losses of pyroglutamic acid (-129 Da) or glycine (-75 Da).
Predicted Degradation Pathways
The following pathways are predicted based on established biochemical transformations of analogous chemical structures.
Pathway A: Metabolism of the Chloroethyl Side Chain
This pathway focuses on the detoxification of the reactive chloroethyl group. The primary steps are expected to involve dechlorination and conjugation.
Caption: Predicted Metabolic Pathway for the Chloroethyl Side Chain.
This pathway is initiated either by CYP-mediated dechlorination to an alcohol (Metabolite S1) or direct conjugation with glutathione (GSH) catalyzed by GSTs[2][3]. The resulting GSH conjugate (Metabolite S2) is typically processed further into a mercapturic acid derivative (Metabolite S3) for excretion.
Pathway B: Metabolism of the Dihydrobenzofuran Ring
This pathway involves oxidative modification of the aromatic and heterocyclic portions of the molecule, primarily through hydroxylation.
Caption: Predicted Metabolic Pathway for the Dihydrobenzofuran Ring.
Phase I metabolism is expected to introduce a hydroxyl group onto either the benzene ring (Metabolite R1) or the dihydrofuran ring (Metabolite R2)[4][5]. These initial metabolites can then undergo further oxidation to form di-hydroxylated species (Metabolite R3) or be conjugated in Phase II reactions (e.g., glucuronidation).
Summary of Predicted Metabolites
| Metabolite ID | Predicted Transformation | Molecular Formula | Monoisotopic Mass (Da) | Mass Change (Da) |
| Parent | - | C₁₀H₁₁ClO | 182.0498 | - |
| S1 | Side-chain Hydroxylation | C₁₀H₁₂O₂ | 164.0837 | -17.9661 |
| S2 | Glutathione Conjugation | C₂₀H₂₈ClN₂O₇S | 491.1309 | +309.0811 |
| R1/R2 | Ring Hydroxylation | C₁₀H₁₁ClO₂ | 198.0448 | +15.9950 |
| R3 | Di-hydroxylation | C₁₀H₁₁ClO₃ | 214.0397 | +31.9899 |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the rate of degradation of the parent compound and identify the formation of CYP-mediated metabolites.
Materials:
-
This compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)
-
Control compound (e.g., Testosterone)
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM solution separately at 37°C for 10 minutes.
-
Initiate the reaction by adding HLM to the master mix to a final protein concentration of 0.5 mg/mL.
-
Immediately add the test compound to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), withdraw an aliquot (e.g., 50 µL) and add it to 2 volumes of ice-cold ACN stopping solution (100 µL).
-
Vortex samples vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Run parallel incubations without the NADPH regenerating system as a negative control to check for non-CYP-mediated degradation.
Protocol 2: General LC-MS/MS Method for Metabolite Screening
Objective: To detect and semi-quantify the parent compound and its predicted metabolites.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Positive ESI Mode):
-
Scan Type: Full Scan (m/z 100-800) for metabolite discovery and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Example):
-
Parent: 183.0 -> 147.1
-
Hydroxylated (R1/R2): 199.0 -> 163.1
-
Protocol 3: Forced Degradation Study
Objective: To investigate the chemical stability of the compound under various stress conditions.
Procedure:
-
Prepare solutions of the compound (~100 µg/mL) in the following solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solution in buffer at 60°C.
-
Photolytic: Expose a solution in buffer to UV light (e.g., 254 nm).
-
-
Incubate samples for a defined period (e.g., 24 hours). For acid/base hydrolysis, neutralize the sample before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV or LC-MS method, comparing them to a control sample stored under ambient conditions.
References
- 1. innospk.com [innospk.com]
- 2. Main metabolites of 1-(2-chloroethyl)-3-[1'-(5'-p-nitrobenzoyl-2',3'-isopropylidene)-alpha, beta-D-ribofuranosyl]-1-nitrosourea and 1-(2-chloroethyl)-3-(2',3', 4'-tri-O-acetyl-alpha, beta-D-ribopyranosyl)-1-nitrosourea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Alkylating 2,3-Dihydrobenzofuran
Welcome to the technical support center for the alkylation of 2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important synthetic transformation. The 2,3-dihydrobenzofuran scaffold is a valuable structural motif in many biologically active molecules, making its functionalization a key step in many synthetic endeavors.[1][2][3]
I. Overview of Alkylation Strategies
The alkylation of 2,3-dihydrobenzofuran can be directed towards two primary locations: the aromatic ring or the heterocyclic dihydrofuran ring. The choice of alkylation strategy is dictated by the desired final product and the available starting materials. The most common approach for functionalizing the aromatic portion is through electrophilic aromatic substitution, such as the Friedel-Crafts alkylation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the alkylation of 2,3-dihydrobenzofuran in a question-and-answer format.
Question 1: I am attempting a Friedel-Crafts alkylation on 2,3-dihydrobenzofuran, but I am observing very low yields. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in Friedel-Crafts alkylation of 2,3-dihydrobenzofuran can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial for generating the carbocation electrophile.[4] If your catalyst has been exposed to moisture, its activity will be significantly reduced.
-
Solution: Use freshly opened or properly stored anhydrous Lewis acid. Consider using a more reactive catalyst if needed, but be mindful of potential side reactions.
-
-
Deactivated Aromatic Ring: While the ether oxygen of the dihydrofuran ring is an activating group, the presence of any deactivating substituents on the starting material will hinder the reaction. Friedel-Crafts alkylations are generally not effective on strongly deactivated rings.[5]
-
Solution: Ensure your starting material does not contain strongly electron-withdrawing groups. If it does, you may need to consider an alternative synthetic route.
-
-
Suboptimal Temperature: The reaction temperature plays a critical role. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish reaction.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be cautious, as excessively high temperatures can lead to side reactions and decomposition.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the intermediates without reacting with the catalyst or reagents.
Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the alkylation on the aromatic ring?
Answer:
The ether oxygen in the 2,3-dihydrobenzofuran ring is an ortho-, para-director. Therefore, alkylation is expected to occur at the C4, C6, and C7 positions. Achieving high regioselectivity can be challenging.
-
Steric Hindrance: The position of alkylation is influenced by steric hindrance. The C7 position, being adjacent to the bulky dihydrofuran ring, is sterically hindered.
-
Solution: Using a bulkier alkylating agent can favor substitution at the less sterically hindered C4 and C6 positions.
-
-
Directing Groups: If your 2,3-dihydrobenzofuran starting material has other substituents, these will also influence the position of the incoming alkyl group.
-
Solution: Carefully consider the combined directing effects of all substituents on the aromatic ring to predict the major product. In some cases, a blocking group strategy may be necessary to achieve the desired regioselectivity.
-
Question 3: I am observing the formation of polyalkylated products. How can I prevent this?
Answer:
Polyalkylation is a common issue in Friedel-Crafts alkylation because the product, with its newly added electron-donating alkyl group, is more reactive than the starting material.[5][9]
-
Control of Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards polyalkylation.
-
Solution: Use a large excess of the 2,3-dihydrobenzofuran relative to the alkylating agent. This ensures that the electrophile is more likely to react with the starting material rather than the more activated product.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further alkylation.
-
Solution: Monitor the reaction closely and quench it as soon as the desired mono-alkylated product is formed. Running the reaction at a lower temperature can also help to control the reactivity.
-
Question 4: I suspect carbocation rearrangement of my alkylating agent is occurring. How can I confirm this and what can I do to obtain the desired product?
Answer:
Carbocation rearrangements are a well-known limitation of Friedel-Crafts alkylation, especially when using primary alkyl halides.[9][10] The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.
-
Confirmation:
-
Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the structure of the unexpected product and confirm if it is an isomer of the intended product.
-
-
Solutions:
-
Use of Pre-formed Secondary or Tertiary Alkyl Halides: If you desire a branched alkyl substituent, starting with the corresponding secondary or tertiary alkyl halide will generate the more stable carbocation directly.
-
Friedel-Crafts Acylation followed by Reduction: To obtain a straight-chain alkyl substituent without rearrangement, a Friedel-Crafts acylation can be performed first, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not rearrange.[5]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up an alkylation reaction for 2,3-dihydrobenzofuran?
A1:
-
Inert Atmosphere: All reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Order of Addition: Typically, the 2,3-dihydrobenzofuran and the alkylating agent are dissolved in the solvent, and the Lewis acid catalyst is added portion-wise at a low temperature (e.g., 0 °C) to control the initial exotherm.
Q2: How can I effectively monitor the progress of my reaction?
A2:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use an appropriate solvent system (e.g., hexane/ethyl acetate) to achieve good separation.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): For volatile compounds, GC can provide quantitative information about the reaction progress and the formation of byproducts.
Q3: What are the recommended methods for purifying the alkylated 2,3-dihydrobenzofuran product?
A3:
-
Aqueous Workup: After the reaction is complete, it should be quenched carefully, for example, by pouring it over ice. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) can help to neutralize any remaining acid.
-
Column Chromatography: Purification by column chromatography on silica gel is a standard method to separate the desired product from unreacted starting materials and byproducts.[11]
-
Distillation or Recrystallization: If the product is a liquid, distillation under reduced pressure may be a suitable purification method. If it is a solid, recrystallization from an appropriate solvent can be effective.
IV. Data Presentation and Experimental Protocols
Table 1: Recommended Starting Conditions for Friedel-Crafts Alkylation of 2,3-Dihydrobenzofuran
| Parameter | Recommended Condition | Rationale |
| Catalyst | AlCl₃ or FeCl₃ (1.1 - 1.5 equivalents) | Standard Lewis acids for Friedel-Crafts reactions. |
| Alkylating Agent | Alkyl halide or alkene (1.0 equivalent) | The electrophile precursor. |
| Substrate | 2,3-Dihydrobenzofuran (1.0 - 5.0 equivalents) | Using an excess of the substrate can minimize polyalkylation. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that are compatible with Lewis acids. |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC to determine the optimal time. |
Experimental Protocol: General Procedure for Friedel-Crafts Alkylation
-
Setup: Under an inert atmosphere, add 2,3-dihydrobenzofuran (1.2 eq) and the alkyl halide (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the reactants in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Workup: Separate the organic layer. Wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
V. Visualizations
Diagram 1: General Workflow for Alkylation and Troubleshooting
Caption: A general workflow for the alkylation of 2,3-dihydrobenzofuran and key troubleshooting checkpoints.
Diagram 2: Decision Tree for Preventing Polyalkylation vs. Rearrangement
Caption: A decision tree to address the common side reactions of polyalkylation and carbocation rearrangement.
VI. References
-
ResearchGate. (n.d.). Metal-catalyzed synthesis of 2,3-dihydrobenzofuran. Retrieved from --INVALID-LINK--
-
Barreiros, L., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Retrieved from --INVALID-LINK--
-
J. Braz. Chem. Soc. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from --INVALID-LINK--
-
J. Braz. Chem. Soc. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from --INVALID-LINK--
-
Richard, F., et al. (n.d.). Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catalyst. Effect of H2S in the feed. Retrieved from --INVALID-LINK--
-
Pearson. (n.d.). What is a common issue encountered during Friedel-Crafts alkylation?. Retrieved from --INVALID-LINK--
-
de Fatima, A., et al. (2021). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 26(15), 4488. Retrieved from --INVALID-LINK--
-
Wolfe, J. P., et al. (2014). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 16(16), 4256-4259. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 3b and 3f a. Retrieved from --INVALID-LINK--
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from --INVALID-LINK--
-
D'auria, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5664. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al 2O 3 catalyst | Request PDF. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). Catalytic alkylation of benzofurans. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction | Request PDF. Retrieved from --INVALID-LINK--
-
PubMed. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Retrieved from --INVALID-LINK--
-
Adole, V. A., et al. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 73, 80-85. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Retrieved from --INVALID-LINK--
-
Zhu, C., et al. (2021). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic Chemistry Frontiers, 8(1), 127-133. Retrieved from --INVALID-LINK--
-
Rickards, R. W., et al. (1999). Ambient temperature method for the generation and Diels–Alder trapping of benzofuran-2,3-quinodimethane (2,3-dimethylidene-2,3-dihydrobenzofuran). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. Retrieved from --INVALID-LINK--
-
Bohrium. (2024). Visible Light-Promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). How to avoid dimerization of vinyl-substituted benzofurans. Retrieved from --INVALID-LINK--
-
O'Connor, C., et al. (2018). A one-pot successive cyclization–alkylation strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. Organic & Biomolecular Chemistry, 16(43), 8348-8356. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in 5-(2-Chloroethyl)-2,3-dihydrobenzofuran by GC-MS
Welcome to the technical support center for the analysis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran and its impurities. This guide is designed for researchers, scientists, and professionals in drug development who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for quality control and impurity profiling. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the accuracy and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section covers common questions that arise during the GC-MS analysis of this compound.
Q1: What are the expected impurities in this compound?
A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation products. While specific impurities are process-dependent, some potential candidates include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomers: Positional isomers such as 6- or 7-(2-Chloroethyl)-2,3-dihydrobenzofuran.
-
Related substances: Compounds with similar core structures, like 5-acetyl-2,3-dihydrobenzofuran or hydroxylated analogs.[1]
-
Solvent residues: Residual solvents from the manufacturing process.
Q2: What type of GC column is recommended for this analysis?
A2: A low- to mid-polarity column is generally suitable for the analysis of halogenated compounds like this compound.[2]
-
Recommended Phases: A 5% Phenyl Polysiloxane (e.g., DB-5ms, Rtx-5ms) is a good starting point.[2] These columns offer excellent resolution for a wide range of semi-volatile compounds.
-
Column Dimensions: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column provides a good balance of resolution and analysis time.[3]
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing can be caused by several factors, broadly categorized as either flow path disruptions or chemical interactions.[4]
-
Flow Path Issues: Improper column installation, leaks, or dead volume can cause tailing for all peaks in the chromatogram.[4][5]
-
Chemical Interactions (Adsorption): If only certain peaks are tailing, it's likely due to active sites in the inlet liner, column, or detector. This is common with polar or active compounds.
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner, septum, and seals.[6]
-
Column Installation: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector.[4][7]
-
Column Conditioning: Properly condition a new column according to the manufacturer's instructions.
-
Inertness Check: If tailing persists for active compounds, consider using an ultra-inert column.[6]
Q4: I am not seeing the molecular ion in the mass spectrum of my main peak. Is this normal?
A4: For some compounds, the molecular ion (M+) can be weak or absent in Electron Ionization (EI) mass spectrometry.[8] This is often due to extensive fragmentation of the molecule upon ionization. For ethers, the molecular ion may be weak or absent.[9] The structure of this compound contains an ether linkage.
What to look for instead:
-
Characteristic Fragments: Identify key fragment ions that are indicative of the molecule's structure.
-
Soft Ionization: If the molecular ion is crucial for your analysis, consider using a softer ionization technique like Chemical Ionization (CI).
Q5: How can I identify an unknown impurity peak?
A5: Identifying unknown impurities requires a systematic approach:
-
Mass Spectral Library Search: Compare the acquired mass spectrum against a commercial or in-house library (e.g., NIST, SWGDRUG).[10][11]
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern to deduce the structure of the unknown. Look for characteristic losses, such as the loss of a chlorine atom or fragments related to the dihydrobenzofuran ring.[8][12]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides accurate mass measurements, which can help determine the elemental composition of the impurity.[13]
-
Reference Standards: The most definitive way to confirm the identity of an impurity is to synthesize or purchase a reference standard and compare its retention time and mass spectrum.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues you might encounter.
Troubleshooting Peak Tailing
Peak tailing is a common chromatographic problem that can affect quantification and resolution.
// Flow Path Issues Branch check_flow_path [label="Potential Flow Path Issue"]; install [label="Check Column Installation\n(Inlet & Detector)"]; leaks [label="Check for Leaks\n(Septum, Ferrules)"]; liner [label="Inspect/Replace Inlet Liner"];
yes1 -> check_flow_path; check_flow_path -> install; install -> leaks; leaks -> liner;
// Chemical Interaction Branch check_activity [label="Potential Chemical Activity"]; col_activity [label="Column Activity:\nTrim column front end or replace"]; inlet_activity [label="Inlet Activity:\nUse deactivated liner"]; temp_issue [label="Check Temperatures\n(Inlet & Oven)"];
no1 -> check_activity; check_activity -> col_activity; col_activity -> inlet_activity; inlet_activity -> temp_issue;
// Solutions solution_flow [label="Reinstall column, replace consumables,\nand perform leak check.", shape=note, fillcolor="#FBBC05"]; liner -> solution_flow;
solution_activity [label="Use inert consumables.\nOptimize temperatures.", shape=note, fillcolor="#FBBC05"]; temp_issue -> solution_activity; } }
Caption: Troubleshooting workflow for peak tailing.
Identifying an Unknown Peak
A logical workflow is crucial for the successful identification of unknown impurities.
// Match Found Branch confirm_id [label="Tentative Identification"]; ref_std [label="Confirm with Reference Standard\n(if available)"];
match -> confirm_id [label="Yes"]; confirm_id -> ref_std;
// No Match Found Branch no_match [label="Manual Interpretation"]; frag [label="Analyze Fragmentation Pattern"]; hrms [label="Acquire High-Resolution Data\n(if possible)"]; elemental [label="Determine Elemental Composition"]; structure [label="Propose Structure"];
match -> no_match [label="No"]; no_match -> frag; frag -> hrms; hrms -> elemental; elemental -> structure; structure -> ref_std; } }
Caption: Workflow for identifying an unknown peak.
Section 3: Experimental Protocols & Data
This section provides detailed experimental parameters and protocols that can be used as a starting point for your analysis.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used system. |
| MS System | Agilent 5977B or equivalent | Provides reliable mass spectral data. |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of compounds.[2] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency.[14] |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and improves peak shape. |
| Injection Volume | 1 µL | A typical injection volume. |
| Oven Program | Initial: 100 °C (hold 2 min) | Allows for good focusing of early eluting peaks. |
| Ramp: 15 °C/min to 280 °C | Provides good separation of impurities. | |
| Final Hold: 5 min | Ensures all components elute from the column. | |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | A standard temperature for EI. |
| Quadrupole Temp | 150 °C | A standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of the analyte and its impurities. |
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Working Solution: Prepare a working solution of approximately 100 µg/mL by diluting the stock solution.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol 2: Dealing with Polar Impurities - Derivatization
Some impurities may be too polar to chromatograph well. In such cases, derivatization can be employed to increase their volatility and improve peak shape.[15][16][17] Silylation is a common derivatization technique.[15]
Silylation Procedure (Example):
-
Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
Note: Always run a derivatized blank to check for reagent-related artifacts.
Section 4: Mass Spectral Fragmentation of this compound
Understanding the fragmentation pattern of the main component is key to identifying related impurities.
Key Structural Features:
-
Molecular Formula: C₁₀H₁₁ClO[18]
-
Molecular Weight: 182.65 g/mol [19]
-
Core Structure: A dihydrobenzofuran ring.
-
Side Chain: A chloroethyl group at the 5-position.[20]
Expected Fragmentation Pathways:
-
Loss of Chlorine: A peak corresponding to [M-Cl]⁺.
-
Loss of the Chloroethyl Side Chain: Cleavage of the bond between the aromatic ring and the side chain.
-
Fragments from the Dihydrobenzofuran Ring: Characteristic ions resulting from the cleavage of the dihydrobenzofuran ring system.[21]
-
Tropylium Ion: A peak at m/z 91, which is common for compounds containing a benzyl group, may be observed.
By understanding these potential fragmentation pathways, you can more easily identify impurities that share the same core structure but differ in their substituents.
References
- 1. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. postnova.com [postnova.com]
- 3. fishersci.ca [fishersci.ca]
- 4. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 5. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
- 6. agilent.com [agilent.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SWGDRUG Mass Spectral Library [swgdrug.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. youtube.com [youtube.com]
- 18. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 943034-50-2|this compound|BLD Pharm [bldpharm.com]
- 20. innospk.com [innospk.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in Friedel-Crafts acylation of dihydrobenzofurans
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Friedel-Crafts acylation of 2,3-dihydrobenzofurans. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. As Senior Application Scientists, we understand that low conversion rates can be a significant bottleneck. Here, we address common issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.
Core Principles: The Chemistry at Play
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] In the context of 2,3-dihydrobenzofuran, the reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene portion of the molecule acts as a nucleophile.[3][4] The reaction is typically catalyzed by a Lewis acid, which activates an acyl halide or anhydride to generate a highly reactive acylium ion electrophile.[1][2][4]
The dihydrobenzofuran ring system is considered activated towards electrophilic substitution due to the electron-donating nature of the ether oxygen. This generally directs acylation to the positions para (C5) or ortho (C7) to the oxygen atom.
General Reaction Mechanism
The mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a resonance-stabilized acylium ion (CH₃CO⁺).[2][3][4]
-
Electrophilic Attack: The π-electrons of the dihydrobenzofuran ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the catalyst.[3][4]
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the Friedel-Crafts acylation of dihydrobenzofurans.
Q1: My reaction has a very low conversion rate or is not starting at all. What are the primary checks I should perform?
A1: This is the most frequent issue and almost always points to problems with reagents or reaction conditions.
-
Moisture is the Enemy: The primary culprit is often moisture. Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[5] This not only deactivates the catalyst but can also hydrolyze your acylating agent.
-
Expert Insight: Ensure all glassware is flame-dried or oven-dried immediately before use. Solvents must be anhydrous. Use a fresh, unopened bottle of the Lewis acid or one that has been properly stored in a desiccator.[5][6] If the AlCl₃ powder is clumpy instead of a free-flowing solid, it has likely been compromised.[5]
-
-
Catalyst Inactivity: Even with dry conditions, the catalyst itself might be old or from a poor-quality source.
-
Actionable Step: If you suspect catalyst deactivation, try opening a new bottle. For a small-scale test, you can add a tiny amount of the catalyst to a test tube with anhydrous solvent; a noticeable exothermic reaction and fuming (HCl) are good indicators of activity.
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid.[7] This is because the product, an aryl ketone, can form a complex with the Lewis acid, effectively sequestering and deactivating it.[7]
-
Protocol: Start with at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent. For particularly challenging substrates, this may need to be increased.
-
Q2: My starting material is consumed, but I'm getting a complex mixture of products or tar. What's going wrong?
A2: This suggests that while the reaction is being initiated, it's proceeding down undesired pathways.
-
Reaction Temperature: Temperature control is critical. While some reactions need heat to overcome the activation energy, excessively high temperatures can lead to side reactions and polymerization, especially with activated substrates like dihydrobenzofuran.[6][8]
-
Expert Insight: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Add the Lewis acid portion-wise to the solution of the substrate and acylating agent to manage the initial exotherm. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile.
-
-
Solvent Choice: The solvent can significantly influence the reaction outcome. Some solvents can compete in the reaction. For example, using certain chlorinated solvents can sometimes lead to byproducts.[6]
-
Actionable Step: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For highly activated systems where you need to temper reactivity, a more inert solvent like carbon disulfide (CS₂) or nitrobenzene might be considered, though they come with their own safety and workup challenges.
-
Q3: I'm observing poor regioselectivity, with acylation occurring at multiple positions on the ring. How can I improve this?
A3: Regioselectivity in Friedel-Crafts reactions is a classic challenge, governed by both electronic and steric factors.
-
Steric Hindrance: The dihydrobenzofuran structure has two primary sites for acylation: C5 (para to the ether oxygen) and C7 (ortho). Acylation at C5 is generally favored electronically and is less sterically hindered. However, if the substrate has bulky groups, or if a bulky acylating agent is used, the proportion of the C7 isomer may increase.
-
Catalyst and Solvent Effects: The choice of Lewis acid and solvent can influence the steric bulk of the electrophilic species. A large, complexed acylium ion may favor the less hindered C5 position.
-
Expert Insight: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better selectivity than the highly reactive AlCl₃ in some cases. Changing the solvent can also alter the product distribution. It is often a matter of empirical screening to find the optimal conditions for a specific substrate.
-
Q4: The dihydrobenzofuran substrate has other functional groups. Could these be interfering with the reaction?
A4: Absolutely. This is a critical consideration.
-
Lewis Basic Groups: Functional groups with lone pairs, such as amines (-NH₂) or hydroxyls (-OH), are highly problematic.[5][9] They are Lewis bases and will coordinate strongly with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[5][9]
-
Solution: These functional groups must be protected before attempting a Friedel-Crafts acylation. For example, a hydroxyl group can be protected as a methyl ether, and an amine can be protected as an amide.
-
-
Electron-Withdrawing Groups: Strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H) on the aromatic ring will make the substrate too electron-poor to undergo Friedel-Crafts acylation.[9][10]
-
Alternative Strategies: If your substrate is strongly deactivated, Friedel-Crafts acylation is likely not the appropriate method. Alternative synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, should be considered.[8]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran
This protocol provides a starting point for the acylation of an unsubstituted or moderately activated dihydrobenzofuran.
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice, concentrated HCl, saturated NaHCO₃ solution, brine, and anhydrous MgSO₄ for workup.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Dissolve 2,3-dihydrobenzofuran and acetyl chloride in anhydrous DCM and add the solution to the flask.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Add AlCl₃ portion-wise to the stirred solution over 15-20 minutes. A color change and slight exotherm are typically observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir vigorously until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing low conversion issues.
Data Summary: Lewis Acids and Reaction Parameters
| Lewis Acid | Relative Strength | Common Solvents | Typical Temperature Range | Key Considerations |
| AlCl₃ | Very Strong | DCM, DCE, CS₂ | 0 °C to reflux | Highly hygroscopic; requires stoichiometric amounts.[5][7] |
| FeCl₃ | Strong | DCM, Nitrobenzene | 25 °C to 80 °C | Less reactive than AlCl₃, can sometimes offer better selectivity. |
| SnCl₄ | Moderate | DCM, DCE | 0 °C to 25 °C | Often used for activated aromatics where milder conditions are needed. |
| BF₃·OEt₂ | Moderate | DCM, Ether | 0 °C to 25 °C | A liquid and easier to handle, but may be less effective. |
| ZnCl₂ | Mild | DCM, Ether | 25 °C to reflux | Useful for highly activated substrates to prevent side reactions.[11] |
| TfOH | Brønsted Acid | DCM | 0 °C to 25 °C | Can acylate moderately deactivated rings.[8] |
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing byproduct formation in the synthesis of Darifenacin precursors
Technical Support Center: Synthesis of Darifenacin Precursors
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of Darifenacin and its precursors. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthetic pathway. As your senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of potential pitfalls and evidence-based strategies to overcome them. We will move beyond simple troubleshooting to a proactive approach for minimizing impurity generation from the start.
Section 1: The Crucial N-Alkylation - Controlling Dimer and Over-Alkylation Impurities
The final convergent step in many Darifenacin syntheses involves the N-alkylation of the chiral pyrrolidine intermediate, (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, with an activated 2,3-dihydrobenzofuran side-chain, typically 5-(2-bromoethyl)-2,3-dihydrobenzofuran. This step is a primary source of difficult-to-remove, high molecular weight impurities.
FAQ 1.1: I'm observing two major byproducts with a mass of ~572 Da in my final reaction mixture. What are they and how do I prevent their formation?
Answer:
You are likely observing the formation of "Dimer-1" and "Dimer-2" impurities, which are common byproducts in this synthesis.[1] Their formation is a direct consequence of over-alkylation events. Understanding their distinct structures is key to mitigating their formation.
-
Dimer-1: (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. This impurity arises from the double alkylation of the primary amide nitrogen on the diphenylacetamide moiety.[1]
-
Dimer-2: (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide. This impurity is a result of the desired N-alkylation on the pyrrolidine ring followed by an undesired N-alkylation on the primary amide nitrogen.[1]
Mechanistic Cause: The root cause is the presence of multiple nucleophilic nitrogen atoms in the Darifenacin molecule (the pyrrolidine secondary amine and the primary amide). While the pyrrolidine nitrogen is significantly more nucleophilic and is the intended site of reaction, under certain conditions, the amide nitrogen can also be deprotonated and subsequently alkylated. This is especially prevalent with strong bases or high temperatures.
Troubleshooting and Prevention Strategy:
-
Stoichiometric Control of the Alkylating Agent: This is the most critical parameter. The use of a large excess of 5-(2-bromoethyl)-2,3-dihydrobenzofuran will inevitably lead to di-alkylation.
-
Recommendation: Use a molar ratio of the bromoethyl reagent as close to 1:1 as possible, with a slight excess (e.g., 1.05 equivalents) being sufficient to drive the reaction to completion without promoting side reactions. Monitor the consumption of the limiting reagent ((S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine) by HPLC.
-
-
Choice of Base and Solvent: The base is critical for deprotonating the pyrrolidine nitrogen without significantly deprotonating the amide.
-
Standard Conditions: Anhydrous potassium carbonate (K₂CO₃) in acetonitrile is a commonly cited condition.[1]
-
Optimization: If dimer formation persists, consider a bulkier, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) which is less likely to deprotonate the sterically hindered amide. The reaction temperature should be carefully controlled; refluxing in acetonitrile (approx. 82°C) is typical, but lower temperatures should be evaluated if dimer formation is significant.[2][3]
-
-
Reaction Monitoring: Do not run the reaction for a fixed time.
-
Recommendation: Start monitoring by HPLC after 2 hours and continue every 1-2 hours. Once the consumption of the pyrrolidine starting material plateaus (e.g., >98% conversion), quench the reaction to prevent further heating in the presence of excess alkylating agent.
-
The following diagram illustrates the competing reaction pathways leading to the desired product and the dimer impurities.
Caption: Competing pathways in the final alkylation step.
Section 2: Synthesis of the Chiral Core - Hydrolysis of the Nitrile Precursor
A common and efficient route to the (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine core involves the hydrolysis of the corresponding nitrile, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.[4][5] While seemingly straightforward, this step can be a source of process-related impurities if not properly controlled.
FAQ 2.1: My nitrile-to-amide conversion is sluggish and generates byproducts. I'm seeing unreacted nitrile and a new peak corresponding to the carboxylic acid. How can I improve selectivity?
Answer:
This is a classic challenge in nitrile hydrolysis. You are observing two competing phenomena: incomplete reaction (unreacted nitrile, or "desnitrile impurity") and over-hydrolysis (formation of the corresponding carboxylic acid, "darifenacin acid impurity").[6][7] The key is to find conditions that are harsh enough to hydrolyze the sterically hindered tertiary nitrile but mild enough to prevent subsequent hydrolysis of the resulting primary amide.
Mechanistic Cause: The hydrolysis is typically performed under strong basic or acidic conditions. Under basic conditions (e.g., KOH in an alcohol solvent), the hydroxide ion attacks the nitrile carbon. The intermediate can then be protonated to form the amide. However, under the same conditions, the amide can be further hydrolyzed to the carboxylate salt, which upon acidic workup yields the carboxylic acid impurity.
Troubleshooting and Prevention Strategy:
-
Reagent and Solvent System:
-
Phase-Transfer Catalysis: A highly effective method for this transformation is the use of concentrated sulfuric acid in a biphasic system or with a phase-transfer catalyst. This often provides a cleaner and more controlled reaction.
-
Controlled Basic Hydrolysis: The use of potassium hydroxide in a high-boiling alcohol like 2-butanol is reported, but requires careful temperature and time control to avoid over-hydrolysis.[7]
-
Recommendation: Evaluate a sulfuric acid-mediated hydrolysis first. A typical condition involves treating the nitrile with concentrated H₂SO₄ at a controlled temperature (e.g., 40-50°C) until the reaction is complete, followed by a careful aqueous quench.[4]
-
-
Temperature and Time Control:
-
This reaction is highly sensitive to temperature. Higher temperatures will accelerate both the desired amide formation and the undesired acid formation.
-
Recommendation: Perform a temperature optimization study. Start at a lower temperature (e.g., 30°C) and monitor the reaction profile by HPLC. Gradually increase the temperature in 5-10°C increments until an acceptable reaction rate is achieved with minimal acid formation. Quench the reaction as soon as the nitrile is consumed.
-
-
Workup Procedure:
-
The workup is critical for isolating the amide cleanly. After the reaction, the mixture is typically quenched into cold water or an ice/water mixture. The pH is then carefully adjusted with a base (e.g., NaOH or NH₄OH) to precipitate the amide product while keeping the carboxylic acid impurity (if any) as a water-soluble carboxylate salt.
-
Recommendation: During pH adjustment, add the base slowly and monitor the pH closely. The target pH for precipitating the amide is typically in the neutral to slightly basic range. Over-shooting the pH can sometimes cause other issues.
-
Data Summary: Comparison of Hydrolysis Conditions
| Parameter | Method A: H₂SO₄ | Method B: KOH / 2-Butanol | Potential Issues |
| Reagent | Conc. H₂SO₄ | Potassium Hydroxide | H₂SO₄ is corrosive; KOH can be harsh. |
| Temperature | 40-50°C[4] | 100-105°C[7] | High temp in Method B increases acid formation risk. |
| Typical Time | 3-8 hours | 60+ hours[7] | Method B is significantly slower. |
| Selectivity | Generally higher for the amide | Prone to over-hydrolysis to the acid.[6] | |
| Workup | Quench in ice, neutralize with base. | Quench in water, extract.[7] | Careful pH control is key for both. |
Section 3: General Purification Strategies
FAQ 3.1: Some impurities, particularly unreacted pyrrolidine starting material, are carrying through to my final product. What is an effective purification strategy?
Answer:
Purifying the final Darifenacin base or its salt form is crucial. Unreacted (S)-3-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine is a common process-related impurity that can be difficult to remove by simple crystallization due to its structural similarity to the product.[2] A salt-formation and washing strategy is often highly effective.
Purification Protocol via Acetate Salt Formation:
One patented method describes a robust purification of the crude Darifenacin base by reducing the level of unreacted pyrrolidine precursor from ~2-5% down to <0.5%.[2][4]
-
Dissolution: Dissolve the crude Darifenacin base in a suitable organic solvent (e.g., methylene chloride or ethyl acetate).
-
Salt Formation: Add acetic acid to the solution to form the acetate salt of Darifenacin. This also protonates the unreacted pyrrolidine starting material.
-
Aqueous Wash: The key step is to wash the organic solution with water. The acetate salt of the unreacted pyrrolidine precursor has significantly higher aqueous solubility than the Darifenacin acetate salt, allowing it to be selectively extracted into the aqueous phase.
-
Liberation of Base: After the aqueous washes, the purified Darifenacin acetate salt in the organic layer can be treated with a mild base (e.g., sodium bicarbonate solution) to convert it back to the free base.
-
Final Salt Formation: The purified free base can then be isolated or converted directly to the desired pharmaceutically acceptable salt, such as the hydrobromide, by treatment with aqueous HBr.[2]
Troubleshooting Workflow for Purification:
Caption: Purification workflow to remove polar starting materials.
Appendix A: Detailed Experimental Protocols
Protocol 1: N-Alkylation to form Darifenacin Base (Minimizing Dimers) [2]
-
To a stirred solution of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 eq) in acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 eq).
-
Heat the suspension to 75-80°C.
-
Add a solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.05 eq) in acetonitrile (2 volumes) dropwise over 1 hour.
-
Maintain the reaction temperature at 80°C and monitor the reaction progress by HPLC every 2 hours.
-
Once the conversion of the starting pyrrolidine is >98%, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to yield crude Darifenacin base.
-
Proceed with the purification protocol as described in FAQ 3.1.
Appendix B: Byproduct Summary Table
| Impurity Name | Typical RRT | Structure Class | Common Origin | Mitigation Strategy |
| R-Isomer | 0.81 | Stereochemical | Racemization or impure chiral starting material | Use high-purity starting materials; avoid harsh basic conditions. |
| Unreacted Pyrrolidine | N/A | Starting Material | Incomplete final alkylation | Drive reaction to completion; use purification from FAQ 3.1.[2] |
| Dimer-1 | 1.28 | Over-alkylation | Excess alkylating agent, strong base | Strict 1:1 stoichiometry, optimized base/solvent. |
| Dimer-2 | 1.43 | Over-alkylation | Excess alkylating agent, strong base | Strict 1:1 stoichiometry, optimized base/solvent. |
| Desnitrile Impurity | N/A | Starting Material | Incomplete nitrile hydrolysis | Optimize hydrolysis time, temp, and reagents (FAQ 2.1).[6] |
| Darifenacin Acid | N/A | Over-hydrolysis | Harsh hydrolysis conditions | Use milder conditions, controlled time/temp (FAQ 2.1).[6][7] |
| Vinyl Phenol Impurity | N/A | Degradation | Elimination reaction of the bromoethyl side-chain | Ensure high quality of the bromoethyl reagent; use moderate temps.[6] |
References
- 1. researchgate.net [researchgate.net]
- 2. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]
- 3. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 4. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Stability issues of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran in storage
Technical Support Center: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound (CAS No. 943034-50-2). As a critical intermediate, particularly in the synthesis of pharmaceuticals like Darifenacin, its stability and purity are paramount to achieving reliable and reproducible experimental outcomes.[1] This document addresses common stability issues encountered during storage and experimentation, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your material.
The core of this molecule's instability lies in the reactivity of its 2-chloroethyl side chain. This primary alkyl chloride is an electrophilic center, making it susceptible to nucleophilic substitution and other degradation pathways that can compromise sample purity over time.[2][3] This guide is designed to help you proactively mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. It is a white crystalline powder that can be compromised by exposure to excessive heat, moisture, and incompatible substances.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Minimizes the rate of potential degradation reactions.[4] |
| Atmosphere | Sealed under an inert gas (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which can lead to hydrolysis and oxidation. |
| Container | Tightly sealed, opaque glass or compatible lined container | Protects from light and prevents moisture ingress. Opaque containers are crucial to prevent potential photodegradation.[5] |
| Environment | Cool, dry, well-ventilated area | General best practice for storing reactive chemical intermediates.[1][6] |
Q2: What are the common visual or analytical signs of degradation?
Degradation may not always be visually apparent. However, you should look for:
-
Visual Signs: Any deviation from a uniform white crystalline powder, such as discoloration (yellowing), clumping, or the appearance of an oily film.
-
Analytical Signs: The most reliable indicator is a decrease in purity as determined by High-Performance Liquid Chromatography (HPLC).[1] You may observe the appearance of new peaks in the chromatogram corresponding to degradation products. The most common degradants are the hydrolyzed product, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran, and products of reaction with any nucleophilic contaminants.
Q3: Is this compound particularly sensitive to moisture?
Yes. The 2-chloroethyl group is susceptible to hydrolysis, especially if acidic or basic impurities are present. Water can act as a nucleophile, replacing the chloride with a hydroxyl group. Some chlorinated compounds can also slowly hydrolyze in the presence of water to form hydrochloric acid (HCl), which can then catalyze further degradation.[7][8] Therefore, maintaining a dry environment is critical.[1]
Q4: How does the 2-chloroethyl group contribute to the compound's instability?
The 2-chloroethyl group is a potent electrophilic moiety. The carbon atom bonded to the chlorine is electron-deficient and serves as a target for nucleophiles.[2] This reactivity is fundamental to its role in synthesis but also makes it prone to degradation if exposed to nucleophilic substances like water, alcohols, or amines during storage.[2][9] In similar chemical structures, like nitrogen mustards, the presence of a nearby heteroatom can lead to the formation of highly reactive cyclic intermediates (e.g., aziridinium ions), which dramatically enhances reactivity.[2][10] While the dihydrobenzofuran ring does not form such an intermediate itself, the inherent electrophilicity of the chloroethyl group remains a key stability concern.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of this compound.
Problem 1: Purity by HPLC is lower than specified, even in a newly opened container.
This is a critical issue that can compromise stoichiometry and introduce impurities into your reaction.
-
Possible Cause A: Inadequate Storage During Transit. The cold-chain or moisture-proof packaging may have been compromised during shipping, leading to premature degradation.
-
Possible Cause B: Lot-to-Lot Variation. While suppliers provide a Certificate of Analysis (CoA), variations can occur.
-
Troubleshooting Workflow:
Troubleshooting Workflow for Low Purity.
Problem 2: Purity of the material is decreasing over time in the lab.
This indicates that the storage conditions are not adequately protecting the compound.
-
Possible Cause A: Moisture Ingress. The container seal may be inadequate, or the compound is being handled in a humid environment. Repeated opening and closing of the container can introduce significant moisture.
-
Possible Cause B: Temperature Fluctuation. Storing the compound in a standard lab freezer that undergoes defrost cycles or in an area with temperature swings can accelerate degradation.
-
Possible Cause C: Cross-Contamination. Using spatulas or glassware that are not perfectly dry or have trace amounts of nucleophilic solvents (e.g., methanol, ammonia) can initiate degradation.
-
Corrective Actions:
-
Review Storage Protocol: Immediately implement the Recommended Storage & Handling Protocol (see below).
-
Aliquot Material: For frequently used material, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere. This prevents contamination of the main stock.
-
Use a Desiccator: When weighing or handling the compound outside of a glovebox, do so quickly and consider using a desiccator for temporary storage of the container.
-
Problem 3: Unidentified side products are forming in my reaction.
If you have confirmed the integrity of your other reagents, the issue may stem from the degradation of your this compound starting material.
-
Plausible Degradation Pathways & Products:
Primary Degradation Pathways.
-
Recommended Actions:
-
Pre-reaction Purity Check: Always run a quick purity check (e.g., HPLC, TLC) on your starting material before setting up a large-scale or critical reaction.
-
Solvent Compatibility: Ensure your reaction solvent is not nucleophilic (e.g., avoid neat methanol or ethanol as a solvent if possible, unless it is a desired reactant). Aprotic solvents like acetonitrile or DMF are generally more suitable.[2]
-
Identify the Impurity: If possible, characterize the side product using LC-MS or GC-MS. The molecular weight can provide strong evidence for the type of degradation that occurred.
-
| Potential Degradant | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Starting Material | 182.65 | Main peak in HPLC/GC |
| Hydrolysis Product | 164.19 | More polar peak (earlier elution in RP-HPLC) |
| Vinyl Elimination Product | 146.18 | Less polar peak (later elution in RP-HPLC) |
Protocols
Protocol 1: Recommended Storage & Handling Procedure
-
Receiving: Upon receipt, immediately transfer the container to a 2–8°C storage area away from light.[4]
-
Inert Atmosphere: Before first use, carefully open the container in a glovebox or under a gentle stream of inert gas (Argon or Nitrogen).
-
Aliquoting: If the entire stock will not be used at once, weigh out the desired amounts into smaller, clean, dry, and labeled amber vials.
-
Backfilling: Backfill the headspace of the main container and all aliquots with inert gas before sealing tightly. Use high-quality caps with chemically resistant liners.
-
Sealing: For extra protection, wrap the cap and neck of the container with Parafilm®.
-
Storage: Place the main container and all aliquots back into 2–8°C storage. Log the date opened and all subsequent uses.
Protocol 2: General Purity Assessment by HPLC
This is a general reverse-phase method. It should be optimized and validated for your specific equipment and standards.
-
Objective: To quantify the main compound and detect potential impurities.[11]
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile.
-
-
Expected Result: A major peak corresponding to this compound. Degradation products, being more polar (like the hydrolysis product), will typically have shorter retention times.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 943034-50-2|this compound|BLD Pharm [bldpharm.com]
- 5. laballey.com [laballey.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Chloroethyl vinyl ether | C4H7ClO | CID 8074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. nbinno.com [nbinno.com]
- 10. Mustard gas - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methodologies for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical intermediates is a cornerstone of robust drug substance manufacturing. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a critical intermediate in the synthesis of Darifenacin, a muscarinic receptor antagonist.[1] Its stability profile directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of potential stability-indicating High-Performance Liquid Chromatography (HPLC) methods for this key intermediate, grounded in established analytical principles and data from related compounds.
The primary objective of a stability-indicating method is to provide accurate quantification of the compound of interest while also resolving it from all potential process impurities and degradation products that may form under various stress conditions.[2][3] This guide will dissect the critical parameters of method development, propose an optimized starting methodology, and compare it with viable alternatives, supported by a framework for forced degradation studies and validation according to International Council for Harmonisation (ICH) guidelines.[4]
The Analytical Challenge: Structural Considerations
This compound possesses a benzofuran core and a reactive chloroethyl side chain. The dihydrofuran ring and the chloroethyl group are potential sites for degradation. Understanding this structure is key to anticipating degradation pathways, such as hydrolysis or oxidation, and selecting an appropriate chromatographic system capable of separating the parent molecule from these potential degradants.
Comparative Analysis of Chromatographic Conditions
The development of a robust, stability-indicating HPLC method hinges on the judicious selection of the stationary phase, mobile phase composition, and detector wavelength.[5][6] As no specific stability-indicating method for this intermediate is publicly documented, we will draw logical comparisons from established methods for the final API, Darifenacin, which shares the core dihydrobenzofuran structure.[4][7][8]
Method A: Proposed Optimized Method
This method is designed for optimal resolution and peak shape, based on common principles for neutral, moderately hydrophobic compounds.
-
Stationary Phase: C18 (150 x 4.6 mm, 3.5 µm) - The workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the benzofuran moiety.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5) in a 60:40 (v/v) ratio. Acetonitrile is chosen for its strong elution strength and UV transparency. The near-neutral pH buffer helps to ensure method robustness and prevent acid or base-catalyzed degradation on-column.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm. This wavelength is selected to capture the electronic transitions of the benzofuran chromophore, offering high sensitivity.
-
Column Temperature: 30°C
Method B: Alternative Low pH Method
This approach is based on methods used for Darifenacin that employ acidic conditions to ensure the ionization state of amine-containing impurities, which is less relevant for our neutral intermediate but can still offer different selectivity.
-
Stationary Phase: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH adjusted to 3.0) in a 50:50 (v/v) ratio.[7] The lower pH can alter the retention characteristics of potential degradants with ionizable groups.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 287 nm.[7] While potentially less sensitive than 215 nm, this wavelength might offer greater specificity if impurities absorb differently.
-
Column Temperature: 25°C
Method C: Alternative High Organic Method
This method explores a different organic modifier and a higher pH, which can provide an alternative selectivity profile.
-
Stationary Phase: C18 (100 x 4.6 mm, 3.5 µm)[8]
-
Mobile Phase: Methanol and 0.05 M Ammonium Acetate buffer (pH adjusted to 7.2) in a 65:35 (v/v) ratio.[4] Methanol offers different solvent-analyte interactions compared to acetonitrile, and the slightly basic pH can influence the separation.
-
Flow Rate: 0.8 mL/min[8]
-
Detection: UV at 215 nm[4]
-
Column Temperature: 25°C[4]
| Parameter | Method A (Proposed) | Method B (Alternative 1) | Method C (Alternative 2) | Rationale & Causality |
| Stationary Phase | C18 (150 x 4.6 mm, 3.5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (100 x 4.6 mm, 3.5 µm) | C18 is the standard for hydrophobic compounds. Variations in length and particle size affect efficiency, backpressure, and run time. |
| Mobile Phase A | 20 mM KH2PO4 (pH 6.5) | Phosphate Buffer (pH 3.0) | 0.05 M Ammonium Acetate (pH 7.2) | Buffer choice and pH are critical for controlling peak shape and selectivity. Near-neutral pH is often a good starting point for robustness. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile generally provides better peak shapes and lower UV cutoff. Methanol offers a different selectivity that can be advantageous. |
| Composition | 60:40 (ACN:Buffer) | 50:50 (ACN:Buffer) | 65:35 (MeOH:Buffer) | The ratio of organic to aqueous phase dictates the retention time and can be fine-tuned to achieve optimal separation. |
| Detection (UV) | 215 nm | 287 nm | 215 nm | 215 nm provides high sensitivity for the benzofuran chromophore. 287 nm may offer better selectivity against certain impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | Adjusted to achieve good separation within a reasonable analysis time and is dependent on column dimensions. |
| Column Temp. | 30°C | 25°C | 25°C | Higher temperatures can improve peak efficiency and reduce viscosity but may risk on-column degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
To demonstrate the stability-indicating nature of the chosen HPLC method, forced degradation studies are essential.[9][10][11] These studies intentionally stress the sample to generate potential degradation products.[2] The goal is to achieve 5-20% degradation of the active substance.[12]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 6 hours.[13] Before analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.[13][14] Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the diluent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber for a period compliant with ICH Q1B guidelines. Dissolve the sample in diluent for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other.
Caption: Workflow for Forced Degradation Studies.
Protocol 2: HPLC Method Validation
The chosen method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4]
1. System Suitability:
-
Inject a standard solution six times. Calculate the %RSD for retention time and peak area (typically <1%), theoretical plates (e.g., >2000), and tailing factor (e.g., <2).
2. Specificity:
-
Analyze samples from forced degradation studies. The method is specific if the main peak is resolved from all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
3. Linearity:
-
Prepare a series of at least five concentrations of the standard solution (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r² > 0.999).
4. Accuracy (Recovery):
-
Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The %RSD should be low (e.g., <2%).
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be within acceptable limits.
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
-
Intentionally make small variations to the method parameters (e.g., ±0.2 pH units, ±5% organic phase composition, ±0.1 mL/min flow rate) and observe the effect on the results. The method should remain unaffected by these small changes.
Caption: HPLC Method Validation Workflow per ICH Q2(R1).
Conclusion and Recommendations
For the development of a stability-indicating HPLC method for this compound, Method A is proposed as the most robust starting point. Its use of a standard C18 column and a near-neutral pH buffer provides a high probability of success for separating the non-polar parent compound from potentially more polar degradation products. The 215 nm wavelength ensures high sensitivity.
While Methods B and C offer viable alternatives with different selectivity profiles, they should be considered secondary options if Method A fails to achieve adequate resolution of all degradants. The ultimate choice of method must be empirically driven and confirmed through comprehensive forced degradation studies and full validation as outlined. This systematic approach ensures the development of a reliable analytical method that guarantees the quality and stability of this critical pharmaceutical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. rjptonline.org [rjptonline.org]
- 9. longdom.org [longdom.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 12. pharmtech.com [pharmtech.com]
- 13. japsonline.com [japsonline.com]
- 14. tsijournals.com [tsijournals.com]
A Comparative Guide to the Reactivity of 5-(2-Chloroethyl) vs. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Introduction
In the landscape of pharmaceutical synthesis and drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active molecules. For synthetic chemists, functionalizing this core often involves intermediates like 5-(2-haloethyl)-2,3-dihydrobenzofuran. Both the chloro- and bromo- derivatives serve as key building blocks, notably in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[1][2][3]
This guide provides an in-depth comparative analysis of the reactivity of 5-(2-chloroethyl)-2,3-dihydrobenzofuran and 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Moving beyond a simple declaration of which is "better," we will explore the fundamental chemical principles governing their reactivity, present a framework for experimental validation, and discuss the strategic implications for process development and optimization.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of these two molecules in most common synthetic applications, particularly nucleophilic substitution reactions, is almost entirely dictated by the identity of the halogen atom. The ethyl side chain is attached to a primary carbon, which strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] This single-step reaction involves the simultaneous formation of a new bond with the incoming nucleophile and the cleavage of the carbon-halogen bond.[4][7] The rate of this reaction is therefore highly sensitive to the ability of the halogen to depart as a stable halide ion—its "leaving group ability."
Three core principles determine the effectiveness of a leaving group:
-
Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability. Weaker bases are more stable with a negative charge and are therefore better leaving groups.[8][9][10] Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻.
-
Bond Strength: The carbon-halogen bond must be broken during the reaction. A weaker bond leads to a lower activation energy and a faster reaction rate. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol).
-
Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted. This high polarizability allows the developing negative charge in the transition state to be stabilized over a larger volume, making the departure of the leaving group more favorable.[8][11]
Collectively, these factors establish a clear reactivity trend for halogens as leaving groups: I > Br > Cl > F.[8] Consequently, 5-(2-bromoethyl)-2,3-dihydrobenzofuran is fundamentally more reactive than its chloro- counterpart in nucleophilic substitution reactions.
References
- 1. Preparation of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran [cjph.com.cn]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. forums.studentdoctor.net [forums.studentdoctor.net]
A Technical Guide to Investigating the Cross-Reactivity of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Introduction
5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a key intermediate in the synthesis of Darifenacin, a muscarinic receptor antagonist used to treat overactive bladder.[1] While its primary utility lies in pharmaceutical manufacturing, the inherent reactivity of the chloroethyl group and the privileged nature of the dihydrobenzofuran scaffold necessitate a thorough evaluation of its potential off-target interactions.[1][2] The dihydrobenzofuran core is a common motif in a wide array of biologically active compounds, exhibiting activities ranging from anti-inflammatory and anticancer effects to modulation of G-protein coupled receptors (GPCRs).[2][3][4][5][6][7] This structural promiscuity raises the possibility of unintended biological interactions, or cross-reactivity, which can have significant implications for drug development, including unforeseen side effects and toxicity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity profile of this compound. We will explore a rationale for selecting potential off-targets, present detailed experimental protocols for assessing binding and functional activity, and offer guidance on interpreting and comparing the resulting data.
The Rationale for Cross-Reactivity Studies
The potential for cross-reactivity of this compound stems from two key structural features:
-
The Dihydrobenzofuran Scaffold: This bicyclic ether is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for a variety of biological targets.[2] Numerous dihydrobenzofuran derivatives have been reported to interact with a diverse range of proteins, including GPCRs, kinases, and enzymes involved in inflammatory pathways.[2][3][4][8]
-
The 2-Chloroethyl Group: This is a reactive alkylating agent. While its primary role in the synthesis of Darifenacin is to be displaced by another chemical moiety, any residual unreacted intermediate could potentially alkylate biological macromolecules, such as proteins and nucleic acids, leading to non-specific toxicity or off-target modulation.
Given these features, a comprehensive cross-reactivity assessment is crucial to de-risk the use of this intermediate and to understand any potential biological liabilities of related compounds.
Comparison of this compound with Structurally Related Compounds
To guide the selection of potential off-targets, it is instructive to compare this compound with other known biologically active dihydrobenzofuran derivatives.
| Compound Class | Example | Known Biological Target(s) | Potential for Cross-Reactivity with this compound |
| GPR119 Agonists | Dihydrobenzofuran derivatives with piperidine/piperazine substitutions | GPR119 | The core dihydrobenzofuran scaffold is shared, suggesting a potential for weak interaction with GPR119.[3] |
| Cannabinoid Receptor 2 (CB2) Agonists | 2,3-Dihydro-1-benzofuran derivatives with acylhydrazone side chains | CB2 Receptor | Structural similarity in the core heterocycle suggests a possibility of interaction, although the side chain is critical for high-affinity binding.[8] |
| Anti-inflammatory Agents | Fluorinated dihydrobenzofuran derivatives | COX-2, NOS2 | The shared scaffold suggests a potential to interact with enzymes in the inflammatory cascade.[4] |
| Anticancer Agents | Various substituted benzofuran and dihydrobenzofuran derivatives | Various, including kinases and DNA | The general cytotoxicity of some benzofuran derivatives warrants investigation into potential antiproliferative effects.[6][7][9] |
| Monoamine Releasers | Aminoalkyl benzofuran derivatives (e.g., 5-APB, 6-APB) | Serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) | Although lacking the aminoalkyl side chain, the core structure's similarity to these psychoactive substances suggests a low-probability but still possible interaction with monoamine transporters.[10][11] |
This comparative analysis suggests that a cross-reactivity screen for this compound should prioritize GPCRs (particularly those related to known dihydrobenzofuran ligands), key enzymes in inflammatory pathways, and a general assessment of cytotoxicity.
Experimental Protocols for Cross-Reactivity Profiling
A multi-tiered approach, combining initial broad screening with more focused mechanistic assays, is recommended for a thorough cross-reactivity assessment.
Tier 1: Broad Selectivity Profiling
A high-throughput screen against a panel of diverse biological targets is the most efficient way to identify potential off-target interactions.
Protein Microarray-Based Profiling
Protein microarrays containing thousands of purified, functional human proteins provide a broad and unbiased method to assess small molecule selectivity.[12]
Experimental Workflow:
Caption: Workflow for Protein Microarray-Based Selectivity Profiling.
Step-by-Step Methodology:
-
Synthesis of Radiolabeled Compound: Synthesize [³H]-5-(2-Chloroethyl)-2,3-dihydrobenzofuran.
-
Incubation: Incubate the radiolabeled compound with a commercially available human protein microarray (e.g., ProtoArray®) at a concentration determined by preliminary saturation binding experiments.
-
Washing: Thoroughly wash the microarray to remove non-specifically bound compound.
-
Detection: Detect the tritium signal using a suitable imaging system.
-
Data Analysis: Identify proteins with signal significantly above background as potential binding partners.
Tier 2: Target-Specific Validation and Mechanistic Assays
"Hits" identified in the broad screen should be validated using orthogonal, target-specific assays.
Competitive Binding Assays
Competitive binding assays are used to determine the affinity of an unlabeled compound (the "competitor") for a target by measuring its ability to displace a labeled ligand with known affinity.[13][14][15][16][17]
Experimental Workflow:
Caption: Workflow for a Competitive Binding Assay.
Step-by-Step Methodology:
-
Assay Setup: In a multi-well plate, combine the target protein, a fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand, and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-bound labeled ligand from the unbound ligand. This can be achieved by various methods, such as filtration, precipitation, or size-exclusion chromatography.
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the competitor that displaces 50% of the labeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Cell-Based Assays
Functional assays are crucial to determine whether the binding of a compound to a target results in a biological response (e.g., agonism, antagonism, or inverse agonism).[18][19][20][21][22]
Example: G-Protein Coupled Receptor (GPCR) Activation Assay (Calcium Flux)
This assay is suitable for GPCRs that couple to Gq, leading to an increase in intracellular calcium upon activation.
Experimental Workflow:
Caption: Workflow for a Calcium Flux Functional Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the target GPCR.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped with a fluorometer.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response as a function of the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the agonist-induced response as a function of the compound concentration to determine the IC50.
-
Data Interpretation and Comparison
The data generated from these assays should be compiled and compared to build a comprehensive cross-reactivity profile.
Quantitative Data Summary
| Assay Type | Parameter | Interpretation |
| Protein Microarray | Z-score or Signal-to-Noise Ratio | Identifies potential binding partners for further investigation. |
| Competitive Binding Assay | Ki (Inhibition Constant) | Quantifies the binding affinity of the compound for the target. A lower Ki indicates higher affinity. |
| Functional Cell-Based Assay | EC50 (Agonist) or IC50 (Antagonist) | Quantifies the functional potency of the compound. A lower value indicates higher potency. |
Comparative Analysis
The cross-reactivity profile of this compound should be compared with that of Darifenacin and other structurally related compounds. A significant interaction (e.g., a low micromolar or better Ki or IC50) with a particular off-target should be flagged for further investigation, especially if the target is known to be associated with adverse effects.
Conclusion
A thorough investigation of the cross-reactivity of this compound is a critical step in ensuring its safe use as a pharmaceutical intermediate and in understanding the potential biological activities of related compounds. The multi-tiered approach outlined in this guide, combining broad selectivity profiling with target-specific validation and functional assays, provides a robust framework for generating a comprehensive cross-reactivity profile. The resulting data will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about the potential liabilities and opportunities associated with this and other dihydrobenzofuran-containing molecules.
References
- 1. innospk.com [innospk.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
A Comparative Guide to the Validation of Analytical Methods for 5-(2-Chloroethyl)-2,3-dihydrobenzofuran Impurities
This guide provides a comprehensive comparison and validation of analytical methodologies for the determination of impurities in 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS 943034-50-2), a key intermediate in the synthesis of pharmaceuticals such as Darifenacin.[1] We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and a complementary Gas Chromatography (GC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and validated analytical procedures for impurity profiling.
The Critical Role of Impurity Profiling
In pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[4] Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[5] For an intermediate like this compound, a thorough understanding and control of its impurity profile are essential as these impurities can be carried through to the final Active Pharmaceutical Ingredient (API).
Potential Impurities in this compound
Based on the structure of this compound, we can anticipate several potential process-related and degradation impurities. For the purpose of this guide, we will consider the following hypothetical impurities for method validation:
-
Impurity A: 5-(Vinyl)-2,3-dihydrobenzofuran: Arising from the elimination of HCl.
-
Impurity B: 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran: A potential hydrolysis product.
-
Impurity C: 2,3-Dihydrobenzofuran: A starting material or a side-reaction product.
-
Impurity D: Unidentified Process Impurity: A hypothetical, structurally similar compound.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is crucial for effective impurity profiling.[6][7] For this compound and its likely impurities, HPLC and GC are the most suitable chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds, making it ideal for the primary analysis of this compound and its non-volatile impurities.[6][8] Coupled with UV detection, it offers excellent selectivity and sensitivity for routine quality control.[5]
-
Gas Chromatography (GC): GC is highly effective for the separation and quantification of volatile and semi-volatile compounds.[6] In this context, a GC method would be valuable for analyzing volatile impurities such as residual solvents or volatile starting materials that may not be readily detected by HPLC.
Validation of a Stability-Indicating HPLC-UV Method
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.
Forced Degradation Studies
To develop a stability-indicating method, forced degradation studies are performed to generate potential degradation products.[4][10][11] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[10][12] The goal is to achieve 5-20% degradation of the active substance.[10]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
Proposed HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))
The following validation parameters will be assessed to ensure the method is fit for purpose.
1. Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from impurities and degradation products.
2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 150 | > 0.999 |
| Impurity A | 0.1 - 10 | > 0.998 |
| Impurity B | 0.1 - 10 | > 0.998 |
| Impurity C | 0.1 - 10 | > 0.999 |
3. Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies on spiked samples.
| Analyte | Spiked Level | Mean Recovery (%) |
| Impurity A | 50%, 100%, 150% | 98.0 - 102.0 |
| Impurity B | 50%, 100%, 150% | 98.0 - 102.0 |
| Impurity C | 50%, 100%, 150% | 98.0 - 102.0 |
4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Parameter | Analyte | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | Impurities A, B, C | ≤ 5.0 |
| Intermediate Precision (different day, analyst) | Impurities A, B, C | ≤ 10.0 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.03 | 0.1 |
| Impurity B | 0.04 | 0.12 |
| Impurity C | 0.02 | 0.08 |
6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Mobile Phase Composition (± 2% organic) | No significant change |
Comparison with a GC Method for Volatile Impurities
While the HPLC method is robust for non-volatile impurities, a GC method is essential for monitoring volatile species.
Proposed GC Method Parameters
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness[13]
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 200°C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 20°C/min, hold 5 min
-
Injection: Headspace or direct liquid injection with a suitable solvent like DMSO.[14]
Validation of the GC Method
The GC method would undergo a similar validation process as the HPLC method, focusing on specificity, linearity, accuracy, precision, LOD/LOQ, and robustness for target volatile analytes (e.g., common synthesis solvents like Toluene, Dichloromethane, etc.).
Conclusion
A comprehensive approach to validating analytical methods for impurities in this compound requires a combination of techniques. A validated, stability-indicating HPLC method serves as the primary tool for identifying and quantifying process-related and degradation impurities. This should be complemented by a validated GC method to control for volatile impurities and residual solvents. By adhering to the principles outlined in ICH Q2(R1), researchers and drug developers can ensure the generation of accurate and reliable data, which is fundamental to maintaining the quality, safety, and efficacy of the final pharmaceutical product. This dual-method approach provides a robust and self-validating system for the complete impurity profile of this critical intermediate.
References
- 1. innospk.com [innospk.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. CN105929097A - Method for measuring chloromethane and chloroethane in dexmedetomidine hydrochloride - Google Patents [patents.google.com]
- 14. derpharmachemica.com [derpharmachemica.com]
A Comparative Spectroscopic Guide to 5-(2-Chloroethyl)-2,3-dihydrobenzofuran and its Positional Isomers
In the landscape of pharmaceutical synthesis, the structural integrity of intermediates is paramount. 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is a key building block, notably in the synthesis of Darifenacin, a muscarinic receptor antagonist for treating overactive bladder conditions. During its synthesis, the formation of positional isomers (4-, 6-, and 7-substituted analogues) is a significant possibility. These isomers, acting as process-related impurities, can have different toxicological and pharmacological profiles, making their unambiguous identification and differentiation critical for ensuring the final active pharmaceutical ingredient's (API) purity, safety, and efficacy.
Molecular Structures of the Isomers
The primary isomers of concern are those where the chloroethyl group is positioned at the 4-, 5-, 6-, or 7-position on the aromatic ring of the 2,3-dihydrobenzofuran scaffold.
A note on the structures: Specific images for 4-, 6-, and 7-isomers are generated based on systematic nomenclature as direct experimental structure files are not widely available. The core structure remains the same, with the chloroethyl group shifting position.
Caption: Molecular structures of the primary isomers.
Part 1: ¹H NMR Spectroscopy - The Definitive Tool for Isomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful technique for distinguishing these positional isomers. The key lies in the aromatic region (6.5-7.5 ppm), where the substitution pattern dictates the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. The aliphatic protons also provide valuable, albeit less differentiating, information.
Predicted Aromatic Region Splitting Patterns:
The dihydrofuran ring contains an ether linkage, which is an ortho-, para-directing group. This electronic effect, combined with the substitution position of the weakly deactivating chloroethyl group, influences the chemical shifts of the aromatic protons.
-
4-Isomer (1,2,3-Trisubstituted Pattern):
-
H-5: Expected to be a doublet of doublets (dd), coupled to H-6 and H-7.
-
H-6: Expected to be a triplet (t) or doublet of doublets (dd), coupled to H-5 and H-7.
-
H-7: Expected to be a doublet of doublets (dd), coupled to H-5 and H-6.
-
This will present as a complex, three-proton multiplet.
-
-
5-Isomer (1,2,4-Trisubstituted Pattern):
-
H-4: Expected to be a doublet (d) with a small meta-coupling (~2 Hz).
-
H-6: Expected to be a doublet of doublets (dd) with ortho- (~8 Hz) and meta- (~2 Hz) coupling.
-
H-7: Expected to be a doublet (d) with an ortho-coupling (~8 Hz).
-
This pattern is highly diagnostic.
-
-
6-Isomer (1,2,4-Trisubstituted Pattern):
-
H-4: Expected to be a singlet or a very finely split doublet.
-
H-5: Expected to be a doublet (d) with a large ortho-coupling.
-
H-7: Expected to be a doublet (d) with a large ortho-coupling.
-
The near equivalence of H-5 and H-7 might simplify the spectrum.
-
-
7-Isomer (1,2,3-Trisubstituted Pattern):
-
H-4: Expected to be a doublet of doublets (dd).
-
H-5: Expected to be a triplet (t) or doublet of doublets (dd).
-
H-6: Expected to be a doublet of doublets (dd).
-
Similar to the 4-isomer, this will be a characteristic three-proton multiplet but with different chemical shifts due to proximity to the oxygen atom.
-
Comparative ¹H NMR Data
| Proton Assignment | 4-Isomer (Predicted) | 5-Isomer (Predicted) | 6-Isomer (Predicted) | 7-Isomer (Predicted) |
| Aromatic H | ~6.7-7.1 ppm (3H, m) | ~7.1 ppm (d, J≈2Hz, H-4)~7.0 ppm (dd, J≈8, 2Hz, H-6)~6.7 ppm (d, J≈8Hz, H-7) | ~7.1 ppm (s, H-4)~7.0 ppm (d, J≈8Hz, H-5)~6.8 ppm (d, J≈8Hz, H-7) | ~6.9-7.2 ppm (3H, m) |
| -O-CH₂- (H-2) | ~4.5-4.6 ppm (t, J≈8.7Hz) | ~4.5-4.6 ppm (t, J≈8.7Hz) | ~4.5-4.6 ppm (t, J≈8.7Hz) | ~4.5-4.6 ppm (t, J≈8.7Hz) |
| Ar-CH₂- (H-3) | ~3.2-3.3 ppm (t, J≈8.7Hz) | ~3.2-3.3 ppm (t, J≈8.7Hz) | ~3.2-3.3 ppm (t, J≈8.7Hz) | ~3.2-3.3 ppm (t, J≈8.7Hz) |
| -CH₂-Cl | ~3.6-3.7 ppm (t, J≈7Hz) | ~3.6-3.7 ppm (t, J≈7Hz) | ~3.6-3.7 ppm (t, J≈7Hz) | ~3.6-3.7 ppm (t, J≈7Hz) |
| Ar-CH₂- | ~2.9-3.0 ppm (t, J≈7Hz) | ~2.9-3.0 ppm (t, J≈7Hz) | ~2.9-3.0 ppm (t, J≈7Hz) | ~2.9-3.0 ppm (t, J≈7Hz) |
Note: Predicted chemical shifts are estimates. The key differentiator remains the splitting pattern in the aromatic region.[1][2][3][4]
Part 2: ¹³C NMR Spectroscopy - Confirmation of Substitution
Carbon-13 NMR spectroscopy provides confirmatory evidence. While all isomers have 10 carbon signals, their chemical shifts, particularly for the quaternary carbons and the substituted aromatic carbons, will differ.
| Carbon Assignment | 4-Isomer (Predicted) | 5-Isomer (Predicted) | 6-Isomer (Predicted) | 7-Isomer (Predicted) |
| Quaternary Ar-C | 2 signals | 2 signals | 2 signals | 2 signals |
| Protonated Ar-CH | 3 signals | 3 signals | 3 signals | 3 signals |
| Ar-C-CH₂ | 1 signal (~130-135 ppm) | 1 signal (~130-135 ppm) | 1 signal (~130-135 ppm) | 1 signal (~130-135 ppm) |
| -O-CH₂- (C-2) | ~71-72 ppm | ~71-72 ppm | ~71-72 ppm | ~71-72 ppm |
| Ar-CH₂- (C-3) | ~29-30 ppm | ~29-30 ppm | ~29-30 ppm | ~29-30 ppm |
| -CH₂-Cl | ~45-46 ppm | ~45-46 ppm | ~45-46 ppm | ~45-46 ppm |
| Ar-CH₂- | ~35-36 ppm | ~35-36 ppm | ~35-36 ppm | ~35-36 ppm |
The precise shifts of the aromatic carbons are sensitive to the substitution pattern and can be predicted using computational methods or additive rules.[1][2][3]
Part 3: Infrared (IR) Spectroscopy - Fingerprinting the Substitution Pattern
IR spectroscopy offers a rapid method for preliminary identification. The most diagnostic region for these isomers is the C-H out-of-plane bending region (900-650 cm⁻¹), which is highly sensitive to the aromatic substitution pattern.[5][6][7]
| Substitution Pattern | Isomer | Predicted C-H Out-of-Plane Bending (γCH) Bands (cm⁻¹) |
| 1,2,3-Trisubstituted | 4-Isomer & 7-Isomer | Strong band at ~750-790 cm⁻¹ and a medium band at ~750-720 cm⁻¹ |
| 1,2,4-Trisubstituted | 5-Isomer & 6-Isomer | Strong band at ~800-830 cm⁻¹ and a medium band at ~870-900 cm⁻¹ |
While this technique may not unambiguously differentiate between the 4- and 7-isomers, or between the 5- and 6-isomers, it can readily distinguish the two pairs from each other. Other key absorptions will be common to all isomers:
-
~3030 cm⁻¹: Aromatic C-H stretch
-
~2850-2960 cm⁻¹: Aliphatic C-H stretch
-
~1600, 1500 cm⁻¹: Aromatic C=C ring stretches
-
~1250 cm⁻¹: Aryl-O-Alkyl ether C-O stretch
-
~650-750 cm⁻¹: C-Cl stretch
Part 4: Mass Spectrometry - Molecular Confirmation
Mass spectrometry (MS) will confirm the molecular weight and elemental composition but is generally ineffective at distinguishing between these positional isomers. All four compounds have the same molecular formula (C₁₀H₁₁ClO) and molecular weight (182.65 g/mol ).
Upon electron ionization (EI), a characteristic fragmentation pattern is expected:
-
Molecular Ion (M⁺): A prominent peak at m/z 182, with an M+2 isotope peak at m/z 184 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Loss of CH₂Cl: Benzylic cleavage to lose the •CH₂Cl radical (49 u), resulting in a major fragment at m/z 133. This is often the base peak.
-
Loss of Cl: Cleavage of the C-Cl bond to lose a •Cl radical (35/37 u), leading to a fragment at m/z 147.
-
Tropylium Ion: A peak at m/z 91, common for alkylbenzene derivatives, may also be observed.[8][9][10][11]
The fragmentation pattern will be nearly identical for all isomers, as it is dominated by the cleavage of the chloroethyl side chain. Therefore, MS is best used in conjunction with a chromatographic separation technique like GC-MS or LC-MS.
Experimental Protocols & Workflow
Achieving high-quality, reproducible data is crucial. The following are generalized protocols that should be optimized for the specific instrumentation available.
Workflow for Isomer Identification
Caption: Analytical workflow for isomer identification.
NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
¹H NMR: Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using proton decoupling. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
FT-IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.
-
Preparation: Place a small drop of the liquid sample or a few crystals of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms or equivalent).
-
Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C. The positional isomers should exhibit slightly different retention times.
-
-
MS Conditions:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
Conclusion
The definitive identification of this compound from its positional isomers is a critical analytical challenge that hinges on the correct application and interpretation of spectroscopic data. While mass spectrometry and ¹³C NMR provide essential confirmatory information, ¹H NMR spectroscopy is the unequivocal tool for differentiation . The distinct splitting patterns of the aromatic protons, governed by well-established spin-spin coupling rules, provide a unique fingerprint for each isomer. Complemented by the characteristic out-of-plane bending vibrations in IR spectroscopy, these techniques form a self-validating system for ensuring the structural identity and purity of this vital pharmaceutical intermediate.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Structure-Activity Relationship of Halogenated Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic therapeutic agents.[1][2] Its rigid framework provides a stable platform for introducing various functional groups to modulate pharmacological activity. Among the most impactful modifications is halogenation. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine) into the dihydrobenzofuran core can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated dihydrobenzofuran derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.
The Strategic Role of Halogenation in Modulating Bioactivity
Halogen atoms are not mere bulky substituents; they are versatile tools in drug design. Their introduction can lead to enhanced biological activity through several mechanisms:
-
Improved Binding Affinity: Halogens can form "halogen bonds," which are favorable, non-covalent interactions between the electrophilic region of a halogen and a nucleophilic site on a biological target, such as a protein.[3] This can significantly improve the binding affinity and potency of a compound.[3]
-
Enhanced Permeability and Bioavailability: The lipophilic nature of halogens can improve a drug's ability to cross cell membranes, a critical factor for oral bioavailability.[1] Fluorine, in particular, is often used to block metabolic oxidation sites, thereby increasing the drug's half-life.
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electronic distribution of the entire molecule, influencing its reactivity and interaction with target enzymes or receptors.
The following sections will delve into specific examples, comparing how different halogenation patterns on the dihydrobenzofuran scaffold affect its anticancer and anti-inflammatory properties.
Comparative Analysis: Anticancer Activity
Halogenated dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents.[3][5] The position and type of halogen are critical determinants of their cytotoxic efficacy.
A study of naturally isolated dihydrobenzofuran derivatives from Polygonum barbatum highlighted their potency against oral (CAL-27) and lung (NCI-H460) cancer cell lines.[6] Compound 1 from this study, a dihydrobenzofuran derivative, showed superior potency compared to the standard drug 5-fluorouracil against oral cancer cells.[5][6]
Further synthetic explorations have revealed key SAR insights. For instance, a series of fluorinated dihydrobenzofuran derivatives were evaluated for their antiproliferative effects on the human colorectal adenocarcinoma cell line HCT116.[1] The analysis suggested that biological effects are enhanced by the presence of fluorine or bromine groups.[1]
| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (Natural) | None (for comparison) | CAL-27 (Oral) | 48.52 ± 0.95 | [6] |
| Compound 1 (Natural) | None (for comparison) | NCI-H460 (Lung) | 53.24 ± 1.49 | [5][6] |
| 5-Fluorouracil (Standard) | N/A | CAL-27 (Oral) | 97.76 ± 3.44 | [5][6] |
| Fluorinated Derivative 1 | Fluorine | HCT116 (Colorectal) | 19.5 | [1] |
| Fluorinated Derivative 2 | Fluorine | HCT116 (Colorectal) | 24.8 | [1] |
| Bromo Derivative 14c | Bromine | HCT116 (Colorectal) | 3.27 | [5] |
Table 1: Comparative Anticancer Activity (IC50) of Dihydrobenzofuran Derivatives.
The data clearly indicates that halogenation significantly impacts anticancer potency. The bromo derivative 14c exhibited particularly high potency against HCT116 cells, suggesting that bromine may be a favorable substituent for this target.[5] The fluorinated derivatives also showed strong activity, inhibiting cell proliferation by over 50%.[1]
Logical Relationship: Halogenation and Anticancer Potency
The following diagram illustrates the general SAR trend observed for anticancer activity.
Caption: SAR logic for halogenated dihydrobenzofurans in cancer.
Comparative Analysis: Anti-inflammatory Activity
Chronic inflammation is linked to the progression of various diseases, including cancer.[1] Halogenated dihydrobenzofuran derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators.
Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown they can suppress inflammation in macrophages stimulated by lipopolysaccharide (LPS).[7] This effect is achieved by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and by reducing the secretion of mediators like prostaglandin E2 (PGE2) and interleukin-6 (IL-6).[1][7]
| Compound ID | Halogen Substituent | Inflammatory Mediator | Inhibition / IC50 (µM) | Reference |
| Derivative 2 | Fluorine | IL-6 Production | >50% inhibition at 50 µM | [1] |
| Derivative 3 | Fluorine | IL-6 Production | >50% inhibition at 50 µM | [1] |
| Derivative 8 | Fluorine | IL-6 Production | >50% inhibition at 50 µM | [1] |
| Derivative 8 | Fluorine | PGE2 Production | IC50 = 20.52 | [1] |
Table 2: Comparative Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives.
The results indicate that specific fluorinated derivatives are effective at reducing the production of key pro-inflammatory cytokines and mediators.[1] The structure of the rest of the molecule, in combination with the halogen, dictates the precise activity profile.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the bioactivity of these compounds.
Experimental Workflow Diagram
Caption: General workflow for SAR evaluation of novel compounds.
Protocol 1: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Causality: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will reduce the number of viable cells, thus decreasing the amount of formazan.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, CAL-27) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Compound Treatment: Prepare serial dilutions of the halogenated dihydrobenzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO), a key inflammatory mediator.
Causality: In the Griess reaction, nitrite reacts with sulfanilic acid under acidic conditions to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative. The intensity of the color is proportional to the nitrite concentration. An effective anti-inflammatory compound will inhibit NO synthase, leading to lower nitrite levels.
Methodology:
-
Cell Culture: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and culture until they reach approximately 80% confluency.[8]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to each well (final concentration of ~1 µg/mL), except for the negative control wells.[8]
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample and determine the inhibitory effect of the compounds.
Conclusion and Future Directions
The evidence strongly supports the strategic value of halogenating the dihydrobenzofuran scaffold to enhance its therapeutic potential. Structure-activity relationship studies consistently show that the addition of fluorine and bromine can significantly boost both anticancer and anti-inflammatory activities.[1][3] The position of the halogen is a critical factor, and its ability to form halogen bonds appears to be a key mechanism for improved target affinity.[3]
Future research should focus on synthesizing a broader range of derivatives to systematically probe the effects of different halogens (including iodine) at various positions on both the benzene and furan rings. Combining these empirical studies with computational modeling could further elucidate the specific interactions at the target site, enabling a more rational design of next-generation dihydrobenzofuran-based therapeutics with superior potency and selectivity.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran: A Guide to Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For specialized reagents such as 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No. 943034-50-2), a halogenated organic compound often utilized in the synthesis of pharmaceutical intermediates, a thorough understanding of its properties and the associated disposal requirements is not merely best practice—it is essential.[1][2] This guide provides drug development professionals, researchers, and scientists with a direct, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a comprehensive risk assessment is paramount. This compound is a chlorinated hydrocarbon, a class of compounds subject to stringent environmental regulations due to their potential for persistence and toxicity.[3][4]
Key Hazards:
-
Physical Hazard: The compound is a combustible liquid with a flash point of approximately 128.4°C, meaning it requires careful handling to avoid ignition, especially during storage and disposal procedures.[1]
-
Health Hazards: Based on Globally Harmonized System (GHS) classifications for this and structurally similar chemicals, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] Prolonged contact may lead to dermatitis.[6]
Understanding these hazards informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final disposal technology.
| Property | Data | Source(s) |
| CAS Number | 943034-50-2 | [1][2] |
| Molecular Formula | C10H11ClO | [1][7] |
| Physical State | White crystalline powder | [1] |
| Waste Classification | Halogenated Organic Waste | [8][9] |
| Primary Health Hazards | Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant | [2][5] |
| Primary Physical Hazard | Combustible Liquid | [1] |
| Primary Disposal Route | High-Temperature Incineration | [9][10][11] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13] As a halogenated organic compound (HOC), it is subject to land disposal restrictions, which generally prohibit its disposal in landfills when concentrations exceed 1,000 mg/kg.[12] Therefore, the only viable and compliant disposal method is thermal destruction.
OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), mandate proper labeling, training, and safe handling procedures to protect laboratory personnel.[14][15]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, always wear appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile gloves of adequate thickness).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
Step 2: Waste Segregation (Critical Step) Proper segregation is the most crucial step in managing chemical waste streams effectively.
-
Designate a Halogenated Waste Container: this compound must be collected in a container specifically designated for "Halogenated Organic Waste." [8][9]
-
Avoid Cross-Contamination: Never mix halogenated waste with non-halogenated organic waste.[16] Doing so contaminates the entire volume, drastically increasing disposal costs and limiting disposal options, as incineration is more expensive for halogenated materials.[16] Furthermore, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[8][17][18]
Step 3: Containerization and Labeling Proper containerization prevents leaks and ensures clear communication of hazards.
-
Select an Appropriate Container: Use a chemically compatible container in good condition, equipped with a tightly sealing screw cap.[8]
-
Label Immediately: Label the container before adding the first drop of waste. The label must include:
Step 4: Temporary On-Site Storage
-
Secure the Container: Keep the waste container tightly closed at all times, except when actively adding waste.[8][19]
-
Designated Area: Store the container in a designated satellite accumulation area that is near the point of generation and under the control of the operator.
-
Secondary Containment: Place the container within a secondary containment system, such as a spill pallet, to contain any potential leaks.[20]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full (not exceeding 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[19][21]
-
Professional Disposal: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required treatment for halogenated organic waste is high-temperature incineration, which thermally decomposes the toxic organic compounds into carbon dioxide, water, and hydrogen chloride (HCl).[11][22] The incinerator's flue gas scrubbing system neutralizes the resulting HCl.[10]
Caption: Disposal workflow from generation to final incineration.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to ensure personnel safety and minimize environmental impact.
For Small, Manageable Spills:
-
Alert Personnel: Immediately alert colleagues in the area.
-
Control Ignition Sources: Remove any potential sources of ignition.[8]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[23][24] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Residue: Carefully sweep or scoop the absorbed material into a suitable container.[8]
-
Package and Label: Place all contaminated materials (absorbent, gloves, etc.) into a heavy-duty plastic bag or container. Seal it, and label it as "Hazardous Waste" with the chemical name.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Manage the sealed container of cleanup debris as hazardous waste.
For Large Spills or Spills of Unknown Hazard:
-
Evacuate Immediately: Evacuate the immediate area. If the spill presents a fire or significant inhalation hazard, activate the nearest fire alarm to initiate a full building evacuation.[8][25]
-
Call for Help: Contact your institution's emergency number or EHS office from a safe location. Provide details on the chemical spilled, the location, and the approximate quantity.[8]
-
Isolate the Area: Secure the area to prevent re-entry.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.
By adhering to this structured and well-documented disposal procedure, laboratories can ensure the safe management of this compound, protecting personnel, maintaining regulatory compliance, and fostering a culture of safety and environmental responsibility.
References
- 1. innospk.com [innospk.com]
- 2. 943034-50-2|this compound|BLD Pharm [bldpharm.com]
- 3. eponline.com [eponline.com]
- 4. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]
- 5. 5-Chloro-2,3-dihydro-1-benzofuran | C8H7ClO | CID 592964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C10H11ClO | CID 24964746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. esemag.com [esemag.com]
- 12. p2infohouse.org [p2infohouse.org]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. Appendix A: Chemical Compatibility List [k-state.edu]
- 18. memphis.edu [memphis.edu]
- 19. ethz.ch [ethz.ch]
- 20. connmaciel.com [connmaciel.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. safety.rice.edu [safety.rice.edu]
- 24. safety.fsu.edu [safety.fsu.edu]
- 25. lin-web.clarkson.edu [lin-web.clarkson.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(2-Chloroethyl)-2,3-dihydrobenzofuran
For Immediate Use by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CAS No. 943034-50-2). This document moves beyond a simple checklist, offering a framework for understanding the inherent risks and implementing robust safety protocols, ensuring that your innovative work can proceed without compromise.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic ether. While specific toxicological data for this compound is limited, the available safety information and the chemical's structure necessitate a high degree of caution. The primary hazards, as indicated by GHS classifications for this or structurally similar compounds, include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The chloroethyl group is a known alkylating agent, which suggests potential for reactivity with biological macromolecules. Therefore, exposure should be minimized through all routes: inhalation, ingestion, and dermal contact.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, with a focus on material selection and best practices.
| Protection Type | Recommended PPE | Key Considerations & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Given that nitrile gloves have shown breakthrough times of less than an hour for some chlorinated aromatic compounds, more robust glove materials are recommended for prolonged handling.[1] For short-duration tasks, double-gloving with nitrile gloves may be an option, but gloves should be changed immediately upon any sign of contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Experimental Protocol for Safe Handling
Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound. If a specific SDS is not available, review the SDS for structurally similar compounds and consult with your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Cleanup and Disposal:
-
Decontamination: Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, as halogenated organic hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. The EPA hazardous waste code for many spent halogenated solvents is F001 or F002.[2][3][4]
Emergency Procedures: Preparedness and Response
Chemical Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
Chemical Spill:
In the event of a spill, follow a structured response to ensure safety and minimize environmental impact.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Disposal Vendor: Use a licensed hazardous waste disposal company for the final disposal of the material, which will likely involve incineration.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research community.
References
- 1. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwyo.edu [uwyo.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
